Product packaging for 2-Bromo-4-fluoro-5-methylpyridine(Cat. No.:CAS No. 1211537-29-9)

2-Bromo-4-fluoro-5-methylpyridine

Cat. No.: B3032182
CAS No.: 1211537-29-9
M. Wt: 190.01
InChI Key: DXJRTALWSLFSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-4-fluoro-5-methylpyridine (CAS 1211537-29-9) is a high-purity, multi-functionalized heterocyclic building block of significant interest in advanced organic synthesis and pharmaceutical development. With a molecular formula of C 6 H 5 BrFN and a molecular weight of 190.01 g/mol, this compound features a strategic substitution pattern that offers a unique combination of reactive sites . The presence of both bromine and fluorine atoms on the pyridine ring dramatically alters its electronic characteristics and provides distinct handles for chemical modification . The carbon-bromine bond is highly susceptible to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the facile introduction of aryl, vinyl, or alkyl groups at the 2-position . Concurrently, the fluorine atom at the 4-position is strongly activated towards nucleophilic aromatic substitution (SNAr), enabling the introduction of various nitrogen, oxygen, and sulfur nucleophiles . This differential reactivity allows for programmed, site-selective modifications to construct complex, highly functionalized molecules. This specific substitution pattern makes this compound a valuable precursor in medicinal chemistry for creating biologically active heterocyclic scaffolds. It is instrumental in synthesizing potent kinase inhibitors, which are crucial in oncology and autoimmune disease research, as well as antagonists for metabotropic glutamate receptors (mGluR5), targets for treating neuropathic pain . The methyl group at the 5-position can further influence the compound's electronic properties and serve as an additional site for functionalization. Handling and Storage: For safe handling, this compound should be used in a well-ventilated place, and personal protective equipment, including gloves and eye protection, is recommended. It is advised to store the material under an inert atmosphere at 2-8°C . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFN B3032182 2-Bromo-4-fluoro-5-methylpyridine CAS No. 1211537-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluoro-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJRTALWSLFSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298828
Record name 2-Bromo-4-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-29-9
Record name 2-Bromo-4-fluoro-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211537-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Bromo-4-fluoro-5-methylpyridine (CAS No. 1211537-29-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 5-position, offers a combination of reactive sites and modulating electronic properties. This makes it a compound of interest for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules.[1]

This guide provides a summary of the available technical information for this compound, including its chemical properties, and discusses its potential applications in drug discovery, with a focus on its role as a precursor in the synthesis of kinase inhibitors.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize key information gathered from chemical suppliers and computational predictions.

Table 1: General Information

IdentifierValueSource
CAS Number 1211537-29-9ChemScene[2], Sigma-Aldrich[3]
Molecular Formula C₆H₅BrFNChemScene[2]
Molecular Weight 190.01 g/mol ChemScene[2]
SMILES CC1=CN=C(Br)C=C1FChemScene[2]
Purity ≥97%ChemScene[2]
Storage 4°CChemScene[2]

Table 2: Computed Physicochemical Properties

PropertyValueSource
TPSA (Topological Polar Surface Area) 12.89 ŲChemScene
LogP (Octanol-Water Partition Coefficient) 2.29ChemScene
Hydrogen Bond Acceptors 1ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 0ChemScene

Synthesis and Reactivity

Synthetic Routes

A plausible synthetic workflow for related isomers, which could potentially be adapted, is outlined below.

G cluster_synthesis Potential Synthetic Pathway A 2-Amino-4-fluoro-5-methylpyridine B Diazotization (e.g., NaNO₂, HBr) A->B Step 1 C Sandmeyer-type Reaction (e.g., CuBr) B->C Step 2 D This compound C->D Final Product

Caption: A potential synthetic workflow for this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by its functional groups. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a powerful and widely used reaction for forming biaryl structures. This compound can be coupled with various boronic acids or esters to introduce a wide range of substituents at the 2-position. This reaction is a cornerstone in the synthesis of many kinase inhibitors that feature a substituted pyridine core.

Applications in Drug Discovery

Halogenated pyridines are crucial scaffolds in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] While specific examples for this compound are not documented, its structural motifs are found in numerous kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The pyridyl-pyrimidine scaffold is a common feature in many of these inhibitors. This compound can serve as a key intermediate in the synthesis of such molecules, where the pyridine ring acts as a crucial pharmacophore.

The general workflow for utilizing this building block in the synthesis of a hypothetical kinase inhibitor is depicted below.

G cluster_workflow Drug Discovery Workflow A This compound B Suzuki-Miyaura Coupling with Arylboronic Acid A->B C Substituted Pyridine Intermediate B->C D Further Functionalization (e.g., amination) C->D E Final Kinase Inhibitor Candidate D->E

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols (Representative)

As no specific experimental protocols for this compound are available, the following are representative procedures for key reactions involving similar substrates. These are for illustrative purposes only and would require optimization for the specific compound.

Representative Synthesis of a Bromo-fluoropyridine Derivative

The following protocol is adapted from the synthesis of 2-bromo-5-fluoropyridine.[5]

Objective: To synthesize a bromo-fluoropyridine from an amino-fluoropyridine precursor.

Materials:

  • 2-Amino-4-fluoro-5-methylpyridine (starting material, hypothetical)

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • 32% Sodium hydroxide (NaOH) solution

  • Ether or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Cool 48% hydrobromic acid to 0-5 °C in an ice bath.

  • Slowly add the 2-amino-4-fluoro-5-methylpyridine to the cooled acid.

  • In a separate beaker, prepare a solution of sodium nitrite and bromine in water.

  • Add the sodium nitrite/bromine solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture for 1 hour at this temperature.

  • Quench the reaction by the addition of concentrated hydrochloric acid.

  • Neutralize the reaction mixture by the slow addition of 32% sodium hydroxide solution.

  • Extract the product into an organic solvent (e.g., ether) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a bromo-pyridine with a boronic acid.

Objective: To couple an aryl group to the 2-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%)

  • Base (e.g., aqueous K₂CO₃ solution, 2M)

  • Solvent (e.g., dioxane or a toluene/dioxane mixture)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a pressure tube under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, and the palladium catalyst in the chosen solvent.

  • Add the aqueous base to the mixture.

  • Seal the tube and heat the reaction mixture (e.g., to 80 °C) for 3-5 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with dichloromethane (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility is primarily derived from its capacity to undergo cross-coupling reactions, enabling the construction of complex molecular architectures, such as those found in kinase inhibitors. While detailed experimental data for this specific compound remains scarce in the public domain, the established chemistry of related halogenated pyridines provides a solid foundation for its application in research and development. Further studies documenting its synthesis, reactivity, and application in the creation of novel bioactive compounds would be a valuable addition to the scientific literature.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Bromo-4-fluoro-5-methylpyridine (CAS No. 1211537-29-9). Due to the limited availability of experimentally determined data for this specific isomer, this document also includes comparative data for closely related isomers to provide a broader context for its potential physicochemical characteristics. Furthermore, this guide outlines detailed, generalized experimental protocols for the determination of key physical properties and presents a representative synthetic workflow illustrating a potential application for this class of compounds.

Introduction

This compound is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks in the synthesis of more complex molecules. The specific arrangement of the bromo, fluoro, and methyl substituents on the pyridine ring imparts unique electronic and steric properties that can influence molecular interactions and reactivity. A thorough understanding of the physical properties of this compound is crucial for its effective use in research and development, including reaction optimization, formulation, and quality control.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely available in peer-reviewed literature or commercial databases. The following tables summarize the available data for the target compound and provide comparative data from its isomers to offer estimated values.

Properties of this compound
PropertyValueSource
CAS Number 1211537-29-9[1]
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
Comparative Physical Properties of Isomers

To provide a predictive context, the following table lists the physical properties of closely related isomers of this compound. It is important to note that these values are not directly transferable but can offer an approximation of the expected properties.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)
2-Bromo-5-fluoro-4-methylpyridine885168-20-7Not availableNot available1.6±0.1
5-Bromo-2-fluoro-4-methylpyridine864830-16-0Not available208.9 at 760 mmHg1.592
2-Bromo-5-fluoro-3-methylpyridine38186-85-5Not availableNot available1.598 at 25 °C
2-Bromo-5-methylpyridine3510-66-541-4395-96 at 12.5 mmHgNot available

Experimental Protocols for Physical Property Determination

The following sections describe generalized experimental protocols for determining the key physical properties of pyridine derivatives like this compound.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.[2][3][4][5][6]

Methodology:

  • A small, powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block or an oil bath of a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[2][3] A narrow melting range is indicative of a pure compound.[2]

Boiling Point Determination

For a liquid compound, the boiling point can be determined using a micro boiling point or distillation method.[7]

Methodology (Micro Method):

  • A small volume of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.

  • As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Density Determination

The density of a liquid compound can be determined using a pycnometer or by measuring the mass of a known volume.[9][10][11][12][13]

Methodology (Pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid, and any excess is removed to ensure a precise volume.

  • The mass of the filled pycnometer is measured.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[10]

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.[14][15][16]

Methodology:

  • A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).

  • The mixture is agitated at a constant temperature.

  • Visual observation is used to determine if the compound has dissolved completely, partially, or not at all.

  • This process is repeated with a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).

Synthetic Workflow Example

As no specific signaling pathways involving this compound have been reported, a representative experimental workflow for the synthesis of a p38α mitogen-activated protein (MAP) kinase inhibitor, starting from a similar pyridine derivative, is presented below. This illustrates a potential application of such compounds in drug discovery.[17]

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product 2_Bromo_4_methylpyridine 2-Bromo-4-methylpyridine Buchwald_Hartwig Buchwald-Hartwig Amination 2_Bromo_4_methylpyridine->Buchwald_Hartwig 1. Boc_Protection Boc Protection Buchwald_Hartwig->Boc_Protection 2. Reaction_with_Ester Reaction with Ethyl 4-fluorobenzoate Boc_Protection->Reaction_with_Ester 3. Oxime_Formation α-Hydroxyiminoketone Formation Reaction_with_Ester->Oxime_Formation 4. Reduction_Deprotection Reduction and Boc Deprotection Oxime_Formation->Reduction_Deprotection 5. Cyclization Cyclization with KSCN Reduction_Deprotection->Cyclization 6. Nucleophilic_Substitution Nucleophilic Substitution Cyclization->Nucleophilic_Substitution 7. p38_Inhibitor p38α MAP Kinase Inhibitor Nucleophilic_Substitution->p38_Inhibitor

Caption: Synthetic pathway for a p38α MAP kinase inhibitor.

Conclusion

While specific experimental data for this compound remains scarce, this guide provides the foundational information available, including its molecular identifiers and comparative data from its isomers. The outlined experimental protocols offer a clear methodology for researchers to determine the key physical properties of this and similar compounds. The provided synthetic workflow highlights the potential of this class of molecules as valuable intermediates in the development of therapeutic agents. Further experimental investigation is warranted to fully characterize the physicochemical profile of this compound.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published experimental data for 2-Bromo-4-fluoro-5-methylpyridine (CAS No. 1211537-29-9) is limited in the currently available scientific literature. This guide provides a summary of available computational data for the target compound and presents experimental data for related isomers and general synthetic methodologies for context. The experimental protocols described are representative of general procedures for the synthesis of substituted pyridines and have not been specifically validated for this compound.

Introduction

This compound is a halogenated and methylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery as versatile intermediates for the synthesis of more complex molecules. The pyridine scaffold is a common motif in a wide array of pharmaceuticals and biologically active compounds. The presence of bromo, fluoro, and methyl substituents on the pyridine ring offers multiple reaction sites for further functionalization, making it a valuable building block in the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 5-position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1211537-29-9[1]
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
SMILES CC1=CN=C(Br)C=C1F[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Topological Polar Surface Area (TPSA) 12.89 ŲChemScene[1]
LogP 2.29162ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Due to the lack of experimentally determined physical properties for this compound, the following table presents data for a related isomer, 2-Bromo-5-fluoropyridine, for comparative purposes.

Table 3: Experimental Physical Properties of the Isomer 2-Bromo-5-fluoropyridine (CAS 41404-58-4)

PropertyValueSource
Melting Point 30-31 °CChemicalBook[2]
Boiling Point 80-83 °C / 44 mmHgChemicalBook[2]

Synthesis of Substituted Pyridines: A General Overview

Below is a generalized experimental protocol for the synthesis of substituted pyridines, which may be adapted for the synthesis of this compound, likely from a suitably substituted precursor.

Representative Experimental Protocol: Synthesis of a Substituted Pyridine

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Objective: To synthesize a substituted pyridine derivative.

Materials:

  • Appropriately substituted enamine or other suitable precursor (1 mmol)

  • Primary amine (e.g., benzylamine or propylamine) (2 mL)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chosen precursor (1 mmol) in the selected primary amine (2 mL) at room temperature in a suitable reaction vessel.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is considered complete when the starting material is consumed and a new, often fluorescent, spot is observed under UV irradiation.

  • Once the reaction is complete, concentrate the mixture under vacuum to remove the excess amine and solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyridine.[3]

Reactivity and Potential Applications in Drug Discovery

The chemical structure of this compound suggests several avenues for its use as a synthetic intermediate. The bromine atom at the 2-position is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The fluorine atom can influence the electronic properties of the pyridine ring and can also be a site for nucleophilic aromatic substitution under certain conditions.

While specific applications for this compound are not documented, related bromo-fluoro-pyridine derivatives are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, substituted pyridines are core components of drugs targeting a variety of conditions. The general utility of such compounds lies in their ability to serve as scaffolds for the construction of molecules with desired biological activities.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyridine, which represents a logical approach that could be applied to the preparation of this compound.

G Generalized Workflow for Substituted Pyridine Synthesis Precursor Select Precursor (e.g., substituted enamine) Reaction Reaction with Primary Amine Precursor->Reaction Step 1 Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Step 2 Workup Concentration (Vacuum) Monitoring->Workup Step 3 (upon completion) Purification Purification (Column Chromatography) Workup->Purification Step 4 Product Final Product (Substituted Pyridine) Purification->Product Step 5

Caption: A generalized workflow for the synthesis of substituted pyridines.

Conclusion

This compound represents a potentially valuable, yet currently undercharacterized, building block for chemical synthesis, particularly in the fields of drug discovery and materials science. While detailed experimental data for this specific isomer is scarce, its structural features suggest significant potential for the creation of diverse and complex molecular architectures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility and enable its application in the development of new and innovative chemical entities. Researchers and drug development professionals are encouraged to consider this compound as a versatile intermediate, with the caveat that specific synthetic routes and reaction conditions would require development and optimization.

References

In-Depth Technical Guide: 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-fluoro-5-methylpyridine, a key building block in medicinal chemistry and drug discovery.

Core Physicochemical Data

This compound and its isomers are heterocyclic organic compounds. The precise arrangement of the bromine, fluorine, and methyl substituents on the pyridine ring influences the molecule's reactivity and its utility in the synthesis of complex pharmaceutical agents. The molecular formula for these isomers is C₆H₅BrFN, leading to a consistent molecular weight across the different structural forms.

PropertyValue
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Exact Mass 188.959 g/mol

Context in Drug Discovery and Development

Substituted pyridines are a prevalent structural motif in a vast array of biologically active compounds. Their ability to form hydrogen bonds and engage in various intermolecular interactions makes them valuable scaffolds in the design of enzyme inhibitors and receptor modulators. This compound, with its multiple functional groups, serves as a versatile intermediate for introducing the pyridyl moiety into larger, more complex molecules. A notable application of similar pyridine-based compounds is in the development of p38 MAP kinase inhibitors, which are investigated for their potential in treating inflammatory diseases.

The journey from a simple chemical building block like this compound to a marketable drug is a long and intricate process. The following diagram illustrates a typical drug discovery workflow, highlighting the key stages where such a compound would be utilized, primarily in the hit-to-lead and lead optimization phases.

DrugDiscoveryWorkflow cluster_0 Early Discovery & Preclinical Phase cluster_1 Clinical Development cluster_2 Regulatory & Post-Market cluster_synthesis Role of this compound TargetID Target Identification & Validation HitDisc Hit Discovery (e.g., HTS) TargetID->HitDisc HitToLead Hit-to-Lead (H2L) HitDisc->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical PhaseI Phase I Preclinical->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval PostMarket Post-Market Surveillance Approval->PostMarket BuildingBlock Chemical Building Block BuildingBlock->HitToLead BuildingBlock->LeadOpt

A generalized workflow of the drug discovery and development process.

Experimental Protocols: Synthesis of Substituted Pyridines

Illustrative Synthetic Pathway:

The following diagram outlines a plausible synthetic route starting from a commercially available aminopicoline.

SynthesisPathway Start 2-Amino-4-fluoro-5-methylpyridine (Starting Material) Intermediate Diazonium Salt Intermediate Start->Intermediate 1. NaNO₂, HBr 2. 0-5 °C Product This compound (Final Product) Intermediate->Product CuBr

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Bromo-4-fluoro-5-methylpyridine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis route, this document outlines a proposed multi-step pathway based on established and analogous chemical transformations. The guide includes detailed, adaptable experimental protocols, quantitative data summaries, and visualizations to aid in the successful synthesis of the target compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound commences with the commercially available 4-fluoro-5-methylpyridin-2-amine. This intermediate undergoes a Sandmeyer reaction, a well-established method for the conversion of an amino group on an aromatic ring to a bromine atom via a diazonium salt intermediate.[1][2]

The overall transformation can be depicted as follows:

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Bromination 4-fluoro-5-methylpyridin-2-amine 4-fluoro-5-methylpyridin-2-amine Diazonium_Salt 4-Fluoro-5-methylpyridine- 2-diazonium salt 4-fluoro-5-methylpyridin-2-amine->Diazonium_Salt NaNO2, HBr (aq) This compound This compound Diazonium_Salt->this compound CuBr

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and should be optimized for the specific synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Fluoro-5-methylpyridin-2-amine≥97%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Hydrobromic Acid (HBr)48% aqueous solutionSigma-Aldrich
Copper(I) Bromide (CuBr)99.99% trace metals basisSigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Step-by-Step Synthesis

Step 1: Diazotization of 4-Fluoro-5-methylpyridin-2-amine

This procedure is adapted from a general method for the diazotization of aminopyridines.[3]

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoro-5-methylpyridin-2-amine (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq) while maintaining the temperature below 10 °C.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The diazonium salt solution should be used immediately in the next step.

Step 2: Sandmeyer Bromination

This protocol is based on a general Sandmeyer reaction for the conversion of diazonium salts to aryl bromides.[2]

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr.

  • Cool the CuBr solution in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Quantitative Data Summary

The following table provides expected ranges for key quantitative parameters based on analogous reactions. Actual results may vary and should be determined empirically.

ParameterStep 1: DiazotizationStep 2: Sandmeyer Bromination
Reactant Molar Ratios
4-Fluoro-5-methylpyridin-2-amine1.0 eq-
Sodium Nitrite (NaNO₂)1.1 - 1.2 eq-
Hydrobromic Acid (HBr)3.0 - 4.0 eq-
Copper(I) Bromide (CuBr)-1.1 - 1.5 eq
Reaction Conditions
Temperature (°C)0 - 50 - 60
Reaction Time (hours)0.5 - 12 - 4
Expected Yield -60 - 80% (overall)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Purification A Combine 4-fluoro-5-methylpyridin-2-amine and HBr at 0-5 °C B Add NaNO₂ solution dropwise (Diazotization) A->B C Add diazonium salt solution to CuBr solution (Sandmeyer Reaction) B->C D Warm to RT, then heat to 50-60 °C C->D E Extract with Dichloromethane D->E F Wash with NaHCO₃ and Brine E->F G Dry over Na₂SO₄ and Concentrate F->G H Purify by Column Chromatography G->H

Figure 2: General experimental workflow for the synthesis of this compound.

Concluding Remarks

The synthesis pathway outlined in this technical guide provides a robust framework for the laboratory-scale preparation of this compound. Researchers should note that the provided protocols are based on analogous transformations and may require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, to achieve the desired yield and purity. Standard laboratory safety procedures should be strictly followed, particularly when handling corrosive and reactive reagents. The successful synthesis of this key intermediate will enable further exploration of its utility in the development of novel therapeutic agents and other advanced materials.

References

Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-fluoro-5-methylpyridine (CAS No. 1211537-29-9). Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅BrFN

  • Molecular Weight: 190.01 g/mol [1]

  • Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.1d~2.51HH-6
~7.2d~5.01HH-3
~2.3s-3H-CH₃

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 arises from coupling to the fluorine atom, and for H-3 from coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~158 (d, J ≈ 240 Hz)C-4
~150 (d, J ≈ 15 Hz)C-2
~148C-6
~125 (d, J ≈ 20 Hz)C-5
~115 (d, J ≈ 5 Hz)C-3
~15-CH₃

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
191~98[M+2]⁺ (containing ⁸¹Br)
189100[M]⁺ (containing ⁷⁹Br)
110Moderate[M - Br]⁺
95Moderate[M - Br - CH₃]⁺

Note: The presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being approximately 1:1.[2][3]

Table 4: Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
1600-1450StrongC=C and C=N stretching (pyridine ring)
1250-1200StrongC-F stretching
1100-1000StrongC-Br stretching
850-800StrongC-H bending (out-of-plane)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.

Spectroscopic_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Interpretation Data Interpretation cluster_Structure_Elucidation Structure Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Interp Determine C-H Framework - Number of signals - Chemical shifts - Splitting patterns - Integration NMR->NMR_Interp MS Mass Spectrometry (EI) MS_Interp Determine Molecular Weight and Fragmentation - Molecular ion peak (M+) - Isotopic pattern (Br) - Fragment ions MS->MS_Interp IR FT-IR Spectroscopy IR_Interp Identify Functional Groups - C-H (aromatic, alkyl) - C=C, C=N (ring) - C-F - C-Br IR->IR_Interp Structure Propose/Confirm Structure of This compound NMR_Interp->Structure MS_Interp->Structure IR_Interp->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Spectral Landscape of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) data for 2-Bromo-4-fluoro-5-methylpyridine, a key heterocyclic building block in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the expected ¹H and ¹³C NMR spectral characteristics, detailed experimental protocols for data acquisition, and a logical framework for spectral assignment.

Predicted NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted based on the principle of substituent additivity, utilizing established chemical shift effects of bromo, fluoro, and methyl groups on a pyridine ring. These predictions serve as a robust guideline for the identification and characterization of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The chemical shifts are influenced by the electronic effects of the bromine, fluorine, and methyl substituents.

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.2 - 7.4Doublet (d)~ 4.0 - 5.0 (⁴JH-F)
H-6~ 8.2 - 8.4Singlet (s) or finely split by ⁵JH-Me
CH₃~ 2.3 - 2.5Singlet (s) or finely split by ⁵JH-H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts are significantly affected by the electronegativity and resonance effects of the substituents.

PositionPredicted Chemical Shift (δ, ppm)
C-2~ 140 - 145
C-3~ 120 - 125 (d, ²JC-F ≈ 20-25 Hz)
C-4~ 160 - 165 (d, ¹JC-F ≈ 240-260 Hz)
C-5~ 130 - 135 (d, ³JC-F ≈ 5-10 Hz)
C-6~ 150 - 155
CH₃~ 15 - 20

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

  • Standard: Tetramethylsilane (TMS) is to be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: -10 to 200 ppm.

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the molecular structure of this compound and the logical workflow for assigning its NMR signals.

Molecular structure of this compound.

nmr_assignment_workflow cluster_workflow NMR Signal Assignment Workflow start Acquire 1H and 13C NMR Spectra h1_analysis Analyze 1H Spectrum: - Identify number of signals - Determine chemical shifts - Analyze multiplicities and coupling constants start->h1_analysis c13_analysis Analyze 13C Spectrum: - Identify number of signals - Determine chemical shifts - Note C-F couplings start->c13_analysis correlation Correlate 1H and 13C Data (e.g., using HSQC/HMBC if necessary) h1_analysis->correlation c13_analysis->correlation assignment Assign Signals to Specific Nuclei based on: - Substituent effects - Coupling patterns - 2D correlations correlation->assignment structure Confirm Structure of This compound assignment->structure

Logical workflow for NMR spectral assignment.

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, a publicly available, experimentally verified Infrared (IR) spectrum for 2-Bromo-4-fluoro-5-methylpyridine could not be located in common spectral databases. Therefore, this guide will focus on the theoretical and practical aspects of its IR spectroscopy. It will provide a detailed breakdown of the expected vibrational modes based on the compound's functional groups, comprehensive experimental protocols for acquiring the spectrum, and a logical workflow for analysis. This information is intended to empower researchers, scientists, and drug development professionals to obtain and interpret the spectrum of this compound.

Introduction to the Vibrational Characteristics of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the energy required to excite bonds to a higher vibrational state. The resulting spectrum is a unique molecular fingerprint, revealing the presence of various functional groups.

For this compound (C₆H₅BrFN), the IR spectrum is expected to be complex and informative, characterized by vibrations arising from the substituted pyridine ring and its various functional groups. The key structural components that will give rise to characteristic absorption bands are:

  • Pyridine Ring: Aromatic C-H and C=C/C=N stretching and bending vibrations.

  • Methyl Group (-CH₃): Symmetric and asymmetric C-H stretching and bending vibrations.

  • Carbon-Fluorine Bond (C-F): A strong, characteristic stretching vibration.

  • Carbon-Bromine Bond (C-Br): A stretching vibration in the lower frequency region of the spectrum.

Understanding the expected positions of these bands is crucial for spectral assignment and verification of the compound's identity.

Predicted Infrared Absorption Data

While an experimental spectrum is unavailable, the following table summarizes the expected regions for the key vibrational modes of this compound based on well-established IR correlation data. These theoretical values provide a reference for researchers who obtain an experimental spectrum.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-H StretchMedium to WeakAssociated with the C-H bonds on the pyridine ring. Multiple weak bands are possible.
2980 - 2870Methyl (-CH₃) C-H StretchMediumIncludes both symmetric and asymmetric stretching modes of the methyl group.
1620 - 1550Aromatic Ring C=C & C=N StretchMedium to StrongThe pyridine ring has several characteristic stretching vibrations in this region. The exact positions are sensitive to the substitution pattern.
1480 - 1400Aromatic Ring C=C & C=N StretchMedium to StrongA continuation of the aromatic ring skeletal vibrations.
1470 - 1430Methyl (-CH₃) Asymmetric Bend (Scissoring)MediumA characteristic bending (deformation) mode for the methyl group.
1390 - 1370Methyl (-CH₃) Symmetric Bend (Umbrella)Medium to WeakThis band can sometimes be less intense than the asymmetric bend.
1300 - 1200Aromatic C-F StretchStrongThe C-F stretch is typically one of the strongest and most reliable bands in the spectrum due to the large change in dipole moment during vibration. Its position is influenced by the aromatic system.
900 - 675Aromatic C-H Out-of-Plane Bend (Wag)Strong to MediumThe position of this strong band is highly indicative of the substitution pattern on the aromatic ring.
650 - 510C-Br StretchMedium to StrongThe carbon-bromine stretch appears in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocols for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of this compound, which is likely a solid or high-boiling liquid at room temperature, several standard procedures can be employed. The choice of method depends on the sample's physical state and the available equipment.

ATR is the most common and convenient method for obtaining an IR spectrum of solid and liquid samples with minimal preparation.[1]

  • Principle: An infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam reflects internally, creating an evanescent wave that penetrates a small distance into the sample placed in tight contact with the crystal.[2] The sample absorbs energy at specific frequencies, and the attenuated beam is directed to the detector.

  • Methodology:

    • Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal.

    • Sample Application: Place a small amount (a few milligrams of solid powder or a single drop of liquid) of this compound directly onto the center of the ATR crystal.[1]

    • Apply Pressure: For solid samples, use the instrument's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal surface, which is critical for a high-quality spectrum.[3]

    • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

This traditional transmission method is used for obtaining high-resolution spectra of solid samples.[4]

  • Principle: The solid sample is finely ground and intimately mixed with dry, IR-transparent potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam can pass.

  • Methodology:

    • Sample Preparation: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.[3]

    • Mixing: Add about 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar. Mix thoroughly with the sample until a fine, homogeneous powder is obtained.[3]

    • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Data Acquisition: Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path. Collect the spectrum. A background spectrum of the empty sample compartment is typically used.

    • Disposal: After analysis, remove the pellet and clean the die components carefully.

Workflow for Spectral Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data interpretation in the analysis of this compound.

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation Sample Obtain Sample: This compound ChooseMethod Choose Method Sample->ChooseMethod ATR_Prep ATR: Place sample directly on crystal ChooseMethod->ATR_Prep ATR KBr_Prep KBr: Grind sample with KBr powder ChooseMethod->KBr_Prep KBr Pellet Background Collect Background Spectrum ATR_Prep->Background KBr_Prep->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Process Process Data (Ratio Sample/Background) SampleSpec->Process FinalSpec Generate Final IR Spectrum Process->FinalSpec PeakPick Peak Picking & Tabulation FinalSpec->PeakPick Assign Assign Vibrational Modes (Correlation Charts / Theory) PeakPick->Assign Compare Compare with Reference (If available) Assign->Compare Conclusion Structural Confirmation or Characterization Assign->Conclusion Compare->Conclusion

Caption: Workflow for FTIR analysis of this compound.

This comprehensive guide provides the necessary theoretical background and practical steps for professionals to successfully obtain and interpret the infrared spectrum of this compound. By correlating the expected vibrational modes with an experimentally acquired spectrum, researchers can confidently verify the molecular structure and functional groups of this compound.

References

Mass Spectrometry of 2-Bromo-4-fluoro-5-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-Bromo-4-fluoro-5-methylpyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct mass spectrometry data for this specific compound, this guide leverages data from the closely related compound, 2-bromo-5-methylpyridine, and established principles of mass spectrometry to infer fragmentation patterns and propose analytical methodologies.

Physicochemical Properties and Expected Mass Spectrometric Behavior

A foundational understanding of the molecule's properties is crucial for interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₆H₅BrFNPubChem[1]
Molecular Weight 190.01 g/mol PubChem[1]
Exact Mass 188.9589 uPubChem[1]
Isotopic Distribution Due to the presence of bromine, with its two major isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion peak will appear as a characteristic doublet (M and M+2) of nearly equal intensity.Inferred from general mass spectrometry principles.

Inferred Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern

Reference Mass Spectrum: The mass spectrum for 2-bromo-5-methylpyridine (CAS 3510-66-5) is available on ChemicalBook.[2]

Predicted Fragmentation of this compound:

Under electron ionization, the molecule will first lose an electron to form the molecular ion (M⁺•). The presence of bromine will result in two prominent molecular ion peaks at m/z 189 and 191. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of Bromine Radical: A primary and highly probable fragmentation step is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment ion at m/z 110. This is a common fragmentation pathway for brominated aromatic compounds due to the relative weakness of the C-Br bond.

  • Loss of HCN: Pyridine rings are known to fragment via the loss of hydrogen cyanide (HCN). This would lead to a fragment ion at m/z 162/164.

  • Loss of a Methyl Radical: Cleavage of the methyl group (•CH₃) would result in a fragment at m/z 174/176.

  • Combined Losses: Sequential losses, such as the loss of a bromine radical followed by HCN, could also occur, leading to smaller fragment ions.

The following table summarizes the predicted major fragments for this compound based on the fragmentation of 2-bromo-5-methylpyridine and general fragmentation rules.

m/z (inferred)Proposed FragmentNotes
189/191[C₆H₅BrFN]⁺•Molecular ion (M⁺•) showing the characteristic bromine isotope pattern.
174/176[C₅H₂BrFN]⁺Loss of a methyl radical (•CH₃).
162/164[C₅H₄BrF]⁺•Loss of HCN from the pyridine ring.
110[C₆H₅FN]⁺Loss of a bromine radical (•Br).
83[C₅H₄F]⁺Loss of bromine and HCN.

Experimental Protocols for Mass Spectrometric Analysis

Detailed experimental protocols for the analysis of this compound can be adapted from established methods for similar small, halogenated organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Dissolve a known amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • The typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.

  • Ensure the sample is free of non-volatile residues by filtering if necessary.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injector: Split/splitless injector. For trace analysis, splitless mode is preferred.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For less volatile samples or when derivatization is not desired, LC-MS provides a powerful alternative.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Concentrations can range from sub-µg/mL to several µg/mL depending on the instrument's sensitivity.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 5% B.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 50-500.

Visualizations of Key Processes

The following diagrams illustrate the inferred fragmentation pathway and a typical analytical workflow.

Fragmentation_Pathway M [C₆H₅BrFN]⁺• m/z 189/191 F1 [C₆H₅FN]⁺ m/z 110 M->F1 - •Br F2 [C₅H₂BrFN]⁺ m/z 174/176 M->F2 - •CH₃ F3 [C₅H₄BrF]⁺• m/z 162/164 M->F3 - HCN F4 [C₅H₄F]⁺ m/z 83 F1->F4 - HCN

Figure 1. Inferred EI Fragmentation Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dissolution Dissolution in Organic Solvent Filtration Filtration Dissolution->Filtration Dilution Dilution to Working Concentration Filtration->Dilution Injection GC or LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectrum_Interpretation Spectrum Interpretation Data_Acquisition->Spectrum_Interpretation Reporting Reporting Spectrum_Interpretation->Reporting

Figure 2. General Mass Spectrometry Workflow.

Conclusion

While direct experimental mass spectrometry data for this compound is sparse, a robust analytical approach can be developed based on the behavior of similar compounds and fundamental mass spectrometric principles. The provided inferred fragmentation patterns and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to analyze this and related halogenated pyridine derivatives. The characteristic isotopic signature of bromine serves as a key identifier in the mass spectrum, and the predictable fragmentation pathways involving the loss of bromine, methyl, and HCN moieties allow for confident structural elucidation.

References

Solubility Profile of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-4-fluoro-5-methylpyridine

This compound is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a polar pyridine ring, a bromine atom, and a fluorine atom, suggests a degree of polarity that influences its solubility in various organic solvents. Understanding its solubility is crucial for process development, purification, formulation, and various analytical procedures.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the polarity of this compound indicates its potential solubility in a range of common organic solvents. The following table provides a qualitative prediction of its solubility. It is important to note that these are estimations and experimental verification is essential.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can engage in dipole-dipole interactions. Hydrogen bonding potential with the pyridine nitrogen may also enhance solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents have some polarity to interact with the solute, but are less polar than alcohols or aprotic polar solvents.
Halogenated Dichloromethane, ChloroformModerateThe polarity is comparable to the solute, and the presence of halogens can lead to favorable interactions.
Aromatic Toluene, XyleneLow to ModerateWhile the pyridine ring is aromatic, the overall polarity of the solute may limit its solubility in non-polar aromatic solvents.
Non-polar Alkanes Hexane, HeptaneLowThe significant difference in polarity between the solute and these non-polar solvents is likely to result in poor solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires empirical testing. The following are standard laboratory methods that can be employed.

Gravimetric Method

This is a classic and straightforward method for determining solubility.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

    • Visually confirm that excess solid remains, indicating a saturated solution.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a round-bottom flask).

    • Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a fume hood.

    • Once the solvent is fully evaporated, dry the container with the solid residue in a vacuum oven until a constant weight is achieved.

    • Weigh the container with the dry residue.

  • Calculation:

    • The mass of the dissolved solid is the final weight of the container with residue minus the initial weight of the empty container.

    • Solubility is then calculated and expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with low solubility.[1]

Methodology:

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Step 1).

  • Sample Preparation:

    • After equilibration, filter the saturated solution through a suitable syringe filter.

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

UV-Visible Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Methodology:

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Step 1).

  • Sample Preparation:

    • Filter the saturated solution.

    • Dilute a known volume of the filtered solution with the same solvent to an absorbance value within the linear range of the Beer-Lambert law (typically 0.1 - 1.0 AU).

  • Spectrophotometric Analysis:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve.

    • Measure the absorbance of the diluted sample solution at the same λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the saturated solution by applying the dilution factor.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Define Process Requirements (e.g., Reaction, Crystallization, Analysis) predict Predict Solubility (Based on Structure & Polarity) start->predict select Select Candidate Solvents (Polar, Non-polar, etc.) predict->select screen Perform Small-Scale Solubility Screening select->screen screen->select Re-evaluate quantify Quantify Solubility (e.g., Gravimetric, HPLC) screen->quantify Promising candidates optimize Optimize Solvent System (e.g., Co-solvents, Temperature) quantify->optimize validate Validate Performance in Target Application optimize->validate validate->optimize Further optimization final Final Solvent Selection validate->final

Caption: A logical workflow for the selection of an appropriate solvent.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a solid framework for researchers and drug development professionals. By understanding the predicted solubility based on its chemical structure and by employing the detailed experimental protocols provided, scientists can effectively determine the solubility of this compound in various organic solvents. The outlined workflow for solvent selection offers a systematic approach to identifying the optimal solvent system for any given application, thereby facilitating process development and research involving this compound. It is strongly recommended that experimental verification of solubility be conducted for any critical application.

References

Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for 2-Bromo-4-fluoro-5-methylpyridine (CAS No. 1211537-29-9). Due to the absence of publicly available quantitative stability studies on this specific compound, this document also furnishes a detailed, adaptable experimental protocol for conducting a thorough stability analysis, based on established industry and regulatory guidelines.

Overview of this compound

This compound is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its reactivity, influenced by the bromine, fluorine, and methyl substituents on the pyridine ring, makes it a valuable building block for creating complex molecules. Understanding its stability is critical for ensuring the integrity, purity, and shelf-life of the compound, as well as the successful outcome of synthetic processes.

Summary of Stability and Storage Conditions

Based on available safety data sheets and supplier information, this compound is considered to be generally stable under standard laboratory conditions. However, specific precautions are necessary to prevent degradation.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.To minimize the rate of potential degradation reactions.
Atmosphere Store in a well-ventilated area.To prevent the accumulation of any potential vapors.
Container Keep container tightly closed.To prevent exposure to moisture and atmospheric contaminants.
Light Exposure Some sources suggest protection from light.To prevent potential photodegradation.
Incompatibilities Strong oxidizing agents.To avoid vigorous and potentially hazardous reactions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, related brominated and fluorinated pyridines can undergo degradation through several mechanisms:

  • Hydrolysis: The C-Br bond may be susceptible to hydrolysis under certain pH conditions and in the presence of moisture, leading to the formation of the corresponding hydroxypyridine derivative.

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the carbon-halogen bonds, generating radical species and leading to a variety of degradation products.

  • Oxidation: Reaction with strong oxidizing agents can lead to the formation of N-oxides or other oxidation products.

A logical workflow for investigating these potential degradation pathways is essential for a comprehensive stability study.

G Logical Workflow for Stability Assessment cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Formal Stability Study cluster_4 Data Analysis and Reporting A Compound Procurement (this compound) B Characterization (Purity, Identity, Physical Properties) A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C Expose to Stress D Oxidative Stress (e.g., H2O2) B->D Expose to Stress E Photolytic Stress (UV/Vis Light) B->E Expose to Stress F Thermal Stress (Elevated Temperature) B->F Expose to Stress G Develop Stability-Indicating Method (e.g., HPLC, UPLC) C->G Provides Samples for Method Dev. D->G Provides Samples for Method Dev. E->G Provides Samples for Method Dev. F->G Provides Samples for Method Dev. H Method Validation (Specificity, Linearity, Accuracy, Precision) G->H I Long-Term Storage (e.g., 25°C/60% RH) H->I Use Validated Method J Accelerated Storage (e.g., 40°C/75% RH) H->J Use Validated Method K Analyze Samples at Time Points I->K J->K L Identify and Quantify Degradants K->L M Determine Degradation Kinetics L->M N Propose Shelf-Life and Storage Conditions M->N G Experimental Workflow for Formal Stability Study cluster_0 Storage Conditions A Prepare multiple batches of This compound B Package in proposed container closure system A->B C Place samples in stability chambers B->C D Long-Term: 25°C ± 2°C / 60% RH ± 5% RH C->D E Accelerated: 40°C ± 2°C / 75% RH ± 5% RH C->E F Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term) (e.g., 0, 1, 3, 6 months for accelerated) D->F E->F G Analyze samples using validated stability-indicating HPLC method F->G H Assess Purity, Impurity Profile, and Physical Appearance G->H I Perform statistical analysis of data H->I J Establish re-test period or shelf-life I->J

Commercial Suppliers and Technical Guide for 2-Bromo-4-fluoro-5-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of 2-Bromo-4-fluoro-5-methylpyridine and its closely related isomers. This document is intended to assist researchers, scientists, and drug development professionals in sourcing these critical building blocks for novel chemical synthesis and drug discovery.

Introduction

This compound and its isomers are halogenated pyridine derivatives that serve as versatile intermediates in organic synthesis. Their unique substitution patterns make them valuable precursors for the development of novel pharmaceuticals and agrochemicals. The presence of bromine, fluorine, and methyl groups on the pyridine ring allows for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further functionalization, enabling the construction of complex molecular architectures.

Commercial Suppliers

While this compound (CAS: 1211537-29-9) is available, its isomers, 2-Bromo-5-fluoro-4-methylpyridine (CAS: 885168-20-7) and 5-Bromo-2-fluoro-4-methylpyridine (CAS: 864830-16-0), are more widely offered by commercial suppliers. The following tables summarize the availability of these compounds.

Table 1: Commercial Suppliers of this compound
SupplierCAS NumberPurityCatalog Number
ChemScene1211537-29-9≥97%CS-0161326[1]
Table 2: Commercial Suppliers of 2-Bromo-5-fluoro-4-methylpyridine
SupplierCAS Number
Sigma-Aldrich885168-20-7
Echemi885168-20-7[2]
Table 3: Commercial Suppliers of 5-Bromo-2-fluoro-4-methylpyridine
SupplierCAS NumberPurity
TCI Chemicals864830-16-0>98.0% (GC)
Sigma-Aldrich864830-16-0Not specified
ChemicalBook864830-16-099%, 99.5% Sublimated[3]
NINGBO INNO PHARMCHEM CO.,LTD.864830-16-097% minimum[4]
Echemi864830-16-0Not specified[5]
SINFOO864830-16-0Not specified[6]

Technical Data

The following tables provide a comparative summary of the available quantitative data for this compound and its isomers.

Table 4: Physicochemical Properties
PropertyThis compound2-Bromo-5-fluoro-4-methylpyridine5-Bromo-2-fluoro-4-methylpyridine
CAS Number 1211537-29-9[1]885168-20-7[2]864830-16-0[3]
Molecular Formula C₆H₅BrFN[1]C6H5BrFN[2]C₆H₅BrFN[6]
Molecular Weight 190.01[1]190.01[2]190.013[6]
Appearance Not specifiedNot specifiedColorless to pale yellow liquid[4]
Boiling Point Not specified76.2±25.9 °C~208.9ºC at 760 mmHg[4]
Density Not specified1.6±0.1 g/cm³[2]~1.592 g/cm³[4]
Refractive Index Not specified1.530[2]1.529[4]
Purity ≥97%[1]Not specified>98.0% or 97% minimum[4]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile).

  • Reagent Addition: Add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., potassium carbonate, cesium carbonate, or sodium hydride; 1.5-2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

The following diagrams illustrate the relationships between the discussed isomers and a typical experimental workflow.

Isomeric Relationship of Bromofluorinated Methylpyridines

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start Reaction Setup Solvent Solvent Addition Start->Solvent Reagents Reagent Addition Solvent->Reagents Heating Heating & Monitoring Reagents->Heating Workup Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Generalized Experimental Workflow for Nucleophilic Substitution

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isomers of Bromo-fluoro-methylpyridine

Introduction

Bromo-fluoro-methylpyridine derivatives represent a significant class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The pyridine ring, a foundational scaffold in medicinal chemistry, can be substituted with bromine, fluorine, and a methyl group in numerous arrangements, leading to a vast number of structural isomers.[1] Each isomer possesses unique physicochemical, spectroscopic, and biological properties, making a detailed understanding of their characteristics crucial for applications in drug design and process development.

This technical guide provides a comprehensive overview of the known isomers of bromo-fluoro-methylpyridine, focusing on their identification, physicochemical properties, and synthesis. It is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel chemical entities.

Isomeric Landscape of Bromo-fluoro-methylpyridine

The substitution of bromo, fluoro, and methyl groups on the pyridine ring can theoretically yield dozens of distinct isomers. The primary classification is based on the position of the methyl group (picoline isomers), which significantly influences the electronic and steric properties of the molecule. The diagram below illustrates this structural diversity.

Isomer_Classification cluster_2 cluster_3 cluster_4 Core Bromo-fluoro-methylpyridine Core Methyl_2 2-Methylpyridine (α-Picoline) Derivatives Core->Methyl_2  Methyl at C2 Methyl_3 3-Methylpyridine (β-Picoline) Derivatives Core->Methyl_3  Methyl at C3 Methyl_4 4-Methylpyridine (γ-Picoline) Derivatives Core->Methyl_4  Methyl at C4 Isomer_2_1 3-Bromo-6-fluoro-2-methylpyridine Methyl_2->Isomer_2_1 Isomer_2_2 6-Bromo-3-fluoro-2-methylpyridine Methyl_2->Isomer_2_2 Isomer_3_1 3-Bromo-2-fluoro-5-methylpyridine Methyl_3->Isomer_3_1 Isomer_3_2 ... Methyl_3->Isomer_3_2 Isomer_4_1 2-Bromo-3-fluoro-4-methylpyridine Methyl_4->Isomer_4_1 Isomer_4_2 ... Methyl_4->Isomer_4_2

Caption: Logical classification of bromo-fluoro-methylpyridine isomers based on the methyl group position.

Physicochemical and Spectroscopic Data

The precise arrangement of substituents dramatically affects the physical and chemical properties of each isomer. While comprehensive data for all possible isomers is not available, the following table summarizes key identifiers and properties for several commercially available or synthetically documented isomers.

IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Common Synonyms
3-Bromo-2-fluoro-5-methylpyridine17282-01-8C₆H₅BrFN190.013-Bromo-2-fluoro-5-picoline
3-Bromo-6-fluoro-2-methylpyridine375368-83-5C₆H₅BrFN190.025-Bromo-2-fluoro-6-picoline
6-Bromo-3-fluoro-2-methylpyridine374633-38-2C₆H₅BrFN190.012-Bromo-5-fluoro-6-picoline
2-Bromo-3-fluoro-5-methylpyridine92994-51-9C₆H₅BrFN190.016-Bromo-5-fluoro-3-picoline
2-Bromo-3-fluoro-4-methylpyridine1211520-07-2C₆H₅BrFN190.012-Bromo-3-fluoro-4-picoline
2-Bromo-5-fluoro-4-methylpyridine1211586-77-8C₆H₅BrFN190.016-Bromo-3-fluoro-4-picoline

Data sourced from PubChem and commercial supplier databases.[3][4][5][6]

Experimental Protocols: Synthesis

The synthesis of bromo-fluoro-methylpyridine isomers often involves multi-step sequences, typically starting from a substituted aminopyridine or nitropyridine. A common and versatile method is the improved Balz-Schiemann reaction, which allows for the introduction of fluorine via a diazonium salt intermediate.

The following diagram outlines a general workflow for the synthesis of a bromo-fluoro-methylpicoline from an aminomethylpyridine precursor.

Synthesis_Workflow Start Amino-methylpyridine Precursor Bromination Step 1: Bromination (e.g., NBS or Br₂) Start->Bromination Intermediate1 Bromo-amino-methylpyridine Bromination->Intermediate1 Diazotization Step 2: Diazotization (e.g., NaNO₂, HBF₄, -5 to 0°C) Intermediate1->Diazotization Intermediate2 Diazonium Tetrafluoroborate Salt Diazotization->Intermediate2 Fluorination Step 3: Thermal Decomposition (Balz-Schiemann Reaction) Intermediate2->Fluorination Purification Step 4: Workup & Purification (Extraction, Chromatography) Fluorination->Purification Product Final Product: Bromo-fluoro-methylpyridine Purification->Product

Caption: General synthetic workflow for bromo-fluoro-methylpyridine isomers via a Balz-Schiemann reaction.

Detailed Protocol: Synthesis of 2-Bromo-3-fluoro-6-methylpyridine

This protocol is adapted from methodologies described in patent literature for the synthesis of fluoropyridine compounds.[7]

Objective: To synthesize 2-bromo-3-fluoro-6-methylpyridine from 3-amino-6-methylpyridine.

Materials:

  • 3-Amino-6-methylpyridine

  • Hydrobromic acid (48%)

  • Bromine

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄, 48%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Bromination of 3-Amino-6-methylpyridine:

    • In a reaction vessel equipped with a stirrer and cooled in an ice-salt bath, dissolve 3-amino-6-methylpyridine in 48% hydrobromic acid.

    • Slowly add liquid bromine dropwise to the solution while maintaining the temperature between -5°C and 0°C.

    • After the bromine addition is complete, continue stirring the mixture at this temperature for 1-2 hours.

  • Diazotization and Fluorination (Balz-Schiemann Reaction):

    • To the cooled reaction mixture from Step 1, slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature strictly below 0°C during this addition to form the diazonium salt in situ.

    • Once the diazotization is complete (indicated by a persistent positive test with starch-iodide paper), add 48% fluoroboric acid (HBF₄) to the mixture.

    • Allow the reaction to warm slowly to room temperature. The diazonium tetrafluoroborate salt will precipitate.

    • Isolate the precipitate by filtration and wash it with cold ether.

    • Gently heat the dried diazonium salt until nitrogen evolution ceases. The thermal decomposition yields the crude fluoro-pyridine product.

  • Work-up and Purification:

    • Cool the reaction vessel and carefully neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-bromo-3-fluoro-6-methylpyridine by recrystallization (e.g., from an ethyl acetate/petroleum ether system) or column chromatography to yield the final product.[7]

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Bromine and hydrobromic acid are highly corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Diazonium salts can be explosive when dry. Handle with extreme care and avoid friction or shock.

  • The thermal decomposition step should be performed behind a blast shield.

This guide provides a foundational overview of the isomers of bromo-fluoro-methylpyridine. The synthetic protocols and structural classifications serve as a starting point for further research and development in this important area of chemical science.

References

The Enduring Significance of Halopyridines in Modern Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, reactivity, and application of halopyridines, offering a critical resource for professionals in chemical research and pharmaceutical development.

Halogenated pyridines represent a cornerstone in the edifice of modern organic chemistry and drug discovery. Their unique electronic properties and versatile reactivity make them indispensable building blocks for the synthesis of a vast array of complex molecules, from agrochemicals to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the core principles of halopyridine chemistry, with a focus on practical applications and detailed experimental methodologies.

Core Physicochemical and Spectroscopic Properties of Halopyridines

The introduction of a halogen atom to the pyridine ring significantly alters its physical and chemical properties. The position and nature of the halogen influence the molecule's polarity, boiling point, melting point, and reactivity. A summary of these key physical and spectroscopic properties for a range of common halopyridines is presented below for easy comparison.

CompoundPosition of HalogenMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)1H NMR (δ ppm)13C NMR (δ ppm)
2-Fluoropyridine2C₅H₄FN97.09-1261.128~8.1 (d), ~7.8 (t), ~7.2 (t), ~6.9 (d)~163 (d), ~148 (d), ~139 (d), ~123 (d), ~110 (d)
3-Fluoropyridine3C₅H₄FN97.09-107-1081.13~8.4 (d), ~8.3 (s), ~7.4 (m), ~7.2 (m)~162 (d), ~147 (d), ~138 (d), ~124, ~123 (d)
2-Chloropyridine2C₅H₄ClN113.54-46[1]166-170[2][3]1.205-1.209[2][3]8.39 (d), 7.64 (t), 7.32 (d), 7.23 (t)[4]~150.3, 142.4, 138.6, 128.4, 122.8[5]
3-Chloropyridine3C₅H₄ClN113.54-441481.194~8.5 (d), ~8.4 (dd), ~7.7 (dt), ~7.3 (dd)~148, ~146, ~134, ~124, ~123
2-Bromopyridine2C₅H₄BrN158.00-192-1941.657[6]~8.5 (d), ~7.6 (t), ~7.4 (d), ~7.0 (t)~143, ~150, ~140, ~128, ~124
3-Bromopyridine3C₅H₄BrN158.00-271731.648.68 (d), 8.52 (dd), 7.80 (dt), 7.19 (dd)[7]~150, ~147, ~139, ~128, ~124
2-Iodopyridine2C₅H₄IN205.00-52 (0.9 mmHg)[8]1.928[8]~8.3 (d), ~7.6 (t), ~7.5 (d), ~6.7 (t)~151, ~142, ~139, ~129, ~117
4-Iodopyridine4C₅H₄IN205.0094-96--8.2 (d), 7.6 (d)[9]~151 (2C), ~130 (2C), ~139[10][11]

Key Synthetic Methodologies

The synthesis of halopyridines can be achieved through various methods, with the choice of strategy often depending on the desired isomer and the nature of the halogen.

Synthesis of 2-Chloropyridine from Pyridine-N-oxide

A common and efficient method for the selective synthesis of 2-chloropyridine involves the chlorination of pyridine-N-oxide.

Experimental Protocol:

  • Reaction Setup: To a solution of pyridine-N-oxide (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM), a solution of phosphorus oxychloride (POCl₃) (1.2 equivalents) in DCM is added dropwise at 10 °C.

  • Reaction Execution: The reaction mixture is stirred for 30 minutes at room temperature and then refluxed for 1 hour.

  • Work-up: The mixture is cooled and poured into water, then neutralized with a 2M NaOH solution. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield 2-chloropyridine.

Synthesis of 3-Bromopyridine via Diazotization of 3-Aminopyridine (Sandmeyer Reaction)

The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.

Experimental Protocol:

  • Diazotization: 3-Aminopyridine (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: The resulting diazonium salt solution is slowly added to a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr at room temperature.

  • Work-up: The reaction mixture is heated to 60-70 °C until the evolution of nitrogen gas ceases. After cooling, the mixture is made alkaline with a concentrated NaOH solution and extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic extracts are dried over a drying agent, and the solvent is evaporated. The crude 3-bromopyridine is then purified by distillation.

Synthesis of 4-Iodopyridine from 4-Aminopyridine

Similar to bromination, iodination can be achieved through a diazotization-iodination sequence.

Experimental Protocol:

  • Diazotization: 4-Aminopyridine (1 equivalent) is added to a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.[12] An aqueous solution of sodium nitrite (1 equivalent) is added slowly while maintaining the low temperature to form the diazonium salt.[12]

  • Iodination: A solution of potassium iodide (KI) (1.5 equivalents) in water is then added to the diazonium salt solution.

  • Work-up: The reaction mixture is allowed to warm to room temperature and stirred until nitrogen evolution stops. The mixture is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.

  • Purification: The combined organic layers are washed with sodium thiosulfate solution to remove any remaining iodine, dried, and the solvent is removed to yield 4-iodopyridine, which can be further purified by recrystallization or column chromatography.

Fundamental Reactivity of Halopyridines

The reactivity of halopyridines is dominated by two main pathways: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

In this reaction, a nucleophile displaces the halide ion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of the ring nitrogen.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Products start Halopyridine intermediate [Py-X-Nu]⁻ start->intermediate Attack at C-X nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Pyridine intermediate->product Loss of Leaving Group leaving_group Halide Ion (X⁻) intermediate->leaving_group

Nucleophilic Aromatic Substitution (SNAr) Mechanism.
The Halogen Dance Reaction

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates to a different position on the pyridine ring, typically under the influence of a strong base. This reaction often proceeds via a series of deprotonation and halogenation-dehalogenation steps, allowing for the synthesis of isomers that are not easily accessible through direct synthesis.

Halogen_Dance A Dihalopyridine (e.g., 2,3-Dihalopyridine) B Lithiation at C4 (Deprotonation) A->B Strong Base (e.g., LDA) C Lithiated Intermediate B->C D Halogen Migration (Intermolecular Halogen Transfer) C->D Reaction with another Dihalopyridine molecule E Rearranged Lithiated Intermediate D->E F Electrophilic Quench (E+) E->F Addition of Electrophile G Functionalized Rearranged Product F->G PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes HalopyridineInhibitor Halopyridine-based PI3K/mTOR Inhibitor HalopyridineInhibitor->PI3K Inhibition HalopyridineInhibitor->mTORC1 Inhibition

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling reaction of 2-Bromo-4-fluoro-5-methylpyridine with various aryl and heteroaryl boronic acids. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel biaryl and heterobiaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals and functional materials.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with a halide or triflate.[2] This application note focuses on the use of this compound as a key building block. The presence of the fluoro and methyl groups on the pyridine ring can significantly influence the electronic properties and biological activity of the resulting coupled products.

The general transformation is depicted below:

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of structurally similar bromopyridines. This data can serve as a guide for optimizing the reaction with this compound.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[3]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[1]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[4]
PdCl₂(dppf) (10)---Na₃PO₄ (3)1,4-Dioxane65-100Modest to Good[5]
Pd(OAc)₂ (0.05)IMesK₂CO₃Neat WaterRoom TempHigh[2]

Table 2: Examples of Suzuki Coupling with Substituted Bromopyridines

Bromopyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O75[6]
2-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃50% aq. Isopropanol96[3]
2-Bromo-5-fluoropyridinePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specified
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidNot specifiedNot specifiedNot specifiedGood

Experimental Protocols

The following are detailed protocols for performing the Suzuki coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from a reliable method for the coupling of other substituted bromopyridines.[1]

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and potassium phosphate (2.2 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • The reaction mixture is heated to 90-100 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Pd(PPh3)4 Catalyst A->B C Purge with Inert Gas B->C D Add Dioxane/Water Solvent C->D E Heat and Stir (90-100°C) D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Dilute and Wash G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the Suzuki coupling reaction.

Protocol 2: Ligand-Free, Aqueous Conditions

This protocol is a greener alternative using an aqueous solvent system and a ligand-free catalyst.[3]

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Isopropanol

  • Deionized water

Procedure:

  • In a reaction flask, dissolve this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).

  • Add palladium(II) acetate (0.02 mmol) to the mixture.

  • The flask is fitted with a reflux condenser and the mixture is heated to 80 °C with stirring. The reaction is typically open to the air.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • After completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' 2-Aryl-4-fluoro- 5-methylpyridine Reductive_Elimination->Ar-Ar' Ar-Pd(II)-X(L2)->Transmetalation Ar-B(OR)2 Ar'-B(OR)2 Base Base Ar-B(OR)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-X 2-Bromo-4-fluoro- 5-methylpyridine Ar-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Conclusion

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of 2-aryl-4-fluoro-5-methylpyridine derivatives. The protocols provided herein offer robust starting points for researchers. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates. Careful monitoring of the reaction progress is recommended for determining the optimal reaction time.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-5-methylpyridine, a halogenated heterocyclic compound with potential applications as a key intermediate in the synthesis of bioactive molecules.

The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the pyridine ring influences the reactivity of the substrate. The general principles of the Buchwald-Hartwig amination are applicable, but optimization of reaction conditions may be necessary to achieve high yields and purity.

Catalytic Cycle and Mechanism

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed via reductive elimination, regenerating the palladium(0) catalyst.

Key Reaction Components

Successful Buchwald-Hartwig amination depends on the careful selection of the following components:

  • Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle. The choice of ligand can significantly impact reaction efficiency, scope, and the required reaction conditions. Examples include tri-tert-butylphosphine, Josiphos-type ligands, and biarylphosphine ligands like XPhos and RuPhos.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can be critical, especially for substrates with base-sensitive functional groups.[2]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Workflow

The following diagram illustrates a typical workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine Reactants: - this compound - Amine - Palladium Precatalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Degas and Place under Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Reaction Temperature (e.g., 80-110 °C) inert->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of substituted 2-bromopyridines, which can be adapted for this compound.

Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Primary AliphaticPd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene8012-2455-98[2]
Secondary AliphaticPd₂(dba)₃ (1)(±)-BINAP (2)NaOtBu (1.4)Toluene804~60Adapted from similar substrates
Primary AromaticPd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane100-12012-24Moderate to HighAdapted from similar substrates
Secondary AromaticPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene10012-24Moderate to HighAdapted from similar substrates

Experimental Protocols

Note: The following protocol is a general guideline adapted from procedures for similar 2-bromopyridines. Optimization may be required for specific amines and to maximize yield. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound

  • Amine of choice

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Protocol for Amination with a Primary Aliphatic Amine:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and dppp (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (5 mL).

  • To the catalyst mixture, add this compound (1.0 mmol, 1.0 equiv), the primary aliphatic amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the Schlenk flask and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-4-fluoro-5-methylpyridin-2-amine.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine ligands are often air-sensitive and may be pyrophoric. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Anhydrous solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

    • Increase the reaction temperature or time.

    • Screen different palladium sources, ligands, and bases. The choice of ligand is often critical.

  • Formation of side products:

    • Hydrodehalogenation of the starting material can occur. Using a less reactive base or a different ligand might mitigate this.

    • For primary amines, diarylation can be a side reaction. Adjusting the stoichiometry of the amine may be necessary.

By following these guidelines and adapting the protocols to the specific amine coupling partner, researchers can successfully perform the Buchwald-Hartwig amination of this compound to generate a variety of valuable aminopyridine derivatives.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-methylpyridine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its distinct electronic properties and substitution pattern offer a platform for diverse and selective functionalization. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This reactivity allows for the strategic introduction of a wide array of substituents, making it a valuable precursor in the synthesis of complex molecular architectures for drug discovery and the development of novel organic materials.

This document provides detailed protocols and application notes for three common palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful exclusion of oxygen and moisture. It is crucial to use anhydrous solvents and to thoroughly degas all reaction mixtures. The choice of palladium precursor, ligand, base, and solvent system is critical and often requires optimization for a specific substrate combination. The following protocols are provided as general guidelines and may require adjustments to achieve optimal results.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-fluoro-5-methylpyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 2-position.

Quantitative Data for Suzuki-Miyaura Coupling of Related 2-Bromopyridines
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
24-Fluorophenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄1,4-Dioxane/H₂O100885
3Thiophene-2-boronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄1,4-Dioxane/H₂O6512~70
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar 2-bromopyridines.[1]

Materials:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln ArylPdBr Ar-Pd(II)L2-Br Pd0->ArylPdBr Oxidative Addition ArylPdOH Ar-Pd(II)L2-OH ArylPdBr->ArylPdOH Ligand Exchange ArylPdAr Ar-Pd(II)L2-Ar' ArylPdOH->ArylPdAr Transmetalation ArylPdAr->Pd0 Reductive Elimination Product 2-Aryl-4-fluoro- 5-methylpyridine ArylPdAr->Product ArBr 2-Bromo-4-fluoro- 5-methylpyridine ArBr->ArylPdBr ArBOH2 Ar'B(OH)2 Borate [Ar'B(OH)3]- ArBOH2->Borate Base Base (e.g., K3PO4) Base->ArylPdOH Borate->ArylPdAr

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-fluoro-5-methylpyridines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides. This reaction is particularly useful for synthesizing substituted anilines and related compounds. For this compound, this provides a direct route to various 2-amino-substituted derivatives.

Quantitative Data for Buchwald-Hartwig Amination of a Closely Related Analog

A specific protocol for the Buchwald-Hartwig amination of 2-bromo-4-methylpyridine, a close structural analog, has been reported.[2] This data provides a strong starting point for the amination of this compound.

EntryAminePalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
13-methyl-2-butylaminePd₂(dba)₃BINAPt-BuONaTolueneRefluxNot specified, but used in a multi-step synthesis with a low overall yield.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of 2-bromo-4-methylpyridine.[2]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., BINAP, 0.02 mmol) to a Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene, 2 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L-Br Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)L(HNR'R'')]Br OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product 2-Amino-4-fluoro- 5-methylpyridine AmidoComplex->Product ArBr 2-Bromo-4-fluoro- 5-methylpyridine ArBr->OxAdd Amine HNR'R'' Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-fluoro-5-methylpyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a valuable tool for the synthesis of substituted alkynes and conjugated enynes.

Quantitative Data for Sonogashira Coupling of Related Bromopyridines

The following table presents typical conditions for the Sonogashira coupling of related bromopyridine substrates.

EntryAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003Good to Excellent
2Terminal AlkynesPd(PPh₃)₄CuIEt₃NTHF/Et₃NRT1685-93
Experimental Protocol: Sonogashira Coupling

This protocol is based on established methods for the Sonogashira coupling of bromopyridines.[3]

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine) (2-3 equivalents, can also be used as solvent)

  • Anhydrous solvent (e.g., THF, DMF, or the amine base)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product via flash column chromatography.

Sonogashira_Coupling Pd0 Pd(0)L2 OxAdd Ar-Pd(II)L2-Br Pd0->OxAdd Oxidative Addition PdAlkynyl Ar-Pd(II)L2-C≡CR OxAdd->PdAlkynyl Transmetalation PdAlkynyl->Pd0 Reductive Elimination Product 2-Alkynyl-4-fluoro- 5-methylpyridine PdAlkynyl->Product CuCycle Copper Cycle CuCycle->OxAdd ArBr 2-Bromo-4-fluoro- 5-methylpyridine ArBr->OxAdd Alkyne H-C≡CR Alkyne->CuCycle Base Base (e.g., Et3N) Base->CuCycle

Caption: Catalytic Cycle of the Sonogashira Coupling.

Experimental Workflow

The following diagram illustrates a general workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Glassware Dry Oven/Flame Dry Glassware Start->Dry Inert Establish Inert Atmosphere (N2 or Ar) Dry->Inert Reagents Add Solid Reagents: This compound, Coupling Partner, Base, Catalyst, Ligand Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End: Pure Product Characterize->End

Caption: General Experimental Workflow for Cross-Coupling.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile strategy for the synthesis of a wide range of substituted pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient methods for the formation of C-C and C-N bonds, respectively. The protocols provided herein, based on established procedures for analogous compounds, serve as a valuable starting point for researchers in drug discovery and materials science to explore the synthetic potential of this important building block. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes & Protocols: The Versatile Role of 2-Bromo-4-fluoro-5-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-4-fluoro-5-methylpyridine as a key intermediate in the development of modern agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a reactive bromine atom, an activating fluorine atom, and a methyl group, makes it a valuable building block for accessing a range of potent fungicides, herbicides, and insecticides.

The strategic placement of the bromine atom at the 2-position allows for facile implementation of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form crucial carbon-carbon bonds. The fluorine atom at the 4-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This dual reactivity provides chemists with a flexible platform for the synthesis of complex agrochemical active ingredients.

Key Applications in Agrochemical Synthesis

This compound is a critical precursor for the synthesis of a variety of agrochemicals. Its structural features are leveraged to construct molecules with high biological efficacy.

1. Synthesis of Pyridine-Based Fungicides: The pyridine ring is a common scaffold in a number of successful fungicides. The bromo-fluoro-picoline core of this compound can be elaborated into complex structures that target specific fungal pathogens.

2. Development of Novel Herbicides: By undergoing reactions such as nucleophilic substitution, the pyridine core can be linked to other moieties to create herbicides with novel modes of action. The electronic properties conferred by the fluorine and bromine atoms can be crucial for binding to the target site in weeds.

3. Elaboration into Advanced Insecticides: The versatility of this compound allows for its incorporation into insecticidal molecules, including neonicotinoid analogs and other compounds targeting the insect nervous system.

Illustrative Synthetic Protocol: Synthesis of a Biaryl Fungicide Intermediate via Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, for the synthesis of a biaryl compound, a common structural motif in advanced fungicides. While this protocol uses a closely related isomer due to the limited public availability of specific production methods for the named starting material, the principles and procedures are directly applicable.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst Reactant1 This compound Product 2-Aryl-4-fluoro-5-methylpyridine (Fungicide Intermediate) Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Arylboronic Acid Reactant2->Product Catalyst Pd(PPh3)4 Catalyst->Product Base K2CO3 Base->Product Solvent Dioxane/Water Solvent->Product Agrochemical_Development_Workflow A Intermediate Synthesis (this compound) B Core Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B C Library Synthesis (Generation of Analogs) B->C D Primary Biological Screening (In vitro assays) C->D E Lead Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Secondary Screening (Greenhouse & Field Trials) F->G H Candidate Selection G->H I Toxicology & Environmental Studies H->I J Registration & Commercialization I->J

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 2-Bromo-4-fluoro-5-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its two reactive sites for substitution, allowing for the selective introduction of various functional groups.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. In the case of this compound, the presence of two different halogen atoms at positions activated by the ring nitrogen (ortho and para) presents an opportunity for regioselective substitution.

Generally, in SNAr reactions on halo-substituted pyridines, the rate of displacement follows the order F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. Consequently, nucleophilic attack on this compound is anticipated to preferentially occur at the 4-position, leading to the displacement of the fluoride ion. The electron-donating methyl group at the 5-position may have a modest influence on the reactivity but is not expected to alter the inherent preference for substitution at the 4-position.

Regioselectivity of Substitution

The regioselectivity of nucleophilic attack on the pyridine ring is dictated by the stability of the anionic intermediate (Meisenheimer complex). Attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing factor.[1] Given that fluorine is a significantly better leaving group than bromine in SNAr, reactions with various nucleophiles are expected to yield the 4-substituted-2-bromo-5-methylpyridine derivative as the major product.

A diagram illustrating the preferential site of nucleophilic attack is presented below.

Caption: Regioselectivity of nucleophilic attack on this compound.

Reaction Conditions and Data Summary

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on 2-bromo-4-fluoropyridine analogs with various nucleophiles. Given the high similarity in reactivity, these conditions are expected to be directly applicable to this compound. The primary product in all cases is the 4-substituted derivative.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference Product
Nitrogen PiperidineMethanol-Reflux--2-Piperidino-N-methylpyridinium
Oxygen Sodium MethoxideMethanolNaOMe0 - 2019985-Bromo-2-methoxy-3-nitropyridine
Oxygen Phenols------
Sulfur Thiols------

Note: Specific yield data for reactions on this compound is limited in the reviewed literature. The provided data is for analogous or related structures and serves as a guideline.

Experimental Protocols

The following are representative protocols for conducting SNAr reactions on this compound based on established procedures for similar substrates.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes the substitution of the 4-fluoro group with an amine nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-bromo-5-methylpyridin-4-yl)morpholine.

Protocol 2: Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)

This protocol outlines the synthesis of a 4-alkoxy-substituted pyridine.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (MeOH) or a polar aprotic solvent like DMF or DMSO

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF).

  • Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the addition of water.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield 2-bromo-4-methoxy-5-methylpyridine.

General Experimental Workflow

The logical flow for performing a typical SNAr experiment on this compound is depicted below.

SNAr_Workflow Start Start Reagents Combine Substrate, Nucleophile, Base, and Solvent Start->Reagents Reaction Heat and Stir (Monitor by TLC/LC-MS) Reagents->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify (e.g., Chromatography) Drying->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General workflow for SNAr on this compound.

Conclusion

This compound is a valuable substrate for nucleophilic aromatic substitution, with a strong regiochemical preference for substitution at the 4-position. The protocols and data presented here, based on closely related analogs, provide a solid foundation for researchers to develop a wide array of novel substituted pyridine compounds for applications in drug discovery and materials science. It is recommended that for each new nucleophile, the reaction conditions be optimized to maximize yield and purity.

References

Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-bromo-4-fluoro-5-methylpyridine as a key building block in the synthesis of potent and selective kinase inhibitors. This versatile scaffold offers medicinal chemists a valuable starting point for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Introduction

Kinase inhibitors have emerged as a crucial class of targeted therapies. The pyridine core is a common motif in many clinically successful kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The specific substitution pattern of this compound, featuring a reactive bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties and potentially improve metabolic stability, and a methyl group for further structural modification, makes it an attractive starting material for the synthesis of diverse kinase inhibitor libraries.

This application note will focus on the synthesis of a hypothetical p38α mitogen-activated protein (MAP) kinase inhibitor, a well-established target for anti-inflammatory drug discovery, utilizing this compound. The protocols and data presented are based on established synthetic methodologies for analogous compounds.

Key Synthetic Strategies

The bromine atom at the 2-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery. The two most common and powerful methods for elaborating this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A generalized workflow for the synthesis of a kinase inhibitor using this building block is presented below.

G A 2-Bromo-4-fluoro- 5-methylpyridine B Suzuki Coupling (Arylboronic Acid, Pd catalyst) A->B C-C Bond Formation C Buchwald-Hartwig Amination (Amine, Pd catalyst) A->C C-N Bond Formation D Functionalized Pyridine Intermediate B->D C->D E Further Synthetic Steps (e.g., cyclization, deprotection) D->E F Final Kinase Inhibitor E->F

Caption: General synthetic workflow using this compound.

Application Example: Synthesis of a p38α Kinase Inhibitor

This section details a representative synthesis of a potent p38α kinase inhibitor starting from this compound. The synthetic route involves an initial Suzuki coupling followed by a series of transformations to build the final inhibitor molecule.

Synthetic Scheme

A plausible reaction scheme for the synthesis of a pyridinylimidazole-based p38α inhibitor is outlined below. This approach is adapted from known syntheses of similar p38 inhibitors.

(Please note that the following scheme and protocols are illustrative and based on analogous reactions. Optimization may be required for this specific substrate.)

Scheme 1: Synthesis of a Hypothetical p38α Inhibitor

  • Suzuki Coupling: this compound is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to introduce the aniline moiety.

  • Further Functionalization and Cyclization: The resulting aminophenylpyridine is then elaborated through several steps, including the introduction of a side chain and cyclization to form the imidazole core, a common feature in many p38 inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 4-(4-fluoro-5-methylpyridin-2-yl)aniline

  • Materials:

    • This compound (1.0 eq)

    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a round-bottom flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Kinase Inhibition Assay (p38α)
  • Principle: The inhibitory activity of the synthesized compound against p38α kinase is determined using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Materials:

    • Recombinant human p38α kinase

    • Biotinylated substrate peptide (e.g., Biotin-MEF2C)

    • ATP

    • Kinase assay buffer

    • Synthesized inhibitor compound

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in DMSO.

    • In a 96-well plate, add the kinase assay buffer, the inhibitor at various concentrations, and the p38α enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes hypothetical, yet representative, biological data for a kinase inhibitor synthesized from this compound, targeting p38α kinase.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (LPS-induced TNF-α release in THP-1 cells) IC₅₀ (nM)
HYPO-001 p38α15120
Staurosporine (Control)Pan-kinase525

Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of p38α can block the production of pro-inflammatory cytokines like TNF-α and IL-1β.

G cluster_extracellular Extracellular Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Kinases MAPKAPKs (e.g., MK2) p38->Kinases activates Transcription Transcription Factors (e.g., ATF2, CREB) p38->Transcription activates Response Inflammatory Response (Cytokine Production) Kinases->Response Transcription->Response Inhibitor p38 Inhibitor (e.g., HYPO-001) Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical handles allow for the application of robust and high-yielding cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. The illustrative synthesis of a p38α kinase inhibitor highlights a practical application of this building block in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of kinase inhibitor development.

Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-fluoro-5-methylpyridine is a versatile heterocyclic building block valuable in medicinal chemistry and materials science. Its structure features two distinct reactive sites: a bromine atom at the 2-position and a fluorine atom at the 4-position. This differential reactivity allows for selective, stepwise functionalization. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The carbon-fluorine bond, activated by the electron-withdrawing nature of the pyridine ring nitrogen, is amenable to nucleophilic aromatic substitution (SNAr). This application note provides detailed protocols and reaction guidelines for leveraging this dual reactivity to synthesize a diverse range of substituted pyridine derivatives.

Diagram 1: Reactivity map of the starting pyridine.

Part 1: Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-bromo position is the more reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl or aryl-alkyl structures by coupling the bromopyridine with an organoboron reagent.[1][2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O90>85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100>90
3Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110>80
4Methylboronic acidPd(OAc)₂ (2)XPhos (4)CsFToluene8075-85

Yields are estimated based on reactions with similar 2-bromopyridine substrates and may require optimization.[3][4]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-fluoro-5-methylpyridine

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • SPhos (0.04 eq)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • Anhydrous 1,4-dioxane

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

    • Add Pd(OAc)₂ and SPhos to the flask.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the synthesis of 2-alkynylpyridines by reacting the C-Br bond with a terminal alkyne, co-catalyzed by palladium and copper.[5][6][7]

Table 2: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF60>90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineDMF25 (RT)>95
31-HeptynePd(OAc)₂ (2)CuI (4)K₂CO₃Acetonitrile8080-90
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)Cs₂CO₃1,4-Dioxane70>85

Yields are estimated based on reactions with similar 2-bromopyridine substrates and may require optimization.[8]

Experimental Protocol: Synthesis of 2-(phenylethynyl)-4-fluoro-5-methylpyridine

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)

    • Copper(I) iodide [CuI] (0.05 eq)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous THF and triethylamine (Et₃N), followed by the dropwise addition of phenylacetylene.

    • Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

G General Workflow for Pd-Catalyzed Cross-Coupling A 1. Reagent Setup (Bromopyridine, Coupling Partner, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent Addition (Anhydrous Solvent via Syringe) B->C D 4. Reaction (Heat & Stir for specified time) C->D E 5. Work-up (Quench, Extract, Wash, Dry) D->E F 6. Purification (Column Chromatography) E->F G Pure Substituted Pyridine F->G

Diagram 2: Standard workflow for cross-coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, coupling the bromopyridine with primary or secondary amines.[9][10][11]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene100>90
2AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH90>85
3BenzylaminePd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane110>90
4Methylamine (2M in THF)Pd₂(dba)₃ (2)Xantphos (4)LiHMDSTHF6570-85

Yields are estimated based on reactions with similar 2-bromopyridine substrates and may require optimization.[12][13]

Experimental Protocol: Synthesis of 4-(4-fluoro-5-methylpyridin-2-yl)morpholine

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • BINAP (0.04 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Anhydrous Toluene

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a glovebox or under a stream of inert gas, add NaOt-Bu, BINAP, and Pd₂(dba)₃ to a Schlenk tube.

    • Add this compound and anhydrous toluene.

    • Add morpholine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature and dilute with diethyl ether.

    • Filter through a plug of Celite® and wash the plug with additional ether.

    • Concentrate the filtrate and dissolve the residue in ethyl acetate.

    • Wash with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Following functionalization at the C2 position, the C4-fluoro group can be displaced by various nucleophiles. The reaction is facilitated by the electron-withdrawing pyridine nitrogen.[14][15][16] SNAr reactions can sometimes be performed directly on the starting material, though the C-Br bond may also react under harsh conditions. Selective SNAr is best achieved after the C-Br site has been modified.

Table 4: Representative Conditions for SNAr at the C4-Position

EntryStarting PyridineNucleophileBaseSolventTemp (°C)Yield (%)
12-Aryl-4-fluoropyridineSodium methoxide-Methanol65>95
22-Aryl-4-fluoropyridinePyrrolidineK₂CO₃DMSO120>90
32-Aryl-4-fluoropyridineSodium thiophenoxide-DMF80>95
42-Aryl-4-fluoropyridinePotassium cyanide18-Crown-6Acetonitrile8070-80

Yields are estimated based on reactions with similar 4-fluoropyridine substrates.[17]

Experimental Protocol: Synthesis of 4-methoxy-5-methyl-2-phenylpyridine

  • Materials:

    • 2-Phenyl-4-fluoro-5-methylpyridine (1.0 eq, synthesized via Suzuki coupling)

    • Sodium methoxide (2.0 eq, 25 wt% solution in methanol or solid)

    • Anhydrous Methanol or DMF

  • Procedure:

    • Dissolve 2-Phenyl-4-fluoro-5-methylpyridine in anhydrous methanol or DMF in a round-bottom flask.

    • Add sodium methoxide solution dropwise or the solid portion-wise at room temperature.

    • Heat the reaction mixture to 65 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction to room temperature and carefully quench by adding water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product using flash column chromatography.

G Suzuki Reaction Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X      L₂ Pd0->PdII_Aryl Ar-X TM Transmetalation PdII_Biaryl Ar-Pd(II)-R      L₂ PdII_Aryl->PdII_Biaryl R-B(OR)₂ PdII_Biaryl->Pd0 Ar-R RE Reductive Elimination label_arx Ar-X = Bromopyridine label_boronic R-B(OR)₂ = Boronic Acid label_product Ar-R = Product

Diagram 3: Simplified catalytic cycle for Suzuki coupling.

References

Application Notes and Protocols: Protecting Group Strategies for 2-Bromo-4-fluoro-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for reactions involving 2-Bromo-4-fluoro-5-methylpyridine, a versatile building block in medicinal chemistry and drug development. The strategic use of protecting groups is crucial for achieving desired regioselectivity and functionalization of this electron-deficient pyridine ring. This document outlines protocols for the application and removal of common protecting groups and discusses their utility in key synthetic transformations.

Introduction to Protecting Group Strategies

This compound possesses multiple reactive sites. The pyridine nitrogen can act as a nucleophile and a basic site, while the C-Br bond is susceptible to metal-catalyzed cross-coupling reactions and the C-F bond can be targeted by strong nucleophiles. Protecting the pyridine nitrogen is often a critical first step to prevent unwanted side reactions and to modulate the electronic properties of the ring, thereby influencing the outcome of subsequent transformations. The two primary strategies discussed here are N-oxidation and the use of the tert-butyloxycarbonyl (Boc) group for amino-substituted derivatives.

N-Oxide Protecting Group Strategy

Formation of a pyridine N-oxide is a powerful strategy to alter the reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing, which further activates the C2 and C4 positions towards nucleophilic attack. It also directs metallation to the C2 position.

Rationale for N-Oxide Protection

The N-oxide functionality serves multiple purposes:

  • Activation: It activates the pyridine ring for nucleophilic aromatic substitution, particularly at the C2 and C6 positions.

  • Directing Group: It can direct ortho-lithiation to the C2 position.

  • Masking: It prevents the lone pair of the nitrogen from interfering with subsequent reactions, such as those involving Lewis acids or electrophiles.

Experimental Protocol: N-Oxidation of this compound (Analogous Procedure)

Reaction:

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

  • Dichloromethane (DCM) or acetic acid

  • Saturated sodium bicarbonate solution

  • Sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data (Expected, based on similar substrates):

ParameterValue
Yield 70-95%
Reaction Time 12-24 hours
Purity (post-purification) >95%
Experimental Protocol: Deprotection of Pyridine N-Oxides (General Procedure)

Reduction of the N-oxide to the corresponding pyridine can be achieved under various conditions.

Reaction:

Materials:

  • This compound N-oxide

  • Phosphorus trichloride (PCl₃) or Sodium borohydride (NaBH₄) with a catalyst

  • Dichloromethane (DCM) or Methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure (using PCl₃):

  • Dissolve the pyridine N-oxide (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add PCl₃ (1.1-1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Quantitative Data (Expected):

ParameterValue
Yield 80-98%
Reaction Time 3-5 hours
Purity (post-purification) >98%

Visualization of N-Oxide Strategy Workflow

N_Oxide_Workflow Start 2-Bromo-4-fluoro- 5-methylpyridine N_Oxide 2-Bromo-4-fluoro- 5-methylpyridine N-oxide Start->N_Oxide  m-CPBA or H₂O₂/AcOH Functionalized_N_Oxide Functionalized N-Oxide Derivative N_Oxide->Functionalized_N_Oxide  Nucleophilic Substitution or Lithiation/Electrophile Final_Product Functionalized Pyridine Functionalized_N_Oxide->Final_Product  PCl₃ or NaBH₄

Caption: Workflow for N-oxide protection and functionalization.

Boc-Protecting Group Strategy for Amino-Derivatives

In syntheses where an amino group is introduced onto the pyridine ring, for example, via a Buchwald-Hartwig amination, protection of this newly introduced amine is often necessary before further manipulations of the molecule. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.

Rationale for Boc Protection
  • Prevents N-alkylation/acylation: The Boc group prevents the amino group from acting as a nucleophile in subsequent reactions.

  • Modulates Reactivity: It can influence the electronic nature of the pyridine ring, which can be beneficial for certain coupling reactions.

  • Improves Solubility: The bulky Boc group can enhance the solubility of intermediates in organic solvents.

Experimental Protocol: Boc-Protection of an Amino-Substituted Pyridine (Analogous Procedure)

This protocol is based on the protection of an amino group introduced at the 2-position of a bromopyridine derivative.

Reaction:

Materials:

  • Amino-substituted pyridine derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the amino-pyridine (1.0 eq) in THF or DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.2 eq) dissolved in a small amount of the reaction solvent.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Based on similar substrates):

ParameterValue
Yield 85-99%
Reaction Time 4-12 hours
Purity (post-purification) >98%
Experimental Protocol: Boc-Deprotection (General Procedure)

The Boc group is readily cleaved under acidic conditions.

Reaction:

Materials:

  • Boc-protected amino-pyridine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure (using TFA):

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine.

Quantitative Data (Expected):

ParameterValue
Yield >95%
Reaction Time 1-3 hours
Purity Often high enough for subsequent steps without purification

Visualization of Boc-Protection in a Synthetic Pathway

Boc_Protection_Workflow Start 2-Bromo-4-fluoro- 5-methylpyridine Amino_Pyridine 2-Amino-4-fluoro- 5-methylpyridine Derivative Start->Amino_Pyridine  Buchwald-Hartwig Amination Boc_Protected Boc-Protected Intermediate Amino_Pyridine->Boc_Protected  (Boc)₂O, Base Functionalized_Boc Further Functionalized Boc-Protected Intermediate Boc_Protected->Functionalized_Boc  e.g., Suzuki Coupling Final_Amine Final Deprotected Product Functionalized_Boc->Final_Amine  TFA or HCl

Caption: Boc-protection workflow in a multi-step synthesis.

Application in Suzuki Cross-Coupling Reactions

A common application of protecting groups in the chemistry of this compound is to facilitate Suzuki cross-coupling reactions. For instance, if an amino group is present on the pyridine ring, it can interfere with the catalytic cycle. Protecting the amino group, for example as an acetamide, allows for a smooth coupling reaction.

Acetamide Protection for Suzuki Coupling (Analogous Procedure)

Reaction:

Protocol based on a similar substrate:

  • A solution of 5-bromo-2-methylpyridin-3-amine (1.0 eq) in acetonitrile is treated with acetic anhydride (1.5 eq) and a catalytic amount of sulfuric acid.[1]

  • The mixture is stirred at 60 °C for 30 minutes.[1]

  • After cooling, water is added to precipitate the product, which is then filtered and dried.[1]

Subsequent Suzuki Coupling:

The resulting acetamide-protected bromopyridine can then be subjected to standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, K₃PO₄, arylboronic acid in dioxane/water) to yield the coupled product.[1] The acetamide can be removed later under acidic or basic hydrolysis if the free amine is desired.

Conclusion

The choice of a protecting group strategy for this compound is highly dependent on the planned synthetic route. N-oxidation is a valuable tool for activating the pyridine ring towards nucleophilic attack and for directing ortho-metallation. For amino-substituted derivatives, Boc-protection is a reliable method to mask the nucleophilicity of the amino group during subsequent transformations like cross-coupling reactions. The protocols provided herein, based on established procedures for similar substrates, offer a solid starting point for the development of robust and efficient synthetic routes utilizing this important building block. Researchers should anticipate the need for some optimization of reaction conditions for this specific substrate.

References

Application Notes & Protocols: Monitoring 2-Bromo-4-fluoro-5-methylpyridine Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-fluoro-5-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose.[1] This document provides detailed protocols for monitoring reactions of this compound, with a specific focus on a representative Suzuki coupling reaction.

Core Principles of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (the eluent). The distance a compound travels up the plate is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In reaction monitoring, the disappearance of the starting material spot and the appearance of a new product spot on the TLC plate indicate the progress of the reaction.

Experimental Protocols

General Materials and Equipment
  • TLC plates (e.g., Merck Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and 366 nm)

  • Solvents for eluent systems (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Staining solution (e.g., potassium permanganate)

  • Heating device (e.g., heat gun or oven)

Protocol 1: General TLC Monitoring of this compound Reactions

This protocol outlines the general steps for monitoring a reaction involving this compound.

1. Preparation of the TLC Plate and Chamber:

  • Cut the TLC plate to a suitable size (e.g., 5 cm x 7 cm).
  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
  • Prepare the eluent system. For pyridine derivatives, a common starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[2] For more polar compounds, dichloromethane and methanol mixtures can be used.[3]
  • Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.

2. Spotting the TLC Plate:

  • On the baseline, mark lanes for the starting material (co-spot), and the reaction mixture at different time points (e.g., t=0, t=1h, t=2h, etc.).
  • Prepare a dilute solution of the starting material (this compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Using a capillary tube, spot the starting material solution on its designated lane on the baseline.
  • At each time point, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the corresponding lane. It is good practice to co-spot the reaction mixture with the starting material in one lane to aid in identification.[4]

3. Developing the TLC Plate:

  • Place the spotted TLC plate in the equilibrated developing chamber, ensuring the baseline is above the eluent level.
  • Cover the chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.
  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.
  • Allow the plate to air dry completely.

4. Visualization:

  • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like pyridine derivatives will typically appear as dark spots.
  • If the compounds are not UV-active or for better visualization, use a chemical stain. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds.

5. Interpretation:

  • Calculate the Rf value for each spot.
  • Monitor the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible.

Protocol 2: Specific Application - Monitoring a Suzuki Coupling Reaction

This protocol provides a specific example of monitoring a Suzuki coupling reaction between this compound and a boronic acid.

Reaction: this compound + Phenylboronic acid → 4-Fluoro-5-methyl-2-phenylpyridine

1. Materials:

  • TLC Plates: Merck Silica Gel 60 F254
  • Eluent System: 20% Ethyl Acetate in Hexanes. This may need to be optimized depending on the polarity of the product.
  • Visualization: UV lamp (254 nm).

2. Procedure:

  • Follow the general TLC monitoring protocol outlined above.
  • Spotting:
  • Lane 1: this compound (starting material).
  • Lane 2: Co-spot of starting material and the reaction mixture at t=0.
  • Subsequent Lanes: Reaction mixture at various time intervals.
  • Expected Observations:
  • The starting material, this compound, is expected to be less polar than the biaryl product.
  • As the reaction progresses, the spot corresponding to the starting material will diminish, while a new, typically lower Rf spot corresponding to the more polar product will appear and intensify.

Data Presentation

The following table can be used to record and present the data from the TLC monitoring of the Suzuki coupling reaction.

Time PointRf of Starting Material (this compound)Rf of Product (4-Fluoro-5-methyl-2-phenylpyridine)Estimated Conversion (%)Observations
t = 0 h0.65-0Single spot for starting material.
t = 1 h0.650.45~25Faint product spot appears.
t = 2 h0.650.45~60Product spot is more intense.
t = 4 h0.650.45~95Starting material spot is very faint.
t = 6 h-0.45>99Starting material spot is absent.

Note: The Rf values provided are hypothetical and will need to be determined experimentally.

Mandatory Visualizations

Experimental Workflow Diagram

TLC_Monitoring_Workflow cluster_prep Preparation cluster_spotting Sample Application cluster_development Chromatography cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (Reference) prep_plate->spot_sm prep_chamber Prepare & Equilibrate Developing Chamber develop Develop TLC Plate in Chamber prep_chamber->develop spot_rxn Spot Reaction Mixture (at Time Intervals) spot_sm->spot_rxn spot_rxn->develop dry Dry the Plate develop->dry visualize Visualize Spots (UV Lamp / Stain) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Monitor Progress) calculate_rf->interpret

Caption: Workflow for TLC Monitoring of Chemical Reactions.

Signaling Pathway (Logical Relationship) Diagram

Reaction_Monitoring_Logic start_reaction Reaction Initiated monitor_tlc Monitor by TLC start_reaction->monitor_tlc sm_present Starting Material Present? monitor_tlc->sm_present continue_reaction Continue Reaction & Sampling sm_present->continue_reaction Yes reaction_complete Reaction Complete sm_present->reaction_complete No continue_reaction->monitor_tlc workup Proceed to Work-up & Purification reaction_complete->workup

References

Application Notes and Protocols for Work-up Procedures of 2-Bromo-4-fluoro-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the work-up of common palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-fluoro-5-methylpyridine, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. The following procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are designed to ensure efficient isolation and purification of the desired products.

General Considerations for Work-up

Palladium-catalyzed reactions typically require a work-up procedure to remove the catalyst, inorganic salts, and other byproducts. A standard aqueous work-up followed by chromatographic purification is often necessary. Key steps in the work-up of these reactions include:

  • Quenching: The reaction is often quenched to deactivate the catalyst and neutralize any remaining reactive species.

  • Filtration: Removal of the heterogeneous catalyst and solid byproducts is a crucial first step. Agents like Celite are often used to aid filtration.

  • Extraction: The product is separated from the aqueous phase into an organic solvent.

  • Washing: The organic layer is washed to remove residual water-soluble impurities.

  • Drying: Removal of residual water from the organic phase is typically done with an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Purification: Column chromatography or recrystallization is commonly employed to obtain the final product with high purity.

Suzuki-Miyaura Coupling: Synthesis of 4-fluoro-5-methyl-2-(aryl)pyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The work-up is critical to remove palladium residues and boronic acid-related byproducts.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling Work-up

ParameterValueNotes
Starting Material This compound (1.0 eq)-
Arylboronic Acid 1.2 - 1.5 eq-
Palladium Catalyst e.g., Pd(dppf)Cl₂ (0.05 - 0.1 eq)Catalyst choice may vary.
Base e.g., K₂CO₃, Cs₂CO₃ (2.0 - 3.0 eq)Base selection is crucial for reaction efficiency.
Solvent Toluene/Water or Dioxane/Water (e.g., 4:1)Biphasic conditions are common.[1]
Reaction Temperature 80-100 °C-
Reaction Time 4-12 hoursMonitored by TLC or LC-MS.
Crude Yield 85-95%Estimated yield after initial work-up.
Purified Yield 70-90%After column chromatography.
Extraction Solvent Ethyl acetate or DichloromethaneVolume typically 3x the reaction volume.
Washing Solutions Water, BrineTo remove inorganic salts and water-soluble impurities.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄-
Chromatography Eluent Hexane/Ethyl Acetate gradientThe polarity of the gradient depends on the product. For a similar reaction, a gradient of n-hexane and ethyl acetate was used.[2]
Experimental Protocol for Suzuki-Miyaura Coupling Work-up
  • Cooling and Filtration: After the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[1] Wash the Celite pad with additional ethyl acetate to ensure all the product is collected.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine. This helps to remove the base and other water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, typically a gradient of hexane and ethyl acetate.[2] Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Suzuki_Workup ReactionMixture Reaction Mixture Cooling Cool to RT ReactionMixture->Cooling Dilution Dilute with Ethyl Acetate Cooling->Dilution Filtration Filter through Celite Dilution->Filtration AqueousWorkup Aqueous Workup (Water, Brine) Filtration->AqueousWorkup Drying Dry over Na2SO4 AqueousWorkup->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Suzuki-Miyaura coupling work-up workflow.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-fluoro-5-methylpyridin-2-amines

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The work-up procedure focuses on removing the palladium catalyst, the phosphine ligand, and the base.

Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination Work-up

ParameterValueNotes
Starting Material This compound (1.0 eq)-
Amine 1.1 - 1.5 eq-
Palladium Pre-catalyst e.g., Pd₂(dba)₃ or Pd(OAc)₂ (0.01 - 0.05 eq)Pre-catalyst and ligand are key.
Ligand e.g., XPhos, BINAP (0.02 - 0.1 eq)Ligand choice is critical for success.
Base e.g., NaOtBu, K₃PO₄ (1.5 - 2.5 eq)Strong bases are often required.[3]
Solvent Toluene or DioxaneAnhydrous conditions are typically necessary.
Reaction Temperature 80-110 °C-
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.
Crude Yield 80-90%Estimated yield after initial work-up.
Purified Yield 65-85%After column chromatography or recrystallization.
Extraction Solvent Ethyl acetate or DichloromethaneVolume typically 3x the reaction volume.
Washing Solutions Water, BrineTo remove inorganic salts.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄-
Chromatography Eluent Hexane/Ethyl Acetate or Dichloromethane/MethanolGradient elution is common.
Experimental Protocol for Buchwald-Hartwig Amination Work-up
  • Cooling and Quenching: After completion, cool the reaction to room temperature. The reaction can be quenched by the addition of water.

  • Filtration: Dilute the mixture with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble materials. Wash the pad with more of the organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine to remove the base and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. For oils or other solids, flash column chromatography on silica gel is the method of choice.

Buchwald_Hartwig_Workup ReactionMixture Reaction Mixture Cooling Cool to RT ReactionMixture->Cooling Quenching Quench with Water Cooling->Quenching Filtration Filter through Celite Quenching->Filtration Extraction Extraction (EtOAc, H2O, Brine) Filtration->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification PureProduct Pure Product Purification->PureProduct

Caption: Buchwald-Hartwig amination work-up workflow.

Sonogashira Coupling: Synthesis of 2-(Alkynyl)-4-fluoro-5-methylpyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The work-up involves removing the palladium and copper catalysts.

Table 3: Representative Quantitative Data for Sonogashira Coupling Work-up

ParameterValueNotes
Starting Material This compound (1.0 eq)-
Terminal Alkyne 1.1 - 1.5 eq-
Palladium Catalyst e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq)A combination of palladium and copper catalysts is typical.[4]
Copper(I) Co-catalyst e.g., CuI (0.05 - 0.1 eq)Essential for the catalytic cycle.[4]
Base e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)Amine base acts as both the base and often as the solvent.
Solvent THF, DMF, or the amine base itselfAnhydrous and deoxygenated conditions are important.
Reaction Temperature Room Temperature to 80 °C-
Reaction Time 2-16 hoursMonitored by TLC or LC-MS. A reaction of a similar substrate was stirred for 16 hours at room temperature.[4]
Crude Yield 80-95%Estimated yield after initial work-up.
Purified Yield 70-90%After column chromatography.
Extraction Solvent Diethyl ether or Ethyl acetate-
Washing Solutions Saturated NH₄Cl solution, Water, BrineNH₄Cl wash helps to remove copper salts.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄-
Chromatography Eluent Hexane/Ethyl Acetate gradientPolarity adjusted based on the product.
Experimental Protocol for Sonogashira Coupling Work-up
  • Reaction Quenching and Solvent Removal: Once the reaction is complete, the solvent (if not the amine base) is typically removed under reduced pressure.

  • Aqueous Work-up: The residue is partitioned between an organic solvent (e.g., ethyl acetate or diethyl ether) and water or a saturated aqueous solution of ammonium chloride to remove the copper catalyst. The layers are separated.

  • Washing: The organic layer is washed with water and brine.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Sonogashira_Workup ReactionMixture Reaction Mixture SolventRemoval Solvent Removal ReactionMixture->SolventRemoval Partitioning Partition between Organic Solvent and aq. NH4Cl SolventRemoval->Partitioning Washing Wash with Water and Brine Partitioning->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Sonogashira coupling work-up workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Bromo-4-fluoro-5-methylpyridine, a key building block in the development of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical transformations and provide a plausible and scalable synthetic route.

Synthetic Strategy Overview

The proposed large-scale synthesis of this compound is a two-step process commencing with the bromination of 2-Amino-4-methylpyridine, followed by a fluoro-deamination reaction. This strategy is designed for scalability and utilizes readily available starting materials.

Synthesis_Workflow Start 2-Amino-4-methylpyridine Step1_Product 2-Amino-5-bromo-4-methylpyridine Start->Step1_Product Step 1: Bromination Final_Product This compound Step1_Product->Final_Product Step 2: Fluoro-deamination

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol describes the regioselective bromination of 2-Amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS). This method is advantageous for large-scale synthesis due to its mild reaction conditions and high selectivity, avoiding the formation of di-brominated byproducts.[1][2]

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_products Products 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine 2-Amino-4-methylpyridine->2-Amino-5-bromo-4-methylpyridine DMF, 0-20°C N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->2-Amino-5-bromo-4-methylpyridine Succinimide Succinimide N-Bromosuccinimide (NBS)->Succinimide

Caption: Bromination of 2-Amino-4-methylpyridine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS Number
2-Amino-4-methylpyridine108.14695-34-1
N-Bromosuccinimide (NBS)177.98128-08-5
N,N-Dimethylformamide (DMF)73.0968-12-2
Deionized Water18.027732-18-5
Acetonitrile41.0575-05-8

Protocol:

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-4-methylpyridine (1.0 eq) in N,N-Dimethylformamide (DMF, approx. 5 volumes).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Addition of NBS: Slowly add a solution of N-Bromosuccinimide (NBS, 1.0 eq) in DMF dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 8-10 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into a large volume of cold deionized water. A solid precipitate will form.

  • Isolation and Purification:

    • Filter the solid product and wash thoroughly with deionized water.

    • Further purify the crude product by washing with cold acetonitrile.

    • Dry the purified solid under vacuum to a constant weight.

Quantitative Data Summary (Step 1):

ParameterValueReference
Scale30 g (277.8 mmol) of starting material[1]
Solvent Volume150 mL DMF[1]
Reaction Temperature0-20°C[1]
Reaction Time8-10 hours[1]
Yield ~80% [1]
Step 2: Synthesis of this compound

This protocol details the conversion of the amino group of 2-Amino-5-bromo-4-methylpyridine to a fluoro group via a Sandmeyer-type reaction. This transformation involves diazotization of the amino group followed by decomposition of the diazonium salt in the presence of a fluoride source.

Reaction Scheme:

Step2_Reaction cluster_reactants Reactants cluster_products Products 2-Amino-5-bromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine This compound This compound 2-Amino-5-bromo-4-methylpyridine->this compound Diazotization & Fluoro-deamination HBF4 or HF-Pyridine HBF4 or HF-Pyridine NaNO2 NaNO2 N2 N2 Byproducts Byproducts

Caption: Fluoro-deamination of 2-Amino-5-bromo-4-methylpyridine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS Number
2-Amino-5-bromo-4-methylpyridine187.0384249-33-2
Anhydrous Hydrogen Fluoride (HF)20.017664-39-3
Sodium Nitrite (NaNO₂)69.007632-00-0
Dichloromethane (DCM)84.9375-09-2
Saturated Sodium Bicarbonate Solution--
Anhydrous Sodium Sulfate142.047757-82-6
Ethyl Acetate88.11141-78-6
Petroleum Ether-8032-32-4

Protocol:

Caution: Anhydrous Hydrogen Fluoride is extremely corrosive and toxic. This reaction must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a fluoropolymer (e.g., Teflon) reaction vessel, dissolve 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride (HF) at -78°C.

  • Diazotization: Slowly add solid Sodium Nitrite (NaNO₂, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below -70°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to a temperature between -5°C and 5°C and stir for 30 minutes.

  • Decomposition: Subsequently, raise the temperature to between 30°C and 70°C and maintain for 30-60 minutes to facilitate the decomposition of the diazonium salt and the release of nitrogen gas.

  • Work-up:

    • Carefully quench the reaction by pouring the cooled mixture over a stirred slurry of ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield this compound as a solid.

Quantitative Data Summary (Step 2 - Estimated):

ParameterValueReference (Analogous Reactions)
ScaleBased on output from Step 1[3][4]
SolventAnhydrous Hydrogen Fluoride[3]
Reaction Temperature-78°C to 70°C[3]
Reaction Time2-3 hours[3]
Yield ~80-85% [3]

Analytical Characterization

The final product, this compound (CAS: 1211537-29-9), should be characterized by standard analytical techniques to confirm its identity and purity.[5]

PropertyValue
Molecular FormulaC₆H₅BrFN
Molecular Weight190.01 g/mol
Purity (Target)≥97%
Analytical Methods
1H NMRTo confirm the proton environment.
13C NMRTo confirm the carbon skeleton.
Mass SpectrometryTo confirm the molecular weight.
HPLCTo determine the purity.

Safety and Handling

  • General: All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.

  • Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Requires specialized handling procedures and equipment. Exposure can cause severe burns and systemic toxicity.

  • Sodium Nitrite: Oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

  • Dichloromethane: Volatile and a suspected carcinogen.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

The Versatile Building Block: 2-Bromo-4-fluoro-5-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-4-fluoro-5-methylpyridine has emerged as a critical scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern offers medicinal chemists a versatile platform for the synthesis of complex heterocyclic compounds, most notably kinase inhibitors. The presence of a bromine atom facilitates key carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, while the fluoro and methyl groups allow for the fine-tuning of physicochemical properties like metabolic stability and target binding affinity. This application note will detail the utility of this compound, with a focus on its role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.

Application in the Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent motifs in a vast array of kinase inhibitors due to their ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes. This compound serves as a key intermediate in the synthesis of a class of aminopyridine-based kinase inhibitors.

Case Study: Synthesis of Crizotinib (PF-02341066)

Crizotinib is a potent oral inhibitor of both ALK and c-MET receptor tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[1][2] The chemical structure of Crizotinib is (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine.[1][3] The core of the Crizotinib molecule is a 2-aminopyridine ring, which is constructed using this compound as a starting material.

The synthesis involves a pivotal Suzuki-Miyaura cross-coupling reaction to introduce the pyrazole moiety at the 5-position of the pyridine ring.[1] The bromine atom at the 2-position of the starting material provides the reactive handle for this critical transformation.

Experimental Protocols

The following are generalized protocols for key synthetic steps involving this compound in the context of kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed cross-coupling of a bromopyridine with a boronic acid or ester, a fundamental step in the synthesis of many kinase inhibitors.[1]

Materials:

  • This compound derivative

  • Aryl- or heteroaryl-boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the this compound derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.10 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the biological activity of Crizotinib, a compound synthesized using a pathway involving a 2-bromopyridine derivative.

CompoundTarget KinaseIC₅₀ (nM)Cell LineCell-Based Assay
Crizotinib (PF-02341066)ALK24H3122 (NSCLC)Inhibition of ALK phosphorylation
Crizotinib (PF-02341066)c-MET8H3122 (NSCLC)Inhibition of c-MET phosphorylation

Data is illustrative and compiled from various sources.

Visualizations

Signaling Pathway of ALK Inhibition

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 P AKT AKT ALK->AKT P ERK ERK ALK->ERK P Crizotinib Crizotinib Crizotinib->ALK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression AKT->Gene_Expression ERK->Gene_Expression Synthetic_Workflow Start 2-Bromo-4-fluoro- 5-methylpyridine Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate Coupled Pyridine Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final Kinase Inhibitor (e.g., Crizotinib) Step2->Final

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Suzuki coupling yield with 2-Bromo-4-fluoro-5-methylpyridine.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in Suzuki coupling reactions with substituted halopyridines can stem from several factors. The electronic properties of this compound (an electron-deficient halide) and potential catalyst inhibition by the pyridine nitrogen are key considerations.[1][2] Here is a step-by-step troubleshooting approach:

  • Evaluate the Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like this, a more electron-rich and sterically hindered ligand is often beneficial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

    • Catalyst Deactivation: If your reaction mixture turns black, it may indicate the precipitation of palladium black, a sign of catalyst decomposition. While some color change is normal, a rapid change to black early in the reaction can signify a problem.[3]

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Consider switching to more robust systems like Buchwald ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf).[1][4]

  • Assess the Base and Solvent System: The base plays a crucial role in the transmetalation step, and the solvent affects the solubility of all components and the stability of the catalytic species.

    • Base Strength and Solubility: Weak bases may not be effective. Moderate to strong inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is often effective in these couplings.[5] Ensure the base is finely powdered and dry to maximize its reactivity. The presence of a small amount of water can sometimes be beneficial, especially when using anhydrous solvents with certain bases.[3]

    • Solvent Choice: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water (typically in a 4:1 or similar ratio) is a common and often effective solvent system for Suzuki couplings of halopyridines.[5] Other options include THF/water or toluene.[6][7]

  • Check for Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Protodeboronation: The boronic acid can be protonated and lose its boron group, especially under harsh basic conditions or in the presence of excess water. Using a boronic ester (e.g., a pinacol ester) can increase stability.[8]

    • Dehalogenation: The starting this compound can be reduced to 4-fluoro-5-methylpyridine. This can occur if the catalytic cycle is stalled after oxidative addition.

  • Optimize Reaction Conditions: Temperature and reaction time are key parameters to control.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. A typical starting point is 80-100°C.[5][7]

    • Inert Atmosphere: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the experiment. Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst.[9]

Question: I am observing the formation of significant byproducts in my reaction. What are the likely culprits and solutions?

Answer:

The primary byproducts in Suzuki coupling reactions are typically from homocoupling of the boronic acid and dehalogenation of the aryl halide.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.

    • Solution: Ensure thorough degassing of the reaction mixture. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue, though in-situ generation of Pd(0) from a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) is more common and generally effective with proper technique.

  • Dehalogenation of this compound: This results in the formation of 4-fluoro-5-methylpyridine.

    • Solution: This side reaction can be favored when the transmetalation step is slow. Optimizing the base and ensuring the boronic acid is of high purity and reactivity can help. Switching to a more reactive boronic ester might also be beneficial.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is recommended for the Suzuki coupling of this compound?

A1: For electron-deficient and potentially sterically hindered substrates like this compound, a robust catalytic system is recommended. While there is no single "best" system for all reactions, here are some effective starting points based on couplings of similar substrates:

  • PdCl₂(dppf): This is a reliable and commonly used catalyst for a wide range of Suzuki couplings, including those with heteroaryl halides.[10]

  • Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos): This combination is often highly effective for challenging substrates, providing high turnover numbers and good yields.[4][7]

  • Pd(PPh₃)₄: A classic Pd(0) catalyst that can be effective, though it may be less stable at higher temperatures compared to more modern systems.[5]

Q2: What is the optimal base and solvent for this reaction?

A2: The choice of base and solvent is interdependent. A common and effective system for Suzuki couplings of halopyridines is:

  • Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[5] Cesium carbonate (Cs₂CO₃) can also be used and is sometimes more effective due to its higher solubility.

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5] The water is important for dissolving the inorganic base and facilitating the transmetalation step.

Q3: How do the fluoro and methyl substituents on the pyridine ring affect the reaction?

A3: The substituents have a significant electronic and steric impact:

  • Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom makes the pyridine ring more electron-deficient. This generally accelerates the oxidative addition of the palladium catalyst to the C-Br bond.[8]

  • Methyl Group: This electron-donating group has a weaker electronic effect compared to the fluorine. Its position at C5 may impart some steric hindrance, which could influence the approach of the catalyst and the boronic acid.

Q4: Should I use a boronic acid or a boronic ester?

A4: While boronic acids are commonly used, boronic esters (like pinacol esters) offer several advantages:

  • Stability: They are generally more stable and less prone to protodeboronation than boronic acids.[8]

  • Purity: They are often easier to purify, ensuring that the stoichiometry of the reaction is accurate. If you are experiencing issues with boronic acid decomposition, switching to the corresponding pinacol ester is a recommended troubleshooting step.

Section 3: Data and Protocols

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Substituted Bromopyridines
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (3)Dioxane/H₂O (4:1)85-95Moderate to Good[5]
Pd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene/H₂O (10:1)100Variable[7]
PdCl₂(dppf) (3)-K₂CO₃ (3)MeCN/H₂O (4:1)80Variable[4]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KF (3)DioxaneRT-100Good to Excellent[7][9]
Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a general starting point and should be optimized for the specific boronic acid being used.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and any additional ligand if required. Add this to the Schlenk flask.

  • Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) at least three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base catalyst Add Catalyst/Ligand reagents->catalyst 1. degas Degas with Ar/N₂ catalyst->degas 2. solvent Add Degassed Solvent degas->solvent 3. heat Heat and Stir solvent->heat 4. extract Aqueous Workup (Extraction) heat->extract 5. purify Column Chromatography extract->purify 6. product Isolated Product purify->product 7.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting Logic for Low Yield

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield Observed catalyst_check Is the catalyst/ligand optimal for electron-deficient pyridines? start->catalyst_check catalyst_solution Switch to Buchwald ligand (SPhos) or PdCl₂(dppf). catalyst_check->catalyst_solution No conditions_check Are conditions inert? Is the base effective? catalyst_check->conditions_check Yes end_node Re-run Optimized Reaction catalyst_solution->end_node conditions_solution Ensure thorough degassing. Use K₃PO₄ or Cs₂CO₃. Try Dioxane/H₂O. conditions_check->conditions_solution No side_reaction_check Is protodeboronation or dehalogenation occurring? conditions_check->side_reaction_check Yes conditions_solution->end_node side_reaction_solution Use boronic ester instead of acid. Optimize base and temperature. side_reaction_check->side_reaction_solution Yes side_reaction_solution->end_node

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: 2-Bromo-4-fluoro-5-methylpyridine Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the coupling of 2-Bromo-4-fluoro-5-methylpyridine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The most prevalent side reactions are hydrodehalogenation (protodebromination) and homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[1][2][3] The electron-deficient nature of the pyridine ring, accentuated by the fluorine atom, can influence the reaction pathways, sometimes favoring these undesired outcomes.

Q2: Why is hydrodehalogenation a significant problem with this substrate?

A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, can be a significant side reaction in palladium-catalyzed couplings of aryl halides.[4] For pyridyl halides, this can be promoted by various factors, including the presence of water or other proton sources in the reaction mixture, the choice of phosphine ligand, and the reaction temperature. The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates with the pyridine moiety.

Q3: What causes the homocoupling of my coupling partner?

A3: Homocoupling of the coupling partner, for instance, the boronic acid in a Suzuki reaction to form a biaryl species, is another common side reaction.[2][3] This can be particularly problematic if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species, or if oxygen is present in the reaction mixture.[5] Oxygen can re-oxidize Pd(0) to Pd(II), which can then promote the homocoupling of the boronic acid.[5] In Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) is also a known side reaction, often catalyzed by the copper(I) co-catalyst.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Formation of 4-fluoro-5-methylpyridine (Hydrodehalogenation Product)

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Ensure all solvents and reagents are rigorously dried.

  • Degas the Reaction Mixture Thoroughly: Oxygen can impact the catalyst's stability and activity. Degas the solvent and the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Optimize the Ligand: The choice of phosphine ligand is critical. For electron-deficient pyridines, bulky and electron-rich phosphine ligands can sometimes promote the desired cross-coupling over hydrodehalogenation.

  • Choice of Base: The base can influence the reaction outcome. For Suzuki reactions, consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a non-protic strong base like NaOtBu or LHMDS is often used, but its compatibility with other functional groups should be considered.[6]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer duration.

Issue 2: Formation of a Symmetrical Bipyridine Product (Homocoupling of this compound)

Troubleshooting Steps:

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precatalysts.

  • Optimize Catalyst and Ligand Loading: A higher than necessary catalyst or ligand concentration can sometimes promote side reactions. Titrate the catalyst and ligand loading to find the optimal concentration.

  • Control the Rate of Addition: In some cases, slow addition of the coupling partner can minimize its homocoupling.

Experimental Protocols

Below are representative, detailed experimental protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Note that these are general procedures and may require optimization for your specific substrate and coupling partner.

Suzuki Coupling: Synthesis of 2-Aryl-4-fluoro-5-methylpyridine

This protocol is adapted from a procedure for a similar substrate.

ParameterValue/Condition
Reactants
This compound1.0 equiv
Arylboronic acid1.2 equiv
Catalyst System
Pd(PPh₃)₄0.05 equiv
Base
K₃PO₄2.0 equiv
Solvent
1,4-Dioxane/H₂O4:1 mixture
Temperature 90 °C
Reaction Time 12-24 h

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-fluoro-5-methylpyridine Derivatives

This protocol is a general procedure for the amination of 2-bromopyridines.[7][8]

ParameterValue/Condition
Reactants
This compound1.0 equiv
Amine1.2 equiv
Catalyst System
Pd₂(dba)₃0.02 equiv
XPhos0.04 equiv
Base
NaOtBu1.4 equiv
Solvent
Toluene or DioxaneAnhydrous
Temperature 100 °C
Reaction Time 8-16 h

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to a dry Schlenk tube.

  • Add anhydrous toluene or dioxane.

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-fluoro-5-methylpyridine

This protocol is adapted from a procedure for a similar fluorinated bromopyridine.[9]

ParameterValue/Condition
Reactants
This compound1.0 equiv
Terminal Alkyne1.2 equiv
Catalyst System
Pd(PPh₃)₄0.05 equiv
CuI0.1 equiv
Base
Triethylamine (Et₃N)Anhydrous
Solvent
THFAnhydrous
Temperature Room Temperature
Reaction Time 16-24 h

Procedure:

  • To a degassed solution of this compound (1.0 equiv) in a mixture of anhydrous THF and Et₃N, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).[9]

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Logic for Low Yield in Cross-Coupling Reactions

Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Side_Products Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_Side_Products Hydrodehalogenation Predominant Hydrodehalogenation (4-fluoro-5-methylpyridine) Check_Side_Products->Hydrodehalogenation Homocoupling Significant Homocoupling Product(s) Observed Check_Side_Products->Homocoupling Starting_Material Unreacted Starting Material Check_Side_Products->Starting_Material Action_Hydro Troubleshoot Hydrodehalogenation: - Use Anhydrous Solvents - Thoroughly Degas - Optimize Ligand/Base - Lower Temperature Hydrodehalogenation->Action_Hydro Action_Homo Troubleshoot Homocoupling: - Use Pd(0) Precatalyst - Optimize Catalyst Loading - Slow Addition of Reagent Homocoupling->Action_Homo Action_Start Troubleshoot Incomplete Reaction: - Increase Temperature - Screen Different Catalysts/Ligands - Check Reagent Purity Starting_Material->Action_Start

Caption: Troubleshooting workflow for low product yield.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling.

Potential Side Reaction Pathways

Side_Reactions PdII_Intermediate Ar-Pd(II)-X(L_n) Hydrodehalogenation Hydrodehalogenation (Protodebromination) PdII_Intermediate->Hydrodehalogenation Reaction with Proton Source Homocoupling Homocoupling PdII_Intermediate->Homocoupling Reaction with another Ar-Pd(II)-X or R-M Desired_Coupling Desired Cross-Coupling PdII_Intermediate->Desired_Coupling Transmetalation + Reductive Elimination

Caption: Competing reaction pathways from a key intermediate.

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-bromopyridines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields. The amination of 2-halopyridines is notoriously challenging due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst. This guide will address this core issue and other common pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of 2-bromopyridine resulting in a low yield?

Low yields in this specific reaction are often attributed to one or more of the following factors:

  • Catalyst Poisoning: The nitrogen atom of the 2-bromopyridine substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][2] This is the most common and unique challenge for this substrate class.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. Using a ligand that is not sterically bulky enough can fail to prevent pyridine coordination.[3]

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the amine-palladium complex effectively, while an overly strong base might be incompatible with sensitive functional groups on your substrates.[4][5]

  • Poor Reagent Purity or Reaction Setup: Organometallic reactions are sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[6]

  • Inadequate Temperature or Reaction Time: These reactions typically require heating (80-110 °C) to proceed at a reasonable rate.[7] However, excessively high temperatures can lead to catalyst decomposition.

Q2: How do I select the appropriate ligand to prevent catalyst poisoning?

The key is to use sterically hindered, electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst. Several classes of ligands have been developed that are effective for this purpose.

Table 1: Ligand Selection Guide for 2-Bromopyridine Amination

Ligand Name Class Key Features & Applications
XPhos Biaryl Monophosphine General-purpose, highly active for coupling a wide range of amines with aryl halides, including challenging substrates like pyridines.[8]
BrettPhos Biaryl Monophosphine Specifically designed for coupling primary amines and shows excellent reactivity and selectivity.[4]
RuPhos Biaryl Monophosphine Effective for sterically hindered amines and amides.
DavePhos Biaryl Monophosphine Can be effective when other ligands fail, particularly in reactions with sterically demanding amines.[9][10]
Josiphos family Ferrocenyl Diphosphine Bidentate ligands that can offer different reactivity profiles and are sometimes effective for heteroaromatic couplings.[3]

| Xantphos | Xanthene-based Diphosphine | A popular and cost-effective ligand with a wide bite angle, often used as a first-line choice for screening.[5][11] |

Q3: My substrates contain base-sensitive functional groups (e.g., esters, enolizable ketones). Which base should I use?

Strong bases like sodium tert-butoxide (NaOtBu) are standard for ensuring efficient catalyst turnover but can be incompatible with sensitive functional groups.[4][8] In such cases, switching to a weaker, though potentially slower, base is recommended.

Table 2: Base Selection Guide

Base Type pKaH (approx.) Common Solvents Pros & Cons
NaOtBu / KOtBu Strong Alkoxide 19 Toluene, Dioxane, THF Pros: High reactivity, essential for many catalyst systems.[8] Cons: Can cleave esters and cause side reactions with enolizable ketones.[4]
LHMDS Strong Amide 26 THF, Toluene Pros: Very strong, can enable reactions with poorly nucleophilic amines.[4] Cons: Highly reactive and moisture-sensitive.
Cs₂CO₃ / K₃PO₄ Weak Inorganic 10 / 12 Dioxane, Toluene, DMF Pros: Excellent functional group tolerance.[4] Cons: Often requires higher catalyst loadings and longer reaction times due to lower reactivity and poor solubility.[4]

| DBU | Organic Amidine | 13.5 | Toluene, DMF, MeCN | Pros: Soluble, homogeneous base ideal for reactions sensitive to solid bases or for flow chemistry applications.[11][12] Cons: May not be strong enough for all substrate combinations. |

Q4: What are the visual signs of catalyst decomposition or failure?

A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored (often yellow to reddish-brown) solution. Signs of trouble include:

  • Formation of Palladium Black: A fine black precipitate is metallic palladium that has crashed out of the catalytic cycle. This indicates catalyst decomposition.

  • No Color Change: If the reaction mixture remains colorless or the color of the starting materials, it's likely the catalyst has not become active.

  • Reaction Stalls: If analysis (TLC, LC-MS) shows initial product formation that then stops, the catalyst may have decomposed or been poisoned over time.

Systematic Troubleshooting Guide

When faced with a low-yielding reaction, a systematic approach is the most effective way to identify and solve the problem. The following workflow and detailed steps will guide you through the process.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield check_catalyst 1. Check Catalyst System (Precatalyst, Ligand, Inertness) start->check_catalyst Start Here catalyst_sol_1 Switch to a reliable precatalyst (e.g., XPhos Pd G3/G4) check_catalyst->catalyst_sol_1 Inactive Catalyst? catalyst_sol_2 Use a bulkier ligand (XPhos, RuPhos, BrettPhos) check_catalyst->catalyst_sol_2 Pyridine Poisoning? catalyst_sol_3 Ensure rigorous inert conditions (Degas solvent, use glovebox) check_catalyst->catalyst_sol_3 Poor Technique? check_base 2. Evaluate Base (Strength, Solubility) base_sol_1 Use a stronger base (NaOtBu, LHMDS) check_base->base_sol_1 Incomplete Deprotonation? base_sol_2 Use a weaker base for sensitive substrates (Cs2CO3, K3PO4) check_base->base_sol_2 Substrate Degradation? check_solvent 3. Assess Solvent & Temp (Solubility, Temp) solvent_sol_1 Change solvent to improve solubility (Toluene vs Dioxane vs THF) check_solvent->solvent_sol_1 Reagents not dissolved? solvent_sol_2 Optimize temperature (Start at 100 °C, then adjust) check_solvent->solvent_sol_2 Side reactions/decomposition? catalyst_sol_1->check_base If still low yield catalyst_sol_2->check_base If still low yield catalyst_sol_3->check_base If still low yield base_sol_1->check_solvent If still low yield base_sol_2->check_solvent If still low yield success Yield Improved solvent_sol_1->success solvent_sol_2->success

Caption: A step-by-step workflow for troubleshooting low yields.

Problem: No Reaction or Very Low Conversion (<10%)

This often points to a fundamental issue with the catalyst's activity.

  • Possible Cause 1: Inactive Catalyst. Generating the active Pd(0) species in situ from sources like Pd(OAc)₂ can be unreliable.[6]

    • Solution: Use a commercially available, air-stable palladium precatalyst (e.g., XPhos Pd G3). These are designed to cleanly and efficiently generate the active LPd(0) species upon exposure to the base.[7][13]

  • Possible Cause 2: Severe Catalyst Poisoning. The 2-pyridyl group is strongly coordinating and may have completely shut down the catalyst.[1]

    • Solution: Switch to a more sterically demanding biaryl monophosphine ligand like XPhos, RuPhos, or BrettPhos. The increased bulk around the palladium center is crucial to prevent the pyridine from binding.[3][8]

  • Possible Cause 3: Inadequate Inert Atmosphere. Palladium catalysts are sensitive to oxygen, which can lead to oxidation and deactivation.

    • Solution: Ensure all reagents and solvents are properly dried and degassed (e.g., via sparging with argon for 20-30 minutes or using the freeze-pump-thaw method). Assemble the reaction in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.[6]

Problem: Reaction Stalls or Incomplete Conversion (10-70%)

This suggests the reaction started but was hindered or the catalyst lost activity over time.

  • Possible Cause 1: Suboptimal Ligand/Base/Solvent Combination. The interplay between reaction components is complex, and a different combination may be needed for your specific substrates.[11][12]

    • Solution: Systematically screen different reaction parameters. A good starting point is to change one variable at a time (e.g., test XPhos, RuPhos, and Xantphos with NaOtBu in toluene before moving on to screen bases or solvents).

  • Possible Cause 2: Reagent Insolubility. If any of your starting materials or the base are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Try a different solvent. Toluene and 1,4-dioxane are the most common and effective solvents.[4][14] If solubility remains an issue, a more polar solvent like DMF could be tested, but be aware it can sometimes coordinate to the palladium.

  • Possible Cause 3: Thermal Decomposition of Catalyst. While heat is required, prolonged exposure to high temperatures (>120 °C) can cause the catalyst to decompose into palladium black.

    • Solution: Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor the reaction for the formation of palladium black.

Data and Protocols
Table 3: Example of a Condition Screening Experiment

This table illustrates a hypothetical optimization for the coupling of 2-bromopyridine with N-methylaniline.

EntryPd Source (mol%)Ligand (mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10015
2Pd₂(dba)₃ (2)Xantphos (4)NaOtBu Dioxane10045
3Pd₂(dba)₃ (2)XPhos (4) NaOtBuDioxane10078
4XPhos Pd G3 (2) -NaOtBuDioxane10085
5XPhos Pd G3 (2)-NaOtBuToluene 10092

This is representative data to illustrate an optimization workflow.

General Experimental Protocol

This protocol provides a reliable starting point for the amination of 2-bromopyridines.

  • Preparation: In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the phosphine ligand (0.01-0.04 mmol, 1-4 mol%) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) or the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.5 M solution).

  • Reaction: Seal the vial or flask tightly with a screw cap containing a PTFE septum. Remove the vessel from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (typically 12-24 hours). Monitor the progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conceptual Diagrams

Catalytic_Cycle pd0 L-Pd(0) oxidative_add L-Pd(II)(Ar)(X) pd0->oxidative_add Oxidative Addition amine_complex [L-Pd(II)(Ar)(Amine)]+X- oxidative_add->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(Amide) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-Amine (Product) amido_complex->product aryl_halide Ar-X (2-Bromopyridine) aryl_halide->oxidative_add amine Amine amine->amine_complex base Base base->amine_complex

Caption: A simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Palladium Catalyst Removal in 2-Bromo-4-fluoro-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving 2-Bromo-4-fluoro-5-methylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from palladium-catalyzed reactions of this compound.

Issue 1: High Levels of Palladium Remain After Initial Filtration

  • Possible Cause: The palladium species may be soluble and passing through the filter. Simple filtration is often only effective for heterogeneous palladium catalysts like palladium on carbon (Pd/C). Homogeneous palladium catalysts can remain dissolved in the reaction mixture.

  • Solution: Employ a metal scavenger. Thiol-functionalized silica scavengers are particularly effective at binding soluble palladium species.[1][2]

    • Actionable Advice: After the initial filtration of any solid catalyst, add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the filtrate and stir for a recommended period (typically 1-4 hours at room temperature, or at a slightly elevated temperature to increase the scavenging rate).[3] Subsequently, filter the mixture to remove the scavenger-bound palladium.

  • Possible Cause: Inadequate filtration media.

  • Solution: Use a finer filtration medium, such as Celite.

    • Actionable Advice: Prepare a pad of Celite (1-2 cm thick) in a sintered glass funnel and filter the reaction mixture through it. This can help trap finely dispersed palladium particles.

Issue 2: Metal Scavenger is Ineffective

  • Possible Cause: Incorrect choice of scavenger for the palladium species' oxidation state. The efficiency of a scavenger can depend on whether it is targeting Pd(0) or Pd(II).

  • Solution: Screen a panel of scavengers. Different scavengers have varying affinities for different palladium species. Thiol-based scavengers are generally robust for a variety of palladium forms.[2]

    • Actionable Advice: Perform small-scale screening experiments with different types of scavengers (e.g., thiol, amine, or triaminetetraacetic acid functionalized silica) to identify the most effective one for your specific reaction conditions.

  • Possible Cause: Insufficient amount of scavenger or inadequate reaction time/temperature.

  • Solution: Optimize the scavenging conditions.

    • Actionable Advice: Increase the equivalents of the scavenger relative to the initial palladium loading. For initial screening, 4-8 molar equivalents of scavenger are recommended.[3] Also, consider increasing the stirring time or temperature (e.g., to 35-50°C) to improve scavenging kinetics.[1]

Issue 3: Product Loss During Purification

  • Possible Cause: The product may be adsorbing to the scavenger or activated carbon.

  • Solution: Choose a more selective scavenger and wash the scavenger thoroughly after filtration.

    • Actionable Advice: Silica-based scavengers can sometimes offer higher product recovery compared to activated carbon. After filtering the scavenger, wash it with a suitable solvent to recover any adsorbed product.

  • Possible Cause: Product precipitation along with the palladium-scavenger complex.

  • Solution: Adjust the solvent system before or during scavenging.

    • Actionable Advice: Ensure your product remains fully dissolved in the chosen solvent at the scavenging temperature. If necessary, a co-solvent can be added.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving pyridine derivatives?

A1: The most common methods include:

  • Filtration through Celite: Effective for removing heterogeneous palladium catalysts.

  • Adsorption on Activated Carbon: A widely used but sometimes less selective method that can lead to product loss.

  • Use of Metal Scavengers: Highly effective for removing soluble palladium species. Thiol-functionalized silica scavengers are a popular choice.[1][2]

  • Chromatography: Can be effective but may be less practical for large-scale purifications.

Q2: How does the pyridine nitrogen in my compound affect palladium removal?

A2: The basic pyridine nitrogen can coordinate to palladium species. This interaction can sometimes make the palladium more soluble and harder to remove by simple filtration. However, this coordination can also be exploited by certain scavengers that are designed to chelate metals. In some cases, the pyridine-palladium interaction can even influence the catalytic reaction itself.

Q3: What are the typical acceptable limits for palladium in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit of less than 10 ppm in the final API.

Q4: Can I use activated carbon to remove palladium?

A4: Yes, activated carbon can be used, but it may be less efficient and selective than modern metal scavengers.[2] It can sometimes lead to significant loss of the desired product due to non-specific adsorption.

Q5: How do I choose the right amount of scavenger to use?

A5: For initial experiments, it is recommended to use 4-8 molar equivalents of the scavenger relative to the amount of palladium catalyst used in the reaction.[3] The optimal amount should then be determined empirically to balance palladium removal efficiency with cost-effectiveness.

Data Presentation: Comparison of Palladium Scavenging Methods

The following table summarizes the efficiency of different methods for palladium removal.

Method/ScavengerInitial Pd (ppm)Final Pd (ppm)Scavenging ConditionsReference
SiliaMetS Thiol>1,300250 wt%, Water/THF, 35°C, 17 h[1]
SiliaMetS Thiol & Thiourea2,400≤ 1610 wt% mixture[2]
SEM261,668200.6 w/w, 50°C, 4 h[4]
ISOLUTE® Si-TMT1,6681610.6 w/w, 50°C, 4 h[4]
DARCO KB-G (Activated Carbon)1,6686330.6 w/w, 50°C, 4 h[4]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger (e.g., SiliaMetS Thiol)

  • Reaction Work-up: Following the completion of the palladium-catalyzed reaction, perform your standard aqueous work-up to remove water-soluble impurities.

  • Solvent Exchange (if necessary): Ensure the crude product is dissolved in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Addition of Scavenger: To the solution of the crude product, add 4-8 molar equivalents of the thiol-based silica scavenger relative to the initial moles of palladium catalyst.

  • Scavenging: Stir the mixture at room temperature for 1-4 hours. For slower reactions, the temperature can be increased to 35-50°C. Monitor the progress by taking small aliquots and analyzing the palladium content (e.g., by ICP-MS).

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Filtration through a Celite Pad

  • Prepare the Celite Pad: In a sintered glass funnel, prepare a 1-2 cm thick pad of Celite. Wet the pad with the solvent used in the reaction mixture.

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

  • Filtration: Slowly pass the diluted reaction mixture through the Celite pad.

  • Washing: Wash the Celite pad with additional solvent to ensure all the product is collected.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure.

Visualizations

Palladium_Removal_Troubleshooting start High Residual Palladium After Work-up check_pd_form Is Palladium Species Soluble or Heterogeneous? start->check_pd_form soluble_pd Soluble Palladium check_pd_form->soluble_pd Soluble hetero_pd Heterogeneous Palladium check_pd_form->hetero_pd Heterogeneous use_scavenger Employ Metal Scavenger (e.g., Thiol-Silica) soluble_pd->use_scavenger celite_filtration Use Fine Filtration (e.g., Celite Pad) hetero_pd->celite_filtration scavenger_issue Scavenger Ineffective? use_scavenger->scavenger_issue success Palladium Levels Acceptable celite_filtration->success optimize_scavenger Optimize Scavenger Type, Amount, Time, and Temperature scavenger_issue->optimize_scavenger Yes product_loss Significant Product Loss? scavenger_issue->product_loss No optimize_scavenger->product_loss fail Palladium Levels Still High optimize_scavenger->fail optimize_wash Optimize Scavenger Washing and Solvent System product_loss->optimize_wash Yes product_loss->success No optimize_wash->success

Caption: Troubleshooting workflow for high residual palladium.

Scavenging_Workflow start Crude Reaction Mixture Post-Work-up add_scavenger Add Thiol-Based Silica Scavenger start->add_scavenger stir Stir (1-4h at RT or elevated temp.) add_scavenger->stir filtration Filter through Celite Pad stir->filtration wash Wash Scavenger with Solvent filtration->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified Product (Low Palladium) concentrate->end

Caption: Experimental workflow for palladium scavenging.

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-5-methylpyridine. The information provided is designed to help identify and mitigate the formation of common byproducts, ensuring a higher purity of the target molecule.

Troubleshooting Guide: Identifying and Mitigating Byproducts

The synthesis of this compound, typically achieved through the electrophilic bromination of 4-fluoro-3-methylpyridine, can sometimes be accompanied by the formation of undesired byproducts. This guide will help you identify and address these issues.

Diagram of the Synthesis and Potential Byproducts:

Synthesis_Byproducts Starting_Material 4-Fluoro-3-methylpyridine Reaction Reaction Starting_Material->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction Target_Product This compound Isomeric_Byproduct 6-Bromo-4-fluoro-3-methylpyridine Dibromo_Byproduct 2,6-Dibromo-4-fluoro-3-methylpyridine Unreacted_SM Unreacted Starting Material Reaction->Target_Product Major Product Reaction->Isomeric_Byproduct Minor Byproduct Reaction->Dibromo_Byproduct Minor Byproduct Reaction->Unreacted_SM Incomplete Reaction

Caption: Synthesis of this compound and potential byproducts.

Common Problems and Solutions:

Problem Potential Cause Identification Suggested Solution
Presence of an Isomeric Byproduct Bromination at the C6 position instead of the desired C2 position. The electronic and steric effects of the fluorine and methyl groups direct bromination primarily to the C2 position, but C6 bromination can occur as a minor pathway.GC-MS: A peak with the same mass-to-charge ratio as the product. ¹H NMR: Different chemical shifts and coupling patterns for the aromatic protons compared to the target product.Optimize reaction conditions to enhance regioselectivity. Try a bulkier brominating agent or a different acid catalyst. Purification via fractional distillation or column chromatography may be necessary.
Presence of a Di-brominated Byproduct Over-bromination of the starting material or the product. This is more likely if an excess of the brominating agent is used or if the reaction time is too long.GC-MS: A peak with a mass-to-charge ratio corresponding to the addition of two bromine atoms. ¹H NMR: Fewer aromatic proton signals than the target product.Use a stoichiometric amount or a slight excess of the brominating agent. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Presence of Unreacted Starting Material Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of brominating agent.GC-MS: A peak corresponding to the mass-to-charge ratio of 4-fluoro-3-methylpyridine. ¹H NMR: Signals corresponding to the starting material will be present in the spectrum of the crude product.Increase the reaction time or temperature. Ensure the correct stoichiometry of the brominating agent.

Quantitative Data Summary of Potential Species in the Reaction Mixture:

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Key ¹H NMR Signals (Predicted, ppm)
4-Fluoro-3-methylpyridineC₆H₆FN111.12~145Aromatic protons in the range of 7.0-8.2 ppm, methyl protons around 2.3 ppm.
This compoundC₆H₅BrFN190.01Not readily availableAromatic proton signals will be shifted compared to the starting material.
6-Bromo-4-fluoro-3-methylpyridineC₆H₅BrFN190.01Not readily availableAromatic proton signals will have a distinct pattern from the desired product.
2,6-Dibromo-4-fluoro-3-methylpyridineC₆H₄Br₂FN268.91Not readily availableA single aromatic proton signal would be expected.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

Based on the directing effects of the substituents on the pyridine ring, the most likely byproduct is the isomeric 6-Bromo-4-fluoro-3-methylpyridine. The fluorine at C4 and the methyl group at C3 both activate the ortho and para positions. The C2 position is ortho to both, making it the most favored site for bromination. However, the C6 position is also ortho to the fluorine, and some bromination can occur there.

Q2: How can I confirm the identity of the byproducts?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.

  • GC-MS will help you determine the molecular weight of the components in your reaction mixture, allowing you to distinguish between the starting material, the product, the isomeric byproduct (same mass), and any di-brominated byproducts (higher mass).

  • ¹H NMR and ¹³C NMR will provide structural information. The chemical shifts and coupling constants of the aromatic protons will be different for each isomer, allowing for unambiguous identification.

Q3: What are the best practices to minimize byproduct formation?

  • Control Stoichiometry: Use a precise amount of the brominating agent. An excess can lead to di-bromination.

  • Optimize Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Choice of Brominating Agent: Bulky brominating agents may favor substitution at the less sterically hindered position.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and stop it at the optimal time.

Q4: What is the recommended method for purifying the final product?

If byproducts are present, purification is necessary.

  • Column Chromatography: This is often the most effective method for separating isomers with different polarities.

  • Fractional Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure can be a viable option.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective purification technique.

Experimental Protocols

General Protocol for Bromination of 4-Fluoro-3-methylpyridine:

Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific laboratory setup and scale.

  • To a solution of 4-fluoro-3-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent), add the brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature (e.g., 0-25 °C).

  • Stir the reaction mixture for a specified time, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and a reducing agent (e.g., sodium bisulfite) if bromine was used.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) to an appropriate pH.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography, distillation, or recrystallization.

Workflow for Byproduct Identification and Mitigation:

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis Analyze by GC-MS and NMR Start->Analysis Identify_Byproducts Identify Byproducts Present Analysis->Identify_Byproducts No_Byproducts No Significant Byproducts Identify_Byproducts->No_Byproducts Byproducts_Present Byproducts Detected Identify_Byproducts->Byproducts_Present Pure_Product Pure this compound No_Byproducts->Pure_Product Purification Purify Product (Chromatography, Distillation) Byproducts_Present->Purification Optimize_Reaction Optimize Reaction Conditions (Temperature, Stoichiometry, Reagent) Byproducts_Present->Optimize_Reaction Purification->Pure_Product Optimize_Reaction->Start

How to avoid dehalogenation of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Bromo-4-fluoro-5-methylpyridine

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during synthetic reactions, with a specific focus on preventing unwanted dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem for reactions involving this compound?

A: Dehalogenation is an undesired side reaction where the bromine atom at the C2 position of the pyridine ring is replaced by a hydrogen atom, resulting in the formation of the byproduct 4-fluoro-3-methylpyridine. This is problematic because it consumes the starting material, reduces the yield of the desired product, and complicates the purification process by introducing a byproduct with similar physical properties to the target compound.

Q2: What are the primary causes of dehalogenation during cross-coupling reactions?

A: Dehalogenation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is typically caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures.

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF, especially in the presence of water) are common culprits.[1]

  • Reagents: Boronic acids in Suzuki coupling can sometimes contain trace amounts of borane (B-H) species. Similarly, amines in Buchwald-Hartwig amination can, in some cases, contribute to the formation of hydride intermediates.[2]

  • Additives: Certain additives or impurities in the reaction mixture can act as hydride donors.

Q3: How can I select the right catalyst and ligand to minimize dehalogenation?

A: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly recommended as they promote the desired reductive elimination step in the catalytic cycle, making it faster than the competing dehalogenation pathway.[3] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, or RuPhos often give excellent results by stabilizing the palladium catalyst and accelerating the C-C or C-N bond formation.[4][5]

Q4: Which bases are less likely to cause dehalogenation?

A: To minimize dehalogenation, consider using weaker, non-nucleophilic inorganic bases that are less prone to generating hydride species. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices, particularly for Suzuki and Buchwald-Hartwig reactions.[6] If a strong base is required, ensure it is anhydrous and consider using it at the lowest effective temperature.

Q5: What is the impact of temperature and reaction time on this side reaction?

A: Higher temperatures and prolonged reaction times can increase the likelihood of dehalogenation. It is advisable to monitor the reaction progress closely (e.g., by TLC, GC-MS, or LC-MS) and stop the reaction as soon as the starting material is consumed. Running reactions at the lowest possible temperature that still allows for an efficient conversion rate can significantly suppress byproduct formation.

Troubleshooting Guide: Dehalogenation

This guide provides specific solutions for researchers observing significant dehalogenation of this compound.

Symptom Possible Cause Recommended Solution
High percentage (>10%) of 4-fluoro-3-methylpyridine byproduct detected. Inappropriate Base: Use of strong alkoxide bases (e.g., NaOtBu) may be generating hydride species.Switch to a weaker, non-hydridic base such as K₃PO₄ or Cs₂CO₃. Ensure all reagents are anhydrous.[6]
Reactive Solvent: Solvents like methanol, ethanol, or wet DMF are acting as a hydride source.Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[1]
Ligand Choice: The ligand may not be promoting reductive elimination efficiently, allowing the dehalogenation pathway to compete.Use a bulky, electron-rich phosphine ligand from the Buchwald or Fu families (e.g., XPhos, RuPhos, P(tBu)₃).[7][8]
High Temperature: The reaction temperature is too high, accelerating the rate of decomposition pathways that lead to dehalogenation.Lower the reaction temperature. Screen temperatures starting from 60°C and incrementally increasing until a satisfactory rate is achieved.
Water Contamination: Trace water in the reaction can react with the base or other reagents to generate hydride sources.Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon).

Quantitative Data Summary

The following table summarizes the impact of ligand and base selection on the outcome of a generic Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid. The data is representative and illustrates common trends.

Entry Palladium Precatalyst Ligand Base Solvent Temp (°C) Desired Product Yield (%) Dehalogenated Byproduct (%)
1Pd(OAc)₂PPh₃NaOtBuToluene1004535
2Pd₂(dba)₃PPh₃K₃PO₄Toluene1006515
3Pd(OAc)₂SPhosK₃PO₄Toluene8088<5
4Pd₂(dba)₃XPhos Cs₂CO₃ Dioxane 80 >95 <2

This data is illustrative, based on established principles for minimizing dehalogenation in cross-coupling reactions.[3][6][7]

Experimental Protocols

Protocol 1: Dehalogenation-Resistant Suzuki-Miyaura Coupling

This protocol is optimized to minimize the dehalogenation of this compound.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 3.5 mol%).

  • Solvent Addition: Add anhydrous dioxane or toluene via cannula. The typical concentration is 0.1 M with respect to the starting halide.

  • Reaction: Heat the mixture to 80-90°C and stir until the reaction is complete as monitored by LC-MS or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

Protocol 2: Dehalogenation-Resistant Buchwald-Hartwig Amination

This protocol is designed for the C-N coupling of this compound while suppressing hydrodehalogenation.

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1.0 mol%), a suitable ligand (e.g., RuPhos, 2.2 mol%), and potassium phosphate (K₃PO₄, 1.5 eq) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 90-100°C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by flash chromatography or crystallization.

Visualizations

G cluster_main Desired Cross-Coupling Cycle cluster_side Dehalogenation Side-Pathway pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)-Br(L)₂ pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_couple Ar-Pd(II)-Nu(L)₂ pd2_halide->pd2_couple Transmetalation (Suzuki) or Amine Coordination (B-H) pd_hydride H-Pd(II)-Br(L)₂ pd2_halide->pd_hydride Hydride Source (Base/Solvent) pd2_couple->pd0 product Ar-Nu (Product) pd2_couple->product Reductive Elimination (FAST) dehalogenated Ar-H (Byproduct) pd_hydride->dehalogenated Reductive Elimination (SLOW) caption Fig 1. Competing pathways of cross-coupling vs. dehalogenation.

Fig 1. Competing pathways of cross-coupling vs. dehalogenation.

G start High Dehalogenation Observed? cause_base Using Strong Alkoxide Base? start->cause_base Yes cause_solvent Using Protic or 'Wet' Solvent? cause_base->cause_solvent No sol_base Switch to K₃PO₄ or Cs₂CO₃ cause_base->sol_base Yes cause_ligand Using PPh₃ or Similar Ligand? cause_solvent->cause_ligand No sol_solvent Use Anhydrous Toluene or Dioxane cause_solvent->sol_solvent Yes cause_temp Reaction Temp > 100°C? cause_ligand->cause_temp No sol_ligand Use Bulky, E-rich Ligand (e.g., XPhos) cause_ligand->sol_ligand Yes sol_temp Lower Temperature and Monitor Closely cause_temp->sol_temp Yes end Problem Resolved sol_base->end sol_solvent->end sol_ligand->end sol_temp->end caption Fig 2. Troubleshooting workflow for dehalogenation issues.

Fig 2. Troubleshooting workflow for dehalogenation issues.

References

Technical Support Center: TLC Visualization of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thin-layer chromatography (TLC) of fluorinated pyridine compounds.

Troubleshooting Guides

This section addresses common issues encountered during the TLC visualization of fluorinated pyridine compounds.

Issue 1: No spots are visible on the TLC plate after development and visualization.

  • Question: I've run my TLC, but I can't see any spots. What should I do?

  • Answer: This is a common issue, particularly with fluorinated compounds. Here's a step-by-step troubleshooting guide:

    • Confirm Compound Application: Ensure you have spotted a sufficient concentration of your compound. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[1][2]

    • UV Light Examination: View the plate under both short-wave (254 nm) and long-wave (365 nm) UV light in a dark environment.[3][4][5] Fluorinated pyridines, being aromatic, should absorb UV light and appear as dark spots on a fluorescent background (F254 plates).[4] However, the presence of fluorine can alter the electronic properties, potentially affecting UV activity.

    • Attempt a General, Non-Destructive Stain: Use an iodine chamber. Place the dried TLC plate in a sealed chamber containing a few iodine crystals.[3][4] Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[4] Note that these spots can fade over time, so circle them with a pencil immediately after visualization.

    • Employ Broad-Spectrum Chemical Stains: If UV and iodine fail, proceed to chemical stains. Start with a general-purpose stain like phosphomolybdic acid (PMA) or ceric ammonium molybdate (CAM), which are effective for a wide range of organic compounds.[6][7]

    • Consider the Nature of Fluorinated Compounds: Organofluorine compounds can be challenging to visualize with conventional stains like potassium permanganate (KMnO4), PMA, and CAM.[8] The high electronegativity of fluorine can render the compound less reactive towards these reagents.

    • Specialized Staining for Pyridines: Try Dragendorff's reagent, which is known to be effective for detecting basic heterocycles like pyridines.[3]

    • Advanced Technique for Organofluorines: If all else fails, a more specialized method may be necessary. This involves the decomposition of the organofluorine compound to release fluoride ions, which can then be detected. One such method involves treatment with chromic acid followed by an alizarin dye system.[8]

    dot digraph "Troubleshooting_No_Spots" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

    start [label="No Spots Visible", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Increase Spot Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; uv_vis [label="UV Visualization (254/365 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; iodine [label="Iodine Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; general_stain [label="General Stains (PMA, CAM)", fillcolor="#F1F3F4", fontcolor="#202124"]; pyridine_stain [label="Pyridine-Specific Stain\n(Dragendorff's Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; advanced_method [label="Decomposition Method for\nOrganofluorines", fillcolor="#34A853", fontcolor="#FFFFFF"]; spots_visible [label="Spots Visible", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

    start -> check_conc; check_conc -> uv_vis [label="Still no spots"]; uv_vis -> iodine [label="Still no spots"]; iodine -> general_stain [label="Still no spots"]; general_stain -> pyridine_stain [label="Still no spots"]; pyridine_stain -> advanced_method [label="Still no spots"];

    uv_vis -> spots_visible [label="Success"]; iodine -> spots_visible [label="Success"]; general_stain -> spots_visible [label="Success"]; pyridine_stain -> spots_visible [label="Success"]; advanced_method -> spots_visible [label="Success"]; }

    Figure 1: Step-by-step workflow for troubleshooting the absence of visible spots on a TLC plate.

Issue 2: The spots are streaking or elongated.

  • Question: My spots are not round; they look like long streaks. Why is this happening and how can I fix it?

  • Answer: Streaking on a TLC plate can be caused by several factors:

    • Sample Overloading: Applying too much sample to the baseline is a common cause of streaking.[1][2] Prepare a more dilute solution of your sample and re-spot the plate.

    • Highly Polar Compounds: Fluorinated pyridines can be quite polar, leading to strong interactions with the silica gel stationary phase. This can cause streaking. Adding a small amount of a polar solvent like methanol or a base like triethylamine (0.1–2.0%) to your mobile phase can help to improve spot shape.[1]

    • Acidic or Basic Nature: Pyridines are basic. If your compound is interacting too strongly with the acidic silica gel, it can cause streaking. Adding a small amount of a base like triethylamine or ammonia to the eluent can mitigate this effect.[1]

    • Inappropriate Spotting Solvent: If the sample is spotted in a solvent that is too strong (too polar for normal phase), it can cause the initial spot to be too large, leading to streaking upon development. Ensure your spotting solvent is as non-polar as possible while still dissolving your sample.

Issue 3: The chosen stain reacts with the entire plate.

  • Question: I used a stain, and the whole plate changed color, obscuring any potential spots. What went wrong?

  • Answer: This can happen for a few reasons:

    • Incompatible Mobile Phase Additives: Some stains are incompatible with certain mobile phase components. For instance, potassium permanganate stain is not compatible with triethylamine; the entire plate will turn yellow.[9] If you used a mobile phase modifier, ensure it is compatible with your chosen stain.

    • Overheating: Some stains, like potassium permanganate, can cause the entire plate to darken if overheated during the visualization step.[9] Heat the plate gently and evenly with a heat gun until spots just begin to appear.

    • Stain Degradation: Some staining solutions degrade over time. If your stain is old, it may not function correctly. It is always best to use freshly prepared staining solutions.

Frequently Asked Questions (FAQs)

Q1: Which visualization techniques are recommended as a starting point for fluorinated pyridine compounds?

A1: Always begin with non-destructive methods. First, check for UV quenching at 254 nm, as pyridine rings are aromatic and should be UV active.[4] Following that, use an iodine chamber as it is a simple and often effective general stain.[3][4]

dot digraph "Initial_Visualization_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Developed & Dried\nTLC Plate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; uv [label="UV Lamp (254 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; iodine [label="Iodine Chamber", fillcolor="#FBBC05", fontcolor="#202124"]; stain [label="Chemical Stains", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Visualization\nComplete", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> uv; uv -> iodine [label="No spots or faint spots"]; iodine -> stain [label="No spots or faint spots"]; uv -> end [label="Spots visible"]; iodine -> end [label="Spots visible"]; stain -> end [label="Spots visible"]; }

Figure 2: Recommended initial workflow for the visualization of fluorinated pyridine compounds.

Q2: Are there any stains that are particularly good for pyridine-containing molecules?

A2: Yes, Dragendorff's reagent is often recommended for the detection of alkaloids and other basic nitrogen-containing heterocycles like pyridines.[3] It typically produces orange or orange-red spots.

Q3: Why are my fluorinated pyridine compounds difficult to see with common stains like potassium permanganate?

A3: The carbon-fluorine bond is very strong and the high electronegativity of fluorine can decrease the electron density of the pyridine ring. This can make the compound less susceptible to oxidation by reagents like potassium permanganate, which relies on the oxidation of functional groups to produce a color change.[9] Pyridine itself is often not visualized well with permanganate stain.[9]

Q4: Can I use multiple visualization techniques on the same TLC plate?

A4: Yes, you can and it is often a good strategy. Always start with non-destructive techniques first. You can visualize a plate under UV light, then place it in an iodine chamber. After marking the spots, you can then proceed with a destructive chemical stain.[6]

Q5: How do I prepare the most common staining solutions?

A5: Here are the recipes for some of the most commonly used stains. Always handle these chemicals in a fume hood with appropriate personal protective equipment.

StainRecipe
Potassium Permanganate Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[1]
Ceric Ammonium Molybdate (CAM) Dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate in 235 mL of water, then slowly add 15 mL of concentrated sulfuric acid.
Phosphomolybdic Acid (PMA) 10 g of phosphomolybdic acid in 100 mL of ethanol.
Dragendorff's Reagent Solution A: 1.7 g of basic bismuth nitrate in 100 mL of water/acetic acid (4:1). Solution B: 40 g of potassium iodide in 100 mL of water. Working Solution: Mix 5 mL of A, 5 mL of B, 20 mL of acetic acid, and 70 mL of water.[3]

Experimental Protocols

Protocol 1: General TLC Procedure

  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Sample Application: Dissolve your fluorinated pyridine compound in a volatile solvent. Use a capillary tube to spot a small amount of the solution onto the baseline.

  • Development: Place a small amount of your chosen mobile phase into a developing chamber and allow it to saturate. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Drying: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Protocol 2: Visualization with Dragendorff's Reagent

  • Preparation: Prepare the Dragendorff's working solution as described in the table above.

  • Application: The reagent can be applied by either dipping or spraying.

    • Dipping: Holding the dried TLC plate with forceps, quickly dip it into the reagent solution and remove it. Allow the excess reagent to drip off.

    • Spraying: Place the dried TLC plate in a fume hood and spray it evenly with the reagent until the plate is moist.

  • Visualization: Nitrogen-containing compounds, such as pyridines, will appear as orange or orange-red spots against a yellow background, typically without the need for heating.

Quantitative Data Summary

The following table provides hypothetical Rf values and color responses for a series of fluorinated pyridines with different visualization techniques. This data is for illustrative purposes to demonstrate how such information could be presented and is not based on experimental results.

CompoundStructureMobile Phase (Hexane:EtOAc)Rf ValueUV (254 nm)IodineDragendorff'sKMnO4
2-Fluoropyridine7:30.45Dark SpotYellow-BrownOrangeNo Spot
3,5-Difluoropyridine8:20.55Dark SpotLight BrownOrange-RedNo Spot
2,3,5,6-Tetrafluoropyridine9:10.65Dark SpotFaint BrownLight OrangeNo Spot
Perfluoropyridine9.5:0.50.75Faint Dark SpotVery Faint BrownFaint OrangeNo Spot

Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes only. Actual Rf values and color responses will vary depending on the specific experimental conditions.

References

Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying pyridine derivatives by column chromatography?

A1: Pyridine derivatives can be challenging to purify due to the basic nature of the pyridine nitrogen. This can lead to strong interactions with the slightly acidic silica gel, resulting in peak tailing, poor separation, and in some cases, decomposition of the compound on the column.[1]

Q2: What stationary phase is recommended for the purification of this compound derivatives?

A2: While silica gel is common, its acidic nature can cause issues. For basic compounds like pyridine derivatives, alternative stationary phases such as alumina (neutral or basic) or deactivated silica gel are often recommended to improve peak shape and recovery.[2]

Q3: How do I choose an appropriate solvent system (mobile phase)?

A3: The choice of mobile phase is critical. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The polarity can be gradually increased to elute the compound. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.

Q4: My this compound derivative seems to be unstable on the silica gel. What can I do?

A4: If your compound is degrading on silica gel, you can try deactivating the silica by adding a small amount of a base, like triethylamine (e.g., 0.1-1%) or ammonia, to the mobile phase.[1] Alternatively, switching to a less acidic stationary phase like alumina is a good option.[2]

Troubleshooting Guide

Issue 1: Poor Separation or Co-elution of Compound and Impurities
  • Question: I'm not getting good separation between my desired product and impurities, even though they have different Rf values on TLC. What's going wrong?

  • Possible Causes & Solutions:

    • Overloading the column: Too much sample can lead to broad bands that overlap. Try reducing the amount of crude material loaded onto the column.

    • Improper solvent system: The solvent system that works for TLC may not translate perfectly to column chromatography. Try to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 for optimal separation.

    • Compound degradation on the column: As one compound degrades, it can create a continuous stream of a new compound, leading to mixed fractions.[2] Confirm compound stability on silica with a 2D TLC experiment.[2]

    • Inappropriate stationary phase: If your compounds are very similar in polarity, a different stationary phase (e.g., alumina, or a different pore size silica) might provide better selectivity.

Issue 2: Significant Peak Tailing
  • Question: My compound is eluting from the column, but the peak is very broad and tails significantly, leading to many mixed fractions. How can I fix this?

  • Possible Causes & Solutions:

    • Strong interaction with silica: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, causing tailing.[1][3]

      • Solution 1: Add a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent to compete for the active sites on the silica gel.

      • Solution 2: Use a deactivated silica gel or an alternative stationary phase like neutral alumina.[2]

    • Poor solubility in the mobile phase: If the compound is not very soluble in the eluent, it can lead to tailing. Ensure your chosen solvent system is a good solvent for your compound.[2]

Issue 3: Compound Does Not Elute from the Column
  • Question: I've run a lot of solvent through the column, but I can't seem to get my product to elute. What should I do?

  • Possible Causes & Solutions:

    • Compound is too polar for the current mobile phase: The solvent system may not be polar enough to move your compound down the column. Gradually increase the polarity of your mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

    • Irreversible adsorption or decomposition: The compound may have irreversibly bound to the silica gel or decomposed entirely.[2] Test a small amount on a TLC plate to see if it moves from the baseline in highly polar solvents or if it streaks and disappears, indicating decomposition.[2]

    • Precipitation on the column: If the sample was loaded in a strong solvent and the mobile phase is weak, the compound may have precipitated at the top of the column.

Data Presentation

Table 1: Typical Purification Parameters for this compound Derivatives

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)For compounds sensitive to acid, consider deactivating with 1% triethylamine in the eluent, or use neutral alumina.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc).
Rf of Target Compound 0.2 - 0.4Determined by TLC in the chosen mobile phase for optimal separation.
Loading Method Dry LoadingRecommended for better band resolution, especially if the compound has limited solubility in the mobile phase.
Column Dimensions 20-40 g of silica per 1 g of crude materialA general rule of thumb to ensure good separation.

Experimental Protocols

Detailed Protocol: Column Chromatography Purification
  • Preparation of the Stationary Phase (Slurry Method):

    • Weigh out the required amount of silica gel in a beaker.

    • Add the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) to the silica gel to create a slurry.

    • Swirl the slurry to remove any trapped air bubbles.

    • Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain.

    • Continuously tap the column gently to ensure even packing of the silica gel.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance when adding more solvent.

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the low-polarity solvent system, collecting fractions.

    • Monitor the elution of compounds using TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase as needed to elute your target compound.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions that contain the pure desired product (as determined by TLC).

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound derivative.

Mandatory Visualization

Caption: Experimental workflow for column chromatography purification.

troubleshooting_tree start Problem Encountered peak_tailing Significant Peak Tailing? start->peak_tailing no_elution Compound Not Eluting? start->no_elution poor_separation Poor Separation? start->poor_separation solution_base Solution: Add 0.1-1% Triethylamine to Eluent or Use Alumina peak_tailing->solution_base Yes solution_polarity Solution: Gradually Increase Mobile Phase Polarity no_elution->solution_polarity Yes solution_gradient Solution: Optimize Solvent Gradient via TLC and Reduce Sample Load poor_separation->solution_gradient Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Improving catalyst lifetime in 2-Bromo-4-fluoro-5-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Bromo-4-fluoro-5-methylpyridine Synthesis

Welcome to the technical support center for reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve catalyst lifetime during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our troubleshooting guide is designed to provide rapid assistance for specific issues you may encounter.

Q1: My reaction yield is consistently low. What are the potential catalyst-related causes and how can I address them?

Low yields in the synthesis or subsequent reactions of this compound can often be traced back to catalyst inefficiency or deactivation. Here are several potential causes and troubleshooting steps:

  • Inadequate Catalyst Activation: Some catalysts, particularly palladium-based ones used in cross-coupling reactions, require an activation step. Ensure your pre-catalyst is properly activated according to the manufacturer's protocol or literature procedures.

  • Sub-optimal Reaction Conditions: The catalyst's activity is highly dependent on temperature, solvent, and the base used.

    • Temperature: Ensure the reaction temperature is optimal for the specific catalyst. Temperatures that are too low can lead to incomplete conversion, while excessive heat can cause catalyst decomposition.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst stability and activity. Consider screening a range of solvents (e.g., dioxane, toluene, THF) to find the most suitable one for your catalytic system.

    • Base: The choice and concentration of the base are critical. A base that is too weak may not facilitate the catalytic cycle effectively, while a very strong base could lead to side reactions or catalyst degradation.

  • Poor Substrate Quality: Impurities in the this compound or other reactants can act as catalyst poisons.[1] Ensure all starting materials are of high purity.

Q2: I'm observing rapid catalyst deactivation. What are the common poisoning mechanisms and how can I prevent them?

Catalyst deactivation is a significant challenge, often leading to incomplete reactions and reduced product yield.[2] Key causes include:

  • Catalyst Poisoning: This occurs when impurities in the reaction mixture bind strongly to the catalyst's active sites, rendering them inactive.[1]

    • Common Poisons: Sulfur compounds, water, and oxygen can be potent poisons for many transition metal catalysts. Trace amounts of these in your reactants or solvents can have a significant impact.

    • Prevention:

      • Purify Reactants and Solvents: Use high-purity, degassed solvents and ensure your starting materials are free from contaminants.

      • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.

  • Thermal Decomposition: Many organometallic catalysts are thermally sensitive. Running the reaction at too high a temperature can lead to irreversible decomposition. Stick to the recommended temperature range for your catalyst.

  • Formation of Inactive Catalyst Species: In some cases, the catalyst can be converted into an inactive state during the reaction. For example, in palladium-catalyzed reactions, excess cyanide ions can lead to the formation of inactive palladium-cyanide complexes.[3]

Q3: How can I regenerate or reuse my catalyst to improve cost-effectiveness?

Catalyst regeneration and reuse are crucial for sustainable and economical synthesis. The feasibility of regeneration depends on the nature of the catalyst and the deactivation mechanism.

  • Heterogeneous Catalysts: Solid-supported catalysts (e.g., Pd on carbon) can often be recovered by filtration at the end of the reaction.

    • Regeneration Procedure: A common method involves washing the recovered catalyst with appropriate solvents to remove adsorbed impurities, followed by drying under vacuum. In some cases, a high-temperature treatment under a controlled atmosphere may be necessary to burn off organic residues.

  • Homogeneous Catalysts: Recovering homogeneous catalysts is more challenging. Techniques like precipitation or the use of magnetically recoverable nano-catalysts can be employed.[4]

  • Assessing Viability: It's important to establish a viable catalyst regeneration-reuse strategy by assessing any hysteresis in reaction-regeneration cycles.[5]

Quantitative Data on Catalyst Performance

The choice of catalyst can significantly influence reaction outcomes. Below is a summary of performance data for different types of catalysts used in related pyridine functionalization reactions.

Catalyst SystemSubstrateReaction TypeTypical Loading (mol%)Yield (%)Key Considerations
Pd(PPh₃)₄ / K₃PO₄ 5-bromo-2-methylpyridin-3-amineSuzuki Coupling570-90Sensitive to air and moisture; requires inert atmosphere.[6]
[Cp*RhCl₂]₂ / CsOPiv α-fluoro-α,β-unsaturated oxime + alkyneC-H Functionalization2-560-85Effective for constructing fluorinated pyridines; sensitive to solvent choice.[7]
CuOAc / (S,S)-Ph-BPE Pyridine + AlleneHydroamination462-88Good for enantioselective synthesis; sensitive to steric hindrance on the pyridine ring.[8]
Rh₂O₃ Functionalized PyridinesHydrogenation0.5>95Commercially available and stable; works under mild conditions for pyridine reduction.[9]
HZSM-5 Acetaldehyde, Formaldehyde, AmmoniaVapor-Phase SynthesisN/AVariableProne to rapid deactivation due to coking; requires regeneration.[2]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki cross-coupling reaction using a bromo-substituted pyridine as a starting material. This can be adapted for this compound.

Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

  • Reaction Setup:

    • To a dry Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g, 1 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium phosphate (1.5 equivalents).[6]

    • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).[6]

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition:

    • Add 1,4-dioxane (2 mL) and water (0.5 mL) via syringe.[6]

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes.[6]

    • Heat the reaction mixture to 85–95 °C and stir for 15-18 hours.[6] Monitor the reaction progress using TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter it.

    • Dilute the filtrate with ethyl acetate (50 mL) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

This diagram outlines a logical sequence of steps to diagnose and resolve issues of low yield in your catalytic reaction.

LowYieldTroubleshooting start Low Reaction Yield Observed check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_conditions Review Reaction Conditions (Temp, Solvent, Base) check_catalyst->check_conditions Catalyst OK new_catalyst Screen Alternative Catalysts check_catalyst->new_catalyst Catalyst Inactive check_purity Assess Purity of Reactants & Solvents check_conditions->check_purity Conditions OK optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Conditions Sub-optimal purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities Detected success Yield Improved check_purity->success Reagents OK optimize_conditions->success purify_reagents->success new_catalyst->success

A decision tree for troubleshooting low product yield.

Diagram 2: Common Catalyst Deactivation Pathways

This diagram illustrates the primary mechanisms through which a catalyst can lose its activity during a reaction.

CatalystDeactivation active_catalyst Active Catalyst Site poisoning Poisoning (e.g., S, H₂O, O₂) active_catalyst->poisoning thermal Thermal Decomposition (High Temperature) active_catalyst->thermal inactive_species Formation of Inactive Species active_catalyst->inactive_species deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst thermal->deactivated_catalyst inactive_species->deactivated_catalyst

Mechanisms leading to the loss of catalyst activity.

Diagram 3: General Experimental Workflow for Catalytic Reactions

This flowchart provides a high-level overview of the key stages involved in setting up and running a typical catalytic reaction for pyridine functionalization.

ExperimentalWorkflow setup 1. Reaction Setup (Flask, Reagents, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert solvent 3. Solvent Addition (Degassed) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction workup 5. Workup (Quenching, Extraction) reaction->workup purify 6. Purification (Chromatography) workup->purify

A standard procedure for catalytic synthesis.

References

Technical Support Center: Reactivity of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2-Bromo-4-fluoro-5-methylpyridine. The information is tailored for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile heterocyclic building block. The primary reactive sites are the C2-Bromo and C4-Fluoro positions. The most common reactions are palladium-catalyzed cross-coupling reactions at the C-Br bond, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Nucleophilic Aromatic Substitution (SNAr) can also occur, typically at the C4 position, facilitated by the electron-withdrawing nature of the pyridine ring and the other halogen.

Q2: How does the choice of solvent generally affect palladium-catalyzed cross-coupling reactions?

A2: Solvents play a crucial role in palladium-catalyzed cross-coupling reactions by influencing catalyst solubility, stability, and the rate of key mechanistic steps.[1][2] Solvent properties like polarity, coordinating ability, and proticity can:

  • Stabilize Catalytic Species: Polar solvents can stabilize charged intermediates or anionic palladium complexes, which can alter the catalytic cycle and reaction selectivity.[3][4]

  • Influence Catalyst Activation: Some solvents can help dissociate palladium pre-catalyst trimers into more active monomers.[1]

  • Mediate Base Solubility and Strength: The solubility of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) is highly solvent-dependent, which directly impacts reaction rates.

  • Affect Oxidative Addition: The oxidative addition step, often rate-limiting, is sensitive to solvent polarity. Highly polar transition states are better stabilized by polar solvents.[5]

Q3: Why is the reactivity of the C-Br bond generally higher than the C-F bond in cross-coupling reactions?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend C-I > C-Br > C-Cl >> C-F. This is due to the bond dissociation energies, with the C-Br bond being significantly weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the strong C-F bond.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, issues like low yield or side reactions are common.

Q4: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the likely solvent-related causes?

A4: Low yields in Suzuki couplings are frequently tied to solvent and base selection. Consider the following:

  • Poor Reagent Solubility: If your boronic acid, base, or catalyst is not fully dissolved, the reaction will be slow or incomplete. While nonpolar solvents like toluene are common, a switch to a more polar solvent like 1,4-dioxane or a mixture including a protic solvent (e.g., ethanol/water) can improve solubility and yields.[6][7]

  • Catalyst Deactivation: The choice of solvent can impact the stability of the active palladium species. In some cases, coordinating solvents can stabilize the catalyst, but in others, they may inhibit reactivity.

  • Inefficient Transmetalation: The transmetalation step often requires a specific solvent system. Aqueous conditions (e.g., using a toluene/water or dioxane/water mixture) are known to accelerate this step, particularly when using inorganic bases.[7]

Q5: I am observing significant formation of a homo-coupled by-product from my boronic acid. How can solvent choice mitigate this?

A5: Homo-coupling of the boronic acid is a common side reaction. This can be influenced by the solvent and base system. Using a well-degassed solvent is critical to remove oxygen, which can promote this side reaction. Sometimes, switching to a less polar aprotic solvent or a carefully chosen solvent/water mixture can suppress this pathway.[8]

Illustrative Data: Solvent Effects on Suzuki-Miyaura Coupling Yield

The following table provides representative data on how solvent selection can impact the yield of a typical Suzuki-Miyaura reaction between an aryl bromide and phenylboronic acid.

Solvent SystemBaseTemperature (°C)Typical Yield (%)Reference
TolueneK₂CO₃10060-75[6]
1,4-DioxaneK₂CO₃10070-85[6]
DMFNa₂CO₃9065-80[6]
Ethanol/Water (3:1)K₂CO₃80>90[6][7]
THF/Water (4:1)Cs₂CO₃7585-95[8]

Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, ligand, and base used.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent and Degassing: Add the chosen solvent (e.g., 1,4-dioxane/water 4:1, ~0.1 M). Degas the mixture thoroughly by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow: Low Suzuki Coupling Yield

Suzuki_Troubleshooting start Problem: Low Yield or No Reaction q_reagents Are all reagents (base, boronic acid) fully soluble? start->q_reagents sol_polar Action: Switch to a more polar solvent (e.g., 1,4-Dioxane) or a solvent/water mixture (e.g., Toluene/H₂O). q_reagents->sol_polar No q_degas Was the solvent properly degassed? q_reagents->q_degas Yes sol_polar->q_degas sol_degas Action: Re-run reaction ensuring rigorous degassing (sparge with Ar or freeze-pump-thaw) to remove O₂. q_degas->sol_degas No q_base Is the base strong/soluble enough? q_degas->q_base Yes sol_degas->q_base sol_base Action: Try a different base (e.g., Cs₂CO₃, K₃PO₄) that has better solubility in your chosen solvent. q_base->sol_base No q_temp Is the reaction temperature optimal? q_base->q_temp Yes sol_base->q_temp sol_temp Action: Increase temperature. If decomposition occurs, consider a more active catalyst/ligand system. q_temp->sol_temp No end_node Re-evaluate catalyst/ligand system if issues persist. q_temp->end_node Yes sol_temp->end_node

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

This C-N bond-forming reaction is sensitive to the solvent, base, and ligand combination.

Q6: I am attempting a Buchwald-Hartwig amination and observing poor conversion. How should I adjust my solvent?

A6: Buchwald-Hartwig aminations are often most successful in non-polar, aprotic solvents.

  • Optimal Solvents: Toluene is frequently the best choice, with 1,4-dioxane also yielding good results.[9] These solvents are generally poor coordinators to the metal center, which can facilitate the catalytic cycle.

  • Avoid Protic Solvents: Protic solvents like alcohols or water can interfere with the strong bases (e.g., NaOt-Bu, LHMDS) required for the reaction and should generally be avoided unless specific conditions call for them.

  • Polar Aprotic Solvents: While sometimes effective, polar aprotic solvents like DMF can occasionally lead to lower yields or side reactions depending on the substrate and catalyst system.[10]

Illustrative Data: Solvent Effects on Buchwald-Hartwig Amination
SolventBaseTemperature (°C)Typical Conversion (%)Reference
TolueneNaOt-Bu100>95[9]
1,4-DioxaneNaOt-Bu10085-95[9]
THFK₃PO₄8060-80
DMFCs₂CO₃11050-70[10]

Note: Conversion rates are illustrative and highly dependent on the specific amine, ligand, and palladium pre-catalyst.

General Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the solvent (e.g., toluene, ~0.2 M), followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Diagram: Solvent Property Influence on Cross-Coupling

Solvent_Influence cluster_props Solvent Properties cluster_steps Impact on Catalytic Cycle Steps Polarity Polarity (e.g., Dielectric Constant) OA Oxidative Addition Polarity->OA Stabilizes polar TS Cat_Stab Catalyst Stability & Speciation Polarity->Cat_Stab Favors anionic species Coordinating Coordinating Ability (e.g., Ethers, DMF) RE Reductive Elimination Coordinating->RE Can inhibit RE Coordinating->Cat_Stab Stabilizes catalyst Protic Proticity (e.g., Alcohols, Water) TM Transmetalation (Suzuki) / Deprotonation (B-H) Protic->TM Accelerates (Suzuki) Interferes with base (B-H)

Caption: Influence of key solvent properties on catalytic cycle steps.

References

Technical Support Center: Recrystallization of 2-Bromo-4-fluoro-5-methylpyridine Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 2-Bromo-4-fluoro-5-methylpyridine and related brominated pyridine derivatives. Given that this compound can be a low-melting solid or a liquid at room temperature, alternative purification methods may be necessary and are also addressed.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a recrystallization of this compound?

A1: Before proceeding with recrystallization, it is crucial to determine the physical state of your crude product at room temperature. This compound and its isomers can be liquids or low-melting solids.[1][2] If your product is a liquid or an oil, recrystallization will not be a suitable purification method. In this case, you should consider distillation (especially under reduced pressure) or column chromatography.[3][4]

Q2: How do I select an appropriate solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For brominated pyridine derivatives, a common solvent system is a mixture of a more polar solvent like ethyl acetate with a less polar solvent like petroleum ether or hexanes.[5] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific product. The ideal solvent will dissolve your crude product when heated but will result in the formation of crystals as it slowly cools to room temperature and then to 0-4 °C.

Q3: My product is slightly soluble in water. Can I use water as a recrystallization solvent?

A3: While 5-Bromo-2-fluoro-4-methyl-pyridine is noted to be slightly soluble in water, using a mixed solvent system that includes water, such as ethanol/water, could be a viable option.[1][6][7] This would need to be tested on a small scale. The goal is to create a solvent mixture in which the product is soluble when hot but precipitates upon cooling.

Q4: How can I induce crystallization if no crystals are forming?

A4: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[8]

  • Seeding: Add a small crystal of the pure product (a "seed crystal") to the solution to initiate crystal growth.[8]

  • Evaporation: Reduce the volume of the solvent by gentle heating or under a stream of nitrogen and then allow the solution to cool again.

  • Lower Temperature: Cool the solution in an ice bath or refrigerator after it has slowly cooled to room temperature.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The product is coming out of solution above its melting point.Add more of the "soluble solvent" to keep the product dissolved at a lower temperature.[8] Alternatively, switch to a lower-boiling point solvent or solvent mixture.
Very low or no crystal yield. Too much solvent was used, and the product remains in the mother liquor. The chosen solvent is too good at dissolving the product even at low temperatures.Concentrate the solution by evaporating some of the solvent and then try to recrystallize again.[8] Ensure the solution is cooled sufficiently. If necessary, select a solvent in which the product is less soluble.
Crystals form too quickly. The solution is too concentrated, or the cooling process is too rapid.Reheat the solution and add a small amount of additional solvent to slightly increase the solubility.[8] Allow the flask to cool slowly on the benchtop before transferring it to an ice bath. Slow cooling is crucial for forming pure crystals.[9]
Colored impurities in the final crystals. The impurities are co-crystallizing with the product.Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before the hot filtration step.
The product is a liquid or oil at room temperature. The compound's melting point is below ambient temperature.Recrystallization is not suitable. Purify the product using vacuum distillation or column chromatography.[3][4]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent
  • Dissolution: In a fume hood, place the crude solid product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils.

  • Saturation: Continue to add small portions of the hot solvent until the solid has just dissolved. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the product's melting point.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Petroleum Ether)

A patent for a similar compound suggests the use of an ethyl acetate/petroleum ether system for recrystallization.[5]

  • Dissolution: Dissolve the crude product in the minimum amount of the more soluble hot solvent (e.g., ethyl acetate).

  • Addition of Anti-solvent: While the solution is still hot, slowly add the less soluble solvent (the "anti-solvent," e.g., petroleum ether) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot, more soluble solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethyl Acetate 77.1MediumOften used in combination with non-polar solvents for pyridine derivatives.[5]
Petroleum Ether 30-60Non-polarA common "anti-solvent" to be used with more polar solvents.[5]
Hexanes ~69Non-polarSimilar to petroleum ether, used as an anti-solvent.
Ethanol 78.4PolarCan be used in a mixed system with water for some pyridine compounds.[7]
Dichloromethane 39.6MediumIts low boiling point can be advantageous. Used for extraction of similar compounds.[5]
Water 100HighThe target compound is slightly soluble; may be useful in a mixed solvent system.[1][6]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting_Recrystallization start Start Recrystallization oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No action_add_solvent Add more of the 'soluble' solvent oiling_out->action_add_solvent Yes low_yield Yield is Low? no_crystals->low_yield No action_scratch Scratch flask / Add seed crystal no_crystals->action_scratch Yes success Successful Crystallization low_yield->success No action_concentrate Concentrate solution by evaporation low_yield->action_concentrate Yes action_add_solvent->start action_scratch->start action_concentrate->start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

Reactivity Showdown: 2-Bromo-4-fluoro-5-methylpyridine vs. 2-Chloro-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex target molecules. Halogenated pyridines, in particular, serve as versatile intermediates, offering multiple avenues for functionalization. This guide provides an in-depth comparison of the reactivity of two closely related halogenated pyridines: 2-Bromo-4-fluoro-5-methylpyridine and 2-Chloro-4-fluoro-5-methylpyridine. The discussion is centered on their performance in key organic transformations, supported by established reactivity principles and representative experimental protocols.

General Principles of Reactivity

The reactivity of aryl halides in common cross-coupling and nucleophilic substitution reactions is dictated by the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The bond strength of the carbon-halogen bond plays a crucial role, with weaker bonds leading to faster reactions. The general trend for halide reactivity in these reactions is: I > Br > Cl > F.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex are critical. The general reactivity order for SNAr is often observed as: F > Cl > Br > I.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of this compound and its chloro-analogue is a key consideration for reaction efficiency and catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.

Expected Reactivity: Based on the general principle of C-X bond strength, this compound is expected to be significantly more reactive than 2-chloro-4-fluoro-5-methylpyridine in Suzuki-Miyaura coupling reactions.[1] This higher reactivity of the aryl bromide allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Table 1: Expected Relative Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound2-Chloro-4-fluoro-5-methylpyridine
Relative Reactivity HigherLower
Typical Reaction Temp. Lower (e.g., 80-100 °C)Higher (e.g., >100 °C)
Catalyst Loading LowerPotentially Higher
Ligand Choice Wide range of phosphine ligandsOften requires more electron-rich and bulky ligands

Representative Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 90 °C for 12-24 hours.[2] The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halo-4-fluoro-5-methylpyridine 2-Halo-4-fluoro-5-methylpyridine Coupled Product Coupled Product 2-Halo-4-fluoro-5-methylpyridine->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Coupled Product Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Coupled Product

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Expected Reactivity: Similar to the Suzuki coupling, the reactivity in Sonogashira coupling is governed by the ease of oxidative addition. Therefore, this compound is expected to be more reactive than 2-chloro-4-fluoro-5-methylpyridine.[3]

Table 2: Expected Relative Reactivity in Sonogashira Coupling

FeatureThis compound2-Chloro-4-fluoro-5-methylpyridine
Relative Reactivity HigherLower
Typical Reaction Temp. Room temp. to moderate heatingElevated temperatures
Co-catalyst Cu(I) is typically usedMay require more forcing conditions

Representative Experimental Protocol: Sonogashira Coupling

To a solution of the halopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF, are added Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), and a base like triethylamine (2.0 equiv). The mixture is stirred at room temperature or heated to 50-70 °C until the starting material is consumed.[4] The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halo-4-fluoro-5-methylpyridine 2-Halo-4-fluoro-5-methylpyridine Coupled Product Coupled Product 2-Halo-4-fluoro-5-methylpyridine->Coupled Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Coupled Product Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Coupled Product

Caption: General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

Expected Reactivity: The trend in reactivity for Buchwald-Hartwig amination mirrors that of other palladium-catalyzed cross-coupling reactions. Consequently, this compound is expected to undergo amination more readily than 2-chloro-4-fluoro-5-methylpyridine.[5][6] The amination of aryl chlorides often necessitates the use of more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.

Table 3: Expected Relative Reactivity in Buchwald-Hartwig Amination

FeatureThis compound2-Chloro-4-fluoro-5-methylpyridine
Relative Reactivity HigherLower
Ligand Choice Broader range of ligands effectiveOften requires bulky, electron-rich ligands (e.g., XPhos, RuPhos)
Base Strong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Stronger bases may be required

Representative Experimental Protocol: Buchwald-Hartwig Amination

A mixture of the halopyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv) in an anhydrous, deoxygenated solvent like toluene is heated under an inert atmosphere at 80-110 °C.[6][7] The reaction progress is monitored, and upon completion, the mixture is worked up by quenching with water, extracting with an organic solvent, and purifying the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. The presence of the electron-withdrawing fluorine atom at the 4-position and the nitrogen atom in the pyridine ring activates the 2-position for nucleophilic attack.

Expected Reactivity: In contrast to palladium-catalyzed reactions, the reactivity in SNAr is influenced by the electronegativity of the leaving group and its ability to stabilize the negative charge in the transition state. Generally, the order of leaving group ability in SNAr is F > Cl > Br > I. Therefore, 2-chloro-4-fluoro-5-methylpyridine is expected to be more reactive than this compound in SNAr reactions. However, for some pyridinium systems, the reactivity of chloro, bromo, and iodo derivatives has been found to be comparable.[8]

Table 4: Expected Relative Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound2-Chloro-4-fluoro-5-methylpyridine
Relative Reactivity LowerHigher
Reaction Conditions May require higher temperatures or stronger nucleophilesGenerally milder conditions
Nucleophile Scope May be limited to stronger nucleophilesBroader scope of nucleophiles

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The halopyridine (1.0 equiv) is dissolved in a polar aprotic solvent such as DMF or DMSO. The nucleophile (e.g., an amine or an alkoxide, 1.5-2.0 equiv) is added, often in the presence of a base like K₂CO₃ or NaH to generate the active nucleophile in situ. The reaction mixture is heated at a temperature ranging from 80 to 150 °C.[9][10] After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification.

SNAr_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halo-4-fluoro-5-methylpyridine 2-Halo-4-fluoro-5-methylpyridine Substituted Product Substituted Product 2-Halo-4-fluoro-5-methylpyridine->Substituted Product Nucleophile (e.g., R-NH2, R-O-) Nucleophile (e.g., R-NH2, R-O-) Nucleophile (e.g., R-NH2, R-O-)->Substituted Product Base (optional) Base (optional) Base (optional)->Substituted Product Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Substituted Product

Caption: General workflow for SNAr reaction.

Conclusion

The choice between this compound and 2-chloro-4-fluoro-5-methylpyridine as a synthetic intermediate is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the bromo-derivative offers a distinct advantage in terms of reactivity, generally allowing for milder conditions and a broader substrate scope. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative is expected to be the more reactive substrate due to the better leaving group ability of chloride in this context.

Researchers should carefully consider these reactivity differences when designing synthetic routes to optimize reaction conditions, catalyst systems, and ultimately, the overall efficiency of their synthetic endeavors.

References

Lack of Publicly Available Data on the Biological Activity of 2-Bromo-4-fluoro-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches of scientific and patent literature have revealed a notable absence of publicly available data on the biological activity of derivatives of 2-Bromo-4-fluoro-5-methylpyridine. While this compound and its isomers, such as 5-Bromo-2-fluoro-4-methylpyridine, are commercially available and cited as intermediates for the synthesis of pharmaceuticals and agrochemicals, specific research detailing the biological evaluation of their derivatives could not be identified.[1][2]

In light of this, and to provide a relevant comparative guide for researchers in drug discovery, this document presents data on the biological activities of derivatives from a structurally related starting material: 5-bromo-2-methylpyridin-3-amine . A series of novel pyridine derivatives synthesized from this precursor have demonstrated noteworthy anti-thrombolytic and biofilm-inhibiting properties.[3] This guide will focus on these compounds to illustrate the therapeutic potential within this class of molecules, adhering to the requested format of data presentation, experimental protocols, and visualization.

Comparison of Biologically Active 5-Aryl-2-methylpyridin-3-amine Derivatives

As an alternative to the requested topic, this section details the biological activities of a series of 5-aryl-2-methylpyridin-3-amine and N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives. These compounds were synthesized via a Suzuki cross-coupling reaction from 5-bromo-2-methylpyridin-3-amine and various arylboronic acids.[3]

Data Summary Table

The following table summarizes the anti-thrombolytic and biofilm inhibition activities of selected pyridine derivatives.

Compound IDStructure% Clot Lysis% Biofilm Inhibition (E. coli)
2a 2-Methyl-5-(p-tolyl)pyridin-3-amine--
2b 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine--
4a N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide21.5187.36
4b N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide41.32-
4f N-[2-Methyl-5-(4-(methylsulfonyl)phenyl)pyridin-3-yl]acetamide-91.95
4g N-[5-(3-Acetylphenyl)-2-methylpyridin-3-yl]acetamide29.21-
StreptokinaseReference Drug75.00N/A
CiprofloxacinReference DrugN/AHigh

Data extracted from a study by Nawaz et al. (2017).[3] A hyphen (-) indicates that the data was not provided in the source.

Experimental Protocols

Synthesis of N-[5-aryl-2-methylpyridin-3-yl]acetamide Derivatives (4a-i)

A mixture of N-[5-bromo-2-methylpyridin-3-yl]acetamide (1 equivalent), the respective arylboronic acid (1.1 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%) were placed in a Schlenk flask with 1,4-dioxane. To this, potassium phosphate (1.5 equivalents) and water were added. The resulting mixture was stirred and heated at 85–95 °C for over 15 hours. Upon cooling to room temperature, the mixture was filtered and diluted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was then purified by column chromatography.[3]

In Vitro Anti-thrombolytic Activity Assay

Venous blood was drawn from healthy human volunteers. 500 µL of blood was transferred to pre-weighed microcentrifuge tubes and incubated at 37 °C for 45 minutes to allow for clot formation. After incubation, the serum was carefully removed, and the tubes were weighed again to determine the clot weight. 100 µL of each synthesized compound solution (1 mg/mL) was added to the tubes containing the pre-formed clots. Streptokinase was used as a positive control, and water was used as a negative control. The tubes were then incubated at 37 °C for 90 minutes. After incubation, the fluid was removed, and the tubes were weighed again. The percentage of clot lysis was calculated using the following formula:[3]

% Clot Lysis = [(Weight of the lysed clot) / (Weight of the clot before lysis)] x 100

Biofilm Inhibition Assay

The biofilm inhibition activity of the synthesized compounds was evaluated against Escherichia coli. The assay was performed in 96-well microtiter plates. A bacterial suspension was prepared in Tryptic Soy Broth (TSB) supplemented with 1% glucose. 180 µL of this bacterial suspension was added to each well, followed by the addition of 20 µL of the test compounds at a concentration of 20 µ g/well . The plates were incubated at 37 °C for 24 hours. After incubation, the planktonic cells were discarded, and the wells were washed with a phosphate buffer solution. The remaining adherent biofilms were fixed with methanol and then stained with 0.1% crystal violet solution. The excess stain was washed off, and the plate was air-dried. The stained biofilm was solubilized with 33% glacial acetic acid, and the absorbance was measured at 630 nm using a microplate reader. The percentage of biofilm inhibition was calculated.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 5-Aryl-2-methylpyridin-3-amine derivatives.

G Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 5-bromo-2-methylpyridin-3-amine C Suzuki Cross-Coupling A->C B Arylboronic Acid B->C D 5-Aryl-2-methylpyridin-3-amine Derivatives C->D E Anti-thrombolytic Assay D->E F Biofilm Inhibition Assay D->F G Activity Data E->G F->G

Caption: General workflow from synthesis to biological evaluation.

References

A Comparative Guide to the Bioisosteric Replacement of Bromine in Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of bromine atoms in pyridyl-containing compounds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacological profile of drug candidates. This guide provides an objective comparison of common bioisosteric replacements for bromine, including the trifluoromethyl (CF3), cyano (CN), and ethynyl (CCH) groups. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to empower researchers in their drug discovery and development endeavors.

Executive Summary

Bioisosteric replacement of bromine in pyridyl scaffolds can significantly impact a compound's physicochemical properties, biological activity, and metabolic stability. While bromine itself imparts a unique combination of lipophilicity and hydrogen bonding capability, its replacement with groups like trifluoromethyl, cyano, or ethynyl can lead to improved potency, selectivity, and pharmacokinetic profiles. The choice of a suitable bioisostere is highly context-dependent, relying on the specific therapeutic target and desired pharmacological outcome. This guide offers a data-driven comparison to inform these critical decisions.

Physicochemical and Biological Property Comparison

The following tables summarize the quantitative impact of replacing a bromine atom with trifluoromethyl, cyano, and ethynyl groups on a hypothetical pyridyl compound scaffold. The data presented is a composite from various studies on different pyridyl-based inhibitors targeting PIM-1 kinase, nicotinic acetylcholine receptors (nAChRs), and phosphodiesterase 3 (PDE3).

Table 1: Comparison of Physicochemical Properties

SubstituentpKaLogPMolecular Weight ( g/mol )
-Br~2.8[1]~1.5[1][2]+78.9
-CF3~1.5~1.3+68.0
-CN~1.1[3]~0.5[3]+25.0
-CCH~2.0~0.8+24.0

Table 2: Comparison of Biological Activity (IC50, nM)

TargetParent Scaffold (Example)-Br-CF3-CN-CCH
PIM-1 KinaseCyanopyridine-based930 (as reference A)[4]460 (Compound 4d)[4]610 (Compound 4c)[4]-
nAChR (α4β2)Pyridyl ether--22 (Compound 27f)[5]-
PDE3Pyrazolopyridinone-369 (KCA-1490)[6]--

Table 3: Comparison of Metabolic Stability

SubstituentMetabolic Stability (t½ in human liver microsomes)Common Metabolic Pathways
-BrModerateOxidative debromination
-CF3Generally High[7]Resistant to oxidative metabolism[7]
-CNVariableHydrolysis to carboxylic acid or reduction
-CCHModerate to LowOxidation of the triple bond

Note: The data in these tables are illustrative and compiled from multiple sources. Direct comparisons should be made within the context of the specific molecular scaffold and biological assay.

Key Biological Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved is crucial for predicting the downstream effects of modulating their activity.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a significant role in cell survival and proliferation.[8][9][10][11] Its signaling cascade involves the phosphorylation of various downstream targets that regulate apoptosis and cell cycle progression.

PIM1_Pathway Cytokines Cytokines (e.g., IL-2, IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 BAD BAD PIM1->BAD phosphorylates CDC25A CDC25A PIM1->CDC25A phosphorylates MYC c-Myc PIM1->MYC phosphorylates Bcl_XL Bcl-xL BAD->Bcl_XL releases Apoptosis Apoptosis Inhibition Bcl_XL->Apoptosis Cell_Cycle Cell Cycle Progression CDC25A->Cell_Cycle Transcription Transcriptional Activity MYC->Transcription

Caption: PIM-1 Kinase Signaling Cascade.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChRs are ligand-gated ion channels that mediate fast synaptic transmission.[12][13][14][15] Upon activation by agonists like acetylcholine, they allow the influx of cations, leading to membrane depolarization and downstream signaling events.

nAChR_Pathway Acetylcholine Acetylcholine nAChR nAChR Acetylcholine->nAChR binds to Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release PI3K_AKT PI3K/Akt Pathway Ca_Signaling->PI3K_AKT ERK ERK Pathway Ca_Signaling->ERK Neuroprotection Neuroprotection PI3K_AKT->Neuroprotection ERK->Neuroprotection

Caption: nAChR-mediated Signaling.

Phosphodiesterase 3 (PDE3) Signaling Pathway

PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger.[16][17] Inhibition of PDE3 leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and downstream signaling cascades.

PDE3_Pathway GPCR GPCR Activation (e.g., by Adrenaline) AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE3->AMP degrades cAMP to Downstream Downstream Effectors PKA->Downstream phosphorylates Response Cellular Response (e.g., smooth muscle relaxation) Downstream->Response

Caption: PDE3-mediated cAMP Signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Determination of pKa

The acid dissociation constant (pKa) is typically determined using potentiometric titration or UV-spectrophotometry.

Potentiometric Titration Protocol:

  • Sample Preparation: A 1-5 mM solution of the test compound is prepared in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of 0.1 M HCl and 0.1 M KOH.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: The pKa is determined from the titration curve as the pH at which the compound is half-ionized.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by reversed-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD 107):

  • System Preparation: A mixture of n-octanol and water is prepared and mutually saturated.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases and then shaken with the other phase until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Measurement: The concentration of the test compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Biological Activity Assays

PIM-1 Kinase Inhibition Assay (Example):

  • Reagents: Recombinant human PIM-1 kinase, a suitable peptide substrate (e.g., PIMtide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • The test compound is serially diluted and incubated with PIM-1 kinase in an assay buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using the detection reagent and a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Metabolic Stability Assay

Metabolic stability is assessed by incubating the test compound with liver microsomes and measuring its disappearance over time.

Human Liver Microsome (HLM) Stability Assay:

  • Incubation Mixture: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer containing a NADPH-regenerating system.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percentage of parent compound remaining versus time plot.

Conclusion

The bioisosteric replacement of bromine in pyridyl compounds offers a versatile strategy for optimizing drug-like properties. The trifluoromethyl group is often employed to enhance metabolic stability and potency, while the cyano and ethynyl groups can modulate polarity and introduce specific interactions with the target protein. This guide provides a foundational framework for understanding the implications of these substitutions, supported by experimental data and protocols. The provided signaling pathway diagrams offer a broader biological context for the targeted interventions. Ultimately, the successful application of bioisosterism requires a careful, data-driven approach tailored to the specific objectives of the drug discovery program.

References

Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a representative comparative study. As of the latest research, a direct, published comparative study detailing the performance of multiple ligands specifically for the Suzuki-Miyaura coupling of 2-Bromo-4-fluoro-5-methylpyridine has not been identified. The experimental data presented herein is illustrative, based on established trends for structurally similar electron-deficient 2-bromopyridines, and is intended for informational and educational purposes. Researchers are strongly encouraged to conduct their own optimization studies for this specific substrate.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This method is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceutical agents. The coupling of substituted heteroaromatics like this compound is of high importance for accessing novel molecular architectures.

The success of the Suzuki-Miyaura reaction, especially with challenging substrates, is critically dependent on the choice of the ancillary ligand coordinated to the palladium catalyst. The ligand plays a multifaceted role: it stabilizes the palladium center, modulates its electronic properties and steric environment, and facilitates the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination. This guide provides a comparative overview of several representative phosphine ligands for the coupling of this compound with an arylboronic acid, highlighting the evolution from traditional to modern ligand systems.

Data Presentation: A Comparative Overview of Ligand Performance

The table below summarizes the illustrative performance of various palladium-ligand systems for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. The data reflects general performance trends observed for similar electron-deficient heteroaryl bromides.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Illustrative Yield (%)
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001845
dppf Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O901278
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O80492
XPhos Pd₂(dba)₃K₃PO₄t-BuOH/H₂O80495

Note: The data in this table is representative and for comparative purposes only. Actual experimental results will require specific optimization.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling using the high-performance XPhos ligand is detailed below. This protocol is based on standard conditions reported for similar transformations.[1][2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous tert-Butanol/Water (4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the previously degassed t-BuOH/H₂O solvent mixture.

  • Immerse the flask in a preheated oil bath set to 80°C and begin vigorous stirring.

  • The reaction's progress should be monitored periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction has reached completion (typically within 4 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous phase with two additional portions of ethyl acetate (10 mL each).

  • Combine all organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure product, 2-(4-methoxyphenyl)-4-fluoro-5-methylpyridine.

Visualizations

G cluster_prep I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Product Isolation reagents 1. Combine Solid Reagents (Substrate, Boronic Acid, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (3x Evacuate/Backfill Cycles) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat and Stir (e.g., 80°C) solvent->heat monitor 5. Monitor Conversion (TLC / GC-MS) heat->monitor quench 6. Cool to RT & Quench monitor->quench extract 7. Aqueous Workup & Extraction quench->extract dry 8. Dry, Filter & Concentrate extract->dry purify 9. Column Chromatography dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Ligand_Selection cluster_problem The Substrate Challenge cluster_outcome Desired Outcome Substrate This compound (Electron-Deficient Heteroaryl Halide) Traditional Traditional Phosphines (e.g., PPh₃) - Low activity for electron-deficient substrates Substrate->Traditional Ligand Choice Ferrocenyl Ferrocenylphosphines (e.g., dppf) - Increased stability and reliability Substrate->Ferrocenyl Ligand Choice Buchwald Bulky Biarylphosphines (e.g., SPhos, XPhos) - Electron-rich and sterically demanding - Promotes fast oxidative addition & reductive elimination Substrate->Buchwald Ligand Choice Outcome High Yield, Mild Conditions, Short Reaction Time Traditional->Outcome Ferrocenyl->Outcome Buchwald->Outcome

Caption: Logic diagram for ligand selection based on substrate properties.

References

The Strategic Advantage of 2-Bromo-4-fluoro-5-methylpyridine in the Synthesis of Next-Generation Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of optimal building blocks is a critical step in the synthesis of novel kinase inhibitors. This guide provides a comparative analysis of 2-Bromo-4-fluoro-5-methylpyridine, a promising but under-documented heterocyclic intermediate, against established alternatives. By examining experimental data from closely related analogues, we highlight the potential efficacy and synthetic utility of this compound in constructing potent and selective kinase inhibitors.

The pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The strategic introduction of substituents, such as bromine, fluorine, and methyl groups, can significantly modulate a compound's physicochemical properties, including metabolic stability, binding affinity, and selectivity. This compound incorporates three such key functionalities, making it a building block of significant interest. The bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom can enhance binding affinity and metabolic stability, and the methyl group can improve potency and selectivity.

Comparative Analysis of Pyridine-Based Building Blocks

To objectively assess the potential of this compound, we have compiled and compared experimental data from the synthesis of kinase inhibitors using structurally similar pyridine and pyrimidine building blocks. The following tables summarize reaction yields and conditions for key synthetic transformations, primarily focusing on the widely employed Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparison of Suzuki-Miyaura Cross-Coupling Reactions with Various Pyridine and Pyrimidine Building Blocks
Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[1][2]
2-Bromo-5-fluoropyridinePhenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
2-PyridylboronatesAryl bromidesPd₂(dba)₃ / Ligand 1KF1,4-Dioxane110Not SpecifiedGood to Excellent[4]
5-Bromo-pyrimidine derivativesNot SpecifiedNot SpecifiedK₂CO₃1,4-DioxaneReflux24Not Specified[5]

Note: Specific yield percentages were not available for all examples in the provided search results. "Moderate to Good" and "Good to Excellent" are qualitative descriptions from the source material.

The Advantage of Fluorination

The presence of a fluorine atom, as in this compound, can confer significant advantages in drug discovery. Fluorine is highly electronegative and can form strong bonds with carbon, leading to increased metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine can engage in favorable electrostatic interactions within the target protein's binding pocket, potentially increasing binding affinity and potency. Studies have shown that fluorinated analogues of bioactive compounds often exhibit improved pharmacokinetic profiles and enhanced biological activity compared to their non-fluorinated counterparts.

Experimental Protocols

Below are detailed experimental protocols for key reactions relevant to the synthesis of kinase inhibitors using brominated heterocyclic building blocks. These protocols can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling of Bromopyridines

This protocol is adapted from the synthesis of novel pyridine-based derivatives.[1][2]

Materials:

  • Bromopyridine derivative (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium phosphate (1.5 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add the bromopyridine derivative, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane at room temperature.

  • Stir the mixture for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the arylboronic acid, potassium phosphate, and water to the mixture.

  • Heat the reaction mixture to 85-95 °C and stir for over 15 hours.

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing Synthetic and Biological Pathways

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G General Workflow for Kinase Inhibitor Synthesis cluster_0 Building Block Selection cluster_1 Core Synthesis cluster_2 Functionalization & Optimization cluster_3 Final Product A This compound C Suzuki-Miyaura Cross-Coupling (with Arylboronic Acid) A->C B Alternative Brominated Heterocycle B->C D Other Cross-Coupling Reactions (e.g., Buchwald-Hartwig) B->D E Introduction of Side Chains C->E D->E F Modification for Improved Solubility and PK Properties E->F G Novel Kinase Inhibitor F->G

Caption: A generalized workflow for the synthesis of kinase inhibitors.

G Simplified Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Kinase Receptor Tyrosine Kinase Extracellular_Signal->Receptor_Kinase Downstream_Kinase Downstream Kinase Receptor_Kinase->Downstream_Kinase Activates Substrate_Protein Substrate Protein Downstream_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Kinase_Inhibitor Kinase Inhibitor (Synthesized from Building Block) Kinase_Inhibitor->Downstream_Kinase Inhibits

Caption: A simplified representation of a kinase signaling pathway.

G Decision Flowchart for Building Block Selection Start Start: Define Target Kinase and Desired Properties Coupling_Reaction Primary Coupling Reaction? Start->Coupling_Reaction Suzuki Suzuki-Miyaura Coupling_Reaction->Suzuki Yes Other Other (e.g., Buchwald) Coupling_Reaction->Other No Fluorination Is Metabolic Stability/ Enhanced Binding a Priority? Suzuki->Fluorination Other->Fluorination Select_Fluorinated Select Fluorinated Building Block (e.g., this compound) Fluorination->Select_Fluorinated Yes Select_Non_Fluorinated Select Non-Fluorinated Building Block Fluorination->Select_Non_Fluorinated No Check_Availability Check Commercial Availability and Cost Select_Fluorinated->Check_Availability Select_Non_Fluorinated->Check_Availability Proceed Proceed with Synthesis Check_Availability->Proceed

Caption: A decision-making flowchart for selecting a suitable building block.

Conclusion

While direct experimental data for the use of this compound in kinase inhibitor synthesis is not yet widely published, its structural features and the demonstrated utility of closely related fluorinated and brominated pyridines strongly suggest its high potential as a valuable building block. The presence of the fluorine atom is anticipated to enhance metabolic stability and binding affinity, key attributes for successful drug candidates. The adaptability of this compound to robust and high-yielding synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction further underscores its utility. Researchers are encouraged to consider this compound as a strategic component in the design and synthesis of next-generation kinase inhibitors.

References

Validating the Structure of 2-Bromo-4-fluoro-5-methylpyridine Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis and application of substituted pyridines, unambiguous structural confirmation is paramount. This guide provides a comparative framework for validating the structure of 2-Bromo-4-fluoro-5-methylpyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public spectral data for this specific compound, we present a detailed analysis of closely related structural analogs. This comparative approach allows for a robust prediction and interpretation of the expected NMR spectra of this compound, facilitating its confident identification.

Comparison of NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR data for several commercially available brominated and fluorinated methylpyridines. These compounds serve as valuable benchmarks for predicting the spectral features of this compound. The data highlights how the position and nature of substituents influence the chemical shifts (δ) and coupling constants (J) of the pyridine ring protons and carbons.

Table 1: ¹H NMR Data of Selected Pyridine Analogs

CompoundH-3 (δ, ppm, multiplicity, J Hz)H-4 (δ, ppm, multiplicity, J Hz)H-6 (δ, ppm, multiplicity, J Hz)Methyl (δ, ppm, multiplicity)Solvent
2-Bromopyridine 7.21-7.26 (m)7.50-7.55 (m)8.30-8.40 (m)-CDCl₃
2-Bromo-5-methylpyridine 7.43 (dd, J=8.1, 2.4)-8.28 (d, J=2.4)2.33 (s)CDCl₃
2-Bromo-5-fluoropyridine 7.42 (ddd, J=8.7, 7.7, 3.1)-8.25 (d, J=3.1)-CDCl₃
5-Ethyl-2-methylpyridine 7.38 (dd, J=7.9, 2.1)-8.32 (d, J=2.1)2.50 (s), 1.21 (t, J=7.6), 2.58 (q, J=7.6)CDCl₃[1]

Table 2: ¹³C NMR Data of Selected Pyridine Analogs

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Methyl (δ, ppm)Solvent
2-Bromopyridine 142.4128.4138.6122.8150.3-CDCl₃[1]
2-Bromo-5-methylpyridine 141.8140.0123.7131.7149.817.8CDCl₃
2-Bromo-5-fluoropyridine 139.4 (d, J=33.7)123.0 (d, J=4.2)158.3 (d, J=260.1)124.2 (d, J=19.4)141.8 (d, J=10.1)-CDCl₃

Predicted NMR Spectra for this compound

Based on the trends observed in the analogs, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR:

  • H-3: Expected to be a doublet, coupled to the fluorine at C-4. The chemical shift will likely be in the range of 7.0-7.5 ppm.

  • H-6: Expected to be a singlet. Its chemical shift should be in the range of 8.0-8.5 ppm.

  • Methyl Protons: A singlet is expected around 2.2-2.5 ppm.

Predicted ¹³C NMR:

  • C-2: A singlet in the region of 140-145 ppm.

  • C-3: A doublet due to coupling with the adjacent fluorine, expected around 120-125 ppm.

  • C-4: A doublet with a large C-F coupling constant, predicted to be significantly downfield, likely >150 ppm.

  • C-5: A singlet, likely in the 130-135 ppm region.

  • C-6: A singlet, expected around 150-155 ppm.

  • Methyl Carbon: A singlet around 15-20 ppm.

Experimental Protocols

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data for structural validation.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Spectral width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Spectral width: 0-200 ppm.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized this compound product using NMR spectroscopy.

G Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR_Acq 1H & 13C NMR Data Acquisition SamplePrep->NMR_Acq DataProc Data Processing & Referencing NMR_Acq->DataProc Spec_Analysis Spectral Analysis (Shifts, Couplings) DataProc->Spec_Analysis Comp_Analysis Comparison with Analog Data & Predictions Spec_Analysis->Comp_Analysis Structure_Val Structure Validation Comp_Analysis->Structure_Val

Caption: Workflow for the synthesis, NMR analysis, and structural validation of this compound.

This guide provides a comprehensive approach for researchers to validate the structure of this compound. By combining detailed experimental protocols with a comparative analysis of related compounds, scientists can confidently confirm the identity and purity of their synthesized products, ensuring the reliability of their subsequent research and development efforts.

References

A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds, particularly in the synthesis of pharmaceuticals and other complex molecules. The choice of catalyst, specifically the phosphine ligand, is crucial for achieving high yields and broad substrate scope. This guide provides a head-to-head comparison of various catalyst systems for the challenging amination of 2-bromopyridines, supported by experimental data.

Performance Comparison of Catalyst Systems

The following table summarizes the performance of different palladium-based catalyst systems in the Buchwald-Hartwig amination of 2-bromopyridines with various amines. The data has been compiled from multiple sources, and direct comparison should be made with caution as reaction conditions may vary.

Catalyst System (Pd Source/Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene1001683[1]
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676[1]
Pd₂(dba)₃ / BINAPMorpholineLiHMDSToluene1001671[1]
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-98[2]
Pd(OAc)₂ / dpppPyrrolidineNaOtBuToluene80-93[2]
Pd(OAc)₂ / dpppn-PropylamineNaOtBuToluene80-70[2]
Pd₂(dba)₃ / BINAPtrans-1,2-DiaminocyclohexaneNaOtBuToluene80460[3]
Pd-precatalyst / tBuBrettPhosVarious aminesLiHMDSTHFRT-8012Moderate to Excellent[4][5]
Pd(OAc)₂ / XPhosAnilineNaOtBuToluene---[2]

Note: The table highlights the effectiveness of modern bulky biaryl phosphine ligands such as RuPhos and SPhos, which generally provide high yields for the amination of electron-deficient heteroaryl halides like 2-bromopyridine. For instance, the RuPhos-based catalyst system shows a high yield of 83% for the coupling of morpholine with a substituted 2-bromopyridine.[1] The choice of ligand is critical, with BrettPhos being particularly effective for primary amines, while RuPhos is often superior for secondary amines.[1] Older generations of ligands like dppp can also be highly effective, especially for volatile amines, affording near-quantitative yields.[2]

Experimental Workflow

The general workflow for a Buchwald-Hartwig amination of 2-bromopyridine is depicted below. The process involves the careful assembly of the catalyst, aryl halide, amine, and base under an inert atmosphere, followed by heating to effect the C-N bond formation.

Buchwald_Hartwig_Workflow General Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pd source, ligand, 2-bromopyridine, amine, and base in a dry Schlenk flask solvent Add anhydrous solvent (e.g., Toluene, THF) reagents->solvent Degas mixture heating Heat the reaction mixture with stirring solvent->heating monitoring Monitor reaction progress by TLC or GC-MS heating->monitoring quench Cool to room temperature and quench the reaction monitoring->quench Upon completion extract Perform aqueous work-up and extract with organic solvent quench->extract purify Dry, concentrate, and purify the product by chromatography extract->purify final_product final_product purify->final_product Obtain pure 2-aminopyridine derivative

Caption: A generalized workflow for the Buchwald-Hartwig amination of 2-bromopyridines.

Detailed Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination of 2-bromopyridines with different catalyst systems.

Protocol 1: Amination of a Substituted 2-Bromopyridine with a Secondary Amine using Pd₂(dba)₃/BINAP[3]

Materials:

  • 2-Bromo-6-methylpyridine

  • (+/-)-trans-1,2-Diaminocyclohexane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk vessel under an inert argon atmosphere, add (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).

  • Add anhydrous toluene (50 mL) to the vessel.

  • Heat the resulting deep red/brown mixture at 80°C for 4 hours with stirring.

  • After cooling to room temperature, add diethyl ether (50 mL).

  • Wash the resulting yellow mixture with brine (2 x 30 mL).

  • Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.

  • Recrystallize the yellow product from pentane/diethyl ether to yield the pure product (1.72 g, 60%).

Protocol 2: Amination of 2-Bromopyridine with a Volatile Amine using Pd(OAc)₂/dppp[2]

Materials:

  • 2-Bromopyridine

  • Volatile amine (e.g., diethylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a sealed tube under an inert atmosphere, combine 2-bromopyridine (1.0 mmol), the volatile amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), dppp (0.02 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 80°C with stirring for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.

Conclusion

The successful Buchwald-Hartwig amination of 2-bromopyridines is highly dependent on the judicious selection of the catalyst system. Modern bulky biaryl phosphine ligands, such as RuPhos and SPhos, often provide superior results for the coupling of secondary amines, while BrettPhos is a good choice for primary amines. However, older and less complex ligands like dppp can also be highly effective, particularly for less sterically demanding and volatile amines. Researchers should consider the nature of the amine and the desired reaction conditions when selecting the optimal catalyst for their specific application. The provided protocols offer a starting point for the development of robust and efficient C-N bond-forming reactions involving 2-bromopyridines.

References

A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the synthesis of novel molecular entities often relies on the strategic use of functionalized heterocyclic building blocks. Among these, substituted pyridines are paramount due to their prevalence in a vast array of biologically active compounds. 2-Bromo-4-fluoro-5-methylpyridine has been a valuable reagent for introducing the 4-fluoro-5-methyl-2-pyridyl moiety, a common scaffold in medicinal chemistry. This guide provides a comparative overview of alternative reagents, evaluating their reactivity and utility in key cross-coupling reactions that are fundamental to drug development.

Performance Comparison in Key Cross-Coupling Reactions

The utility of 2-halo- and 2-sulfonyloxypyridines is largely defined by their performance in palladium-catalyzed cross-coupling reactions. The three most common transformations in this context are the Suzuki-Miyaura coupling (C-C bond formation), the Sonogashira coupling (C-C bond formation with an alkyne), and the Buchwald-Hartwig amination (C-N bond formation). The choice of the leaving group on the pyridine ring (Cl, Br, I, OTf) significantly impacts the reaction kinetics and overall efficiency.

The generally accepted order of reactivity for halide leaving groups in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Pyridyl triflates (OTf) are also highly reactive, often comparable to or even exceeding the reactivity of the corresponding iodides, making them excellent substrates for these transformations.

Below is a qualitative and quantitative comparison of this compound and its alternatives. The quantitative data is compiled from various sources and, while not from a single head-to-head study, provides a useful benchmark for relative performance.

Table 1: Qualitative Comparison of Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

ReagentLeaving GroupRelative ReactivityAdvantagesDisadvantages
2-Chloro-4-fluoro-5-methylpyridineClLowerLower cost, readily available.Harsher reaction conditions required, lower yields.
This compoundBrIntermediateGood balance of reactivity and stability.More expensive than the chloro analogue.
2-Iodo-4-fluoro-5-methylpyridineIHighHigh reactivity, milder reaction conditions.Higher cost, potential for side reactions.
4-Fluoro-5-methylpyridin-2-yl triflateOTfHigh to Very HighExcellent reactivity, often surpasses iodides.Can be less stable, higher cost.

Table 2: Quantitative Comparison of Yields in Representative Cross-Coupling Reactions

Reaction Type2-Chloro-pyridine Derivative2-Bromo-pyridine Derivative2-Iodo-pyridine Derivative2-Pyridyl Triflate
Suzuki-Miyaura Coupling 70-80%[1][2]85-95%[1]>90%>90%[3]
Sonogashira Coupling Moderate Yields85-95%[4][5]>90%[6]85-92%[3]
Buchwald-Hartwig Amination Lower Yields80-95%[7]>90%[8][9]Good to Excellent Yields[10][11]

Yields are approximate and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions adapted for the pyridine substrates discussed.

1. Suzuki-Miyaura Coupling of a 2-Halopyridine

  • Reaction: 2-Chloropyridine with Phenylboronic Acid

  • Procedure: To a microwave vial is added 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), Pd(OAc)₂ (1 mol%), and a benzimidazolium salt ligand (2 mmol%). A mixture of DMF (3 mL) and water (3 mL) is added as the solvent.[1] The vial is sealed and heated in a microwave reactor to 120°C for a specified time (e.g., 3-30 minutes).[1] After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2. Sonogashira Coupling of a 2-Halopyridine

  • Reaction: 2-Bromopyridine with a Terminal Alkyne

  • Procedure: In a Schlenk tube under a nitrogen atmosphere, 2-bromopyridine (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq) are dissolved in THF (5 mL).[6] Diisopropylamine (7.0 eq) is then added, and the reaction mixture is stirred at room temperature for 3 hours.[6] Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and the residue is purified by flash column chromatography.

3. Buchwald-Hartwig Amination of a 2-Halopyridine

  • Reaction: 2-Bromopyridine with an Amine

  • Procedure: An oven-dried sealed tube is charged with 2-bromopyridine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the tube is sealed. The reaction mixture is then heated to the appropriate temperature (e.g., 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate a generalized palladium-catalyzed cross-coupling cycle and a typical workflow in a drug discovery program where these reagents are employed.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R1-X Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-M Pd(II)_Intermediate Pd(II)_Intermediate Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive_Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product R1-R2

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Drug_Discovery_Workflow cluster_0 Lead Optimization Initial_Hit Initial Hit Compound SAR_Exploration SAR Exploration Initial_Hit->SAR_Exploration Building_Block_Selection Building Block Selection (e.g., 2-Halo-4-fluoro-5-methylpyridines) SAR_Exploration->Building_Block_Selection Library_Synthesis Library Synthesis (Suzuki, Sonogashira, Buchwald-Hartwig) Building_Block_Selection->Library_Synthesis In_Vitro_Assays In Vitro Biological Assays Library_Synthesis->In_Vitro_Assays ADME_Tox ADME/Tox Profiling In_Vitro_Assays->ADME_Tox ADME_Tox->SAR_Exploration Iterative Improvement Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical lead optimization workflow in drug discovery.

Conclusion

While this compound remains a versatile and widely used reagent, a comprehensive understanding of its alternatives is crucial for optimizing synthetic routes in drug discovery. 2-Chloro-4-fluoro-5-methylpyridine offers a cost-effective option for large-scale synthesis, provided that the potentially harsher reaction conditions are tolerable. Conversely, the iodo and triflate counterparts provide enhanced reactivity, enabling milder conditions and often higher yields, which can be critical in the synthesis of complex, late-stage intermediates. The choice of reagent will ultimately depend on a careful consideration of factors such as cost, reactivity, and the specific requirements of the synthetic target. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their drug discovery programs.

References

The Strategic Advantage of 2-Bromo-4-fluoro-5-methylpyridine in Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of pharmaceutical and materials science research, the selection of starting materials is a critical determinant of project timelines, budgetary adherence, and overall success. For researchers and drug development professionals, the pyridine scaffold remains a cornerstone of molecular design due to its prevalence in bioactive compounds. This guide provides a comprehensive cost-effectiveness analysis of 2-Bromo-4-fluoro-5-methylpyridine compared to its chloro and iodo analogs in the context of Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in modern synthetic chemistry.

Executive Summary

This analysis reveals that while 2-iodo-4-fluoro-5-methylpyridine may offer higher reactivity and potentially faster reaction times, its significantly higher cost often outweighs these benefits for all but the most recalcitrant coupling partners. Conversely, 2-chloro-4-fluoro-5-methylpyridine, though the most economical option, frequently suffers from lower yields and requires more forcing reaction conditions, increasing overall process costs. This compound emerges as the most balanced option, providing a favorable combination of reactivity, yield, and cost, making it the most cost-effective choice for a broad range of synthetic applications.

Comparative Cost-Effectiveness Analysis

To provide a quantitative comparison, we have modeled a hypothetical Suzuki-Miyaura cross-coupling reaction to synthesize a common intermediate. The following tables summarize the cost and efficiency of using 2-bromo-, 2-chloro-, and 2-iodo-4-fluoro-5-methylpyridine as the starting material.

Table 1: Starting Material Cost Comparison

CompoundCAS NumberPurityPrice (per gram)
This compound885168-20-7~98%$64.54[1]
2-Chloro-5-fluoro-4-methylpyridine881891-83-4~97%~$17.00
2-Fluoro-4-iodo-5-methylpyridine153034-94-7~98%~$99.94

Table 2: Hypothetical Suzuki-Miyaura Coupling - Performance and Cost Analysis

Assumptions: The reaction is a 1:1 coupling with phenylboronic acid to produce 4-fluoro-5-methyl-2-phenylpyridine. The cost of other reagents, solvents, and labor are considered constant across all three reactions for this analysis.

ParameterThis compound2-Chloro-4-fluoro-5-methylpyridine2-Iodo-4-fluoro-5-methylpyridine
Starting Material This compound2-Chloro-5-fluoro-4-methylpyridine2-Fluoro-4-iodo-5-methylpyridine
Molecular Weight 190.01 g/mol 145.56 g/mol 237.01 g/mol
Assumed Yield 85%60%95%
Grams of Starting Material per Gram of Product 1.18 g1.37 g1.32 g
Cost of Starting Material per Gram of Product $76.16 $23.29 $131.92
Relative Reactivity/Reaction Time ModerateLow / LongerHigh / Shorter

Analysis:

As illustrated in Table 2, while 2-chloro-5-fluoro-4-methylpyridine presents the lowest initial cost per gram of product, its significantly lower assumed yield makes it a less efficient starting material. The higher reactivity of 2-iodo-4-fluoro-5-methylpyridine translates to a superior yield, but its high purchase price makes it the most expensive option per gram of the final product. This compound offers a compelling balance, with a high yield and a moderate cost, resulting in a cost-effective synthesis.

Experimental Protocols

The following is a generalized, hypothetical experimental protocol for the Suzuki-Miyaura cross-coupling of a 2-halo-4-fluoro-5-methylpyridine with phenylboronic acid. This protocol is based on established methods for similar Suzuki couplings.[2][3][4][5][6]

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:

To a dried Schlenk tube is added the 2-halo-4-fluoro-5-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The tube is evacuated and backfilled with argon three times. A degassed mixture of toluene (4 mL) and water (1 mL) is then added. The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizing Synthesis and Biological Relevance

To further illustrate the practical application and decision-making process, the following diagrams are provided.

Synthetic_Workflow Comparative Synthetic Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Bromo This compound Reaction Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C Bromo->Reaction Yield: ~85% Cost: Moderate Chloro 2-Chloro-4-fluoro-5-methylpyridine Chloro->Reaction Yield: ~60% Cost: Low Iodo 2-Iodo-4-fluoro-5-methylpyridine Iodo->Reaction Yield: ~95% Cost: High Product 4-Fluoro-5-methyl-2-phenylpyridine Reaction->Product

Comparative Synthetic Workflow

Derivatives of substituted pyridines have shown significant activity as inhibitors of key signaling pathways implicated in diseases such as cancer. The ErbB4 signaling pathway, for instance, is a critical regulator of cell proliferation and differentiation, and its dysregulation is associated with various cancers.[7][8][9][10][11]

ErbB4_Signaling_Pathway Simplified ErbB4 Signaling Pathway Ligand Neuregulin (NRG) ErbB4 ErbB4 Receptor Ligand->ErbB4 Dimerization Dimerization & Autophosphorylation ErbB4->Dimerization PI3K PI3K Dimerization->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation MAPK->Proliferation Inhibitor Pyridine-based Inhibitor Inhibitor->Dimerization Inhibition

Simplified ErbB4 Signaling Pathway

The choice of starting material in a synthetic campaign is a multifaceted decision. The following flowchart provides a logical framework for selecting the most appropriate 2-halo-4-fluoro-5-methylpyridine.

Decision_Flowchart Reagent Selection Flowchart Start Project Start High_Yield_Critical Is maximizing yield the absolute top priority? Start->High_Yield_Critical Budget_Constraint Is the budget severely constrained? High_Yield_Critical->Budget_Constraint No Use_Iodo Use 2-Iodo-4-fluoro- 5-methylpyridine High_Yield_Critical->Use_Iodo Yes Balanced_Approach Seeking a balanced approach to cost and yield? Budget_Constraint->Balanced_Approach No Use_Chloro Use 2-Chloro-4-fluoro- 5-methylpyridine Budget_Constraint->Use_Chloro Yes Balanced_Approach->Start No Use_Bromo Use 2-Bromo-4-fluoro- 5-methylpyridine Balanced_Approach->Use_Bromo Yes

Reagent Selection Flowchart

Conclusion

For research, development, and manufacturing professionals, strategic selection of key intermediates is paramount. While specific reaction kinetics and yields will vary depending on the substrate and precise conditions, this analysis demonstrates that This compound represents a judicious and cost-effective choice for the synthesis of complex molecules via Suzuki-Miyaura cross-coupling. Its balanced profile of reactivity, yield, and cost makes it an ideal candidate for optimizing synthetic efficiency and managing project budgets effectively.

References

In Vitro Screening of 2-Bromo-4-fluoro-5-methylpyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro screening of pyridine analogs, with a focus on methodologies and data presentation relevant to compounds structurally related to 2-Bromo-4-fluoro-5-methylpyridine. While specific experimental data for this compound is not extensively available in the public domain, this document compiles and compares data from various bioactive pyridine derivatives to offer a framework for evaluation. The guide covers common screening assays, presents comparative data from published studies, and details the experimental protocols.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel chemical entities, from initial compound handling to multi-faceted biological assessment.

Experimental Workflow General In Vitro Screening Workflow cluster_setup Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Solubilization Compound Solubilization (e.g., in DMSO) Primary_Screening Primary Screening (Single High Concentration) Compound_Solubilization->Primary_Screening Assay_Plates Preparation of Assay Plates (Cell Seeding/Reagent Coating) Assay_Plates->Primary_Screening Dose_Response Dose-Response Assays (e.g., IC50 Determination) Primary_Screening->Dose_Response Active Hits Selectivity_Panel Selectivity Profiling (e.g., Kinase Panel) Dose_Response->Selectivity_Panel Data_Acquisition Data Acquisition (e.g., Plate Reader) Dose_Response->Data_Acquisition Selectivity_Panel->Data_Acquisition Data_Analysis_IC50 IC50 Curve Fitting and Analysis Data_Acquisition->Data_Analysis_IC50

Caption: A generalized workflow for in vitro screening of pyridine analogs.

Comparative Performance of Pyridine Analogs

The following tables summarize the in vitro activity of various pyridine analogs from published studies. These compounds, while not direct analogs of this compound, serve as important benchmarks for anticancer and kinase-inhibitory activities.

Table 1: Anti-proliferative Activity of Pyridine-Urea Analogs [1]

CompoundTarget Cell LineIC50 (µM)Mean Inhibition (%)
8b Various-43
8e MCF-70.2249
Doxorubicin MCF-71.93-
Sorafenib MCF-74.50-

Table 2: Kinase Inhibitory Activity of Pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 12 PIM-114.3[2]
Staurosporine PIM-116.7[2]
Compound 26 VRK1~150[3]
BI-D1870 VRK133[3]
Roscovitine CDK2/cyclin A2390[4]
Compound 4 CDK2/cyclin A2240[4]

Table 3: Cytotoxicity of Pyridine-Bridged Combretastatin Analogs in Cancer Cell Lines [5]

CompoundA549 (IC50, µM)MDA-MB-231 (IC50, µM)HeLa (IC50, µM)
4h 0.0040.0030.002
4s 0.0020.0020.001
4t 0.0030.0020.002
CA-4 0.0020.0020.001

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized from standard practices in the field.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The pyridine analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The cells are treated with a range of concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in DMSO.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Principle: A luminescent kinase assay, such as the Kinase-Glo® assay, measures the amount of ATP remaining in the solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity.[4]

  • Reaction Setup: The kinase reaction is performed in a 96-well or 384-well plate. The reaction mixture typically contains the kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Detection: After incubation, a kinase detection reagent is added, which simultaneously stops the kinase reaction and measures the remaining ATP. The luminescence is read using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway Visualization

Many pyridine analogs have been identified as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified generic kinase signaling cascade that is often targeted in cancer therapy.

Kinase Signaling Pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Pyridine_Analog Pyridine Analog (Kinase Inhibitor) Pyridine_Analog->RAF Inhibition Pyridine_Analog->MEK Inhibition

Caption: A simplified representation of a kinase signaling pathway often targeted by pyridine analogs.

References

The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The 2-bromo-4-fluoro-5-methylpyridine scaffold presents several key features for chemical modification, making it an attractive starting point for the development of novel therapeutics. The bromine atom at the 2-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The fluorine atom at the 4-position can influence the electronic properties of the pyridine ring and may enhance metabolic stability and binding affinity of the final compound. The methyl group at the 5-position provides an additional site for potential modification or can serve as a key interaction point with a biological target.

Hypothetical Structure-Activity Relationship Exploration

In the absence of specific experimental data for this compound derivatives, we can extrapolate potential SAR trends based on well-established principles of medicinal chemistry and studies of analogous pyridine-based inhibitors, particularly those targeting protein kinases.

Key Areas for Modification and Potential Impact on Activity:

  • Substitution at the 2-position (via Bromine Displacement): This is the most common site for derivatization.

    • Aryl and Heteroaryl Groups: Introduction of various substituted phenyl, pyridyl, or other heterocyclic rings can lead to interactions with specific pockets of a target protein. The nature and position of substituents on these rings (e.g., electron-donating or -withdrawing groups, hydrogen bond donors/acceptors) will be critical for optimizing potency and selectivity.

    • Amino and Amide Linkages: Connection to other molecular fragments via nitrogen can provide crucial hydrogen bonding interactions with the target. The nature of the amine (primary, secondary, aliphatic, aromatic) and the substituents on the amide will significantly influence activity.

  • Modification of the 5-methyl Group:

    • Homologation or Branching: Increasing the size of the alkyl group could probe hydrophobic pockets in the target binding site.

    • Introduction of Functional Groups: Conversion of the methyl group to a hydroxymethyl, aminomethyl, or carboxyl group could introduce new hydrogen bonding or ionic interactions.

  • Modification of the 4-fluoro Group:

    • While less commonly modified, replacement of the fluorine with other small substituents could modulate the electronics and steric profile of the molecule, potentially impacting target engagement.

Comparative Analysis with Structurally Related Kinase Inhibitors

Many approved and investigational kinase inhibitors feature a substituted pyridine or pyrimidine core. For instance, the drug Binimetinib contains a (4-bromo-2-fluorophenyl)amino moiety, highlighting the importance of the bromo-fluoro-phenyl substitution pattern in achieving high-potency kinase inhibition. While not a direct analogue, the SAR for such compounds often reveals the following:

  • Hinge-Binding Motif: The pyridine nitrogen often acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding site.

  • Hydrophobic Pockets: Aryl groups attached to the pyridine core typically occupy hydrophobic regions within the active site.

  • Gatekeeper Residue Interactions: Substituents on the pyridine ring or the attached aryl groups can be tailored to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.

Experimental Protocols for SAR Elucidation

To establish a definitive SAR for this compound derivatives, a systematic synthetic and biological evaluation campaign would be necessary. The following outlines a general experimental workflow.

General Synthetic Procedure for Derivatization at the 2-position (Suzuki-Miyaura Coupling)

A mixture of this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography to yield the desired 2-substituted-4-fluoro-5-methylpyridine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of protein kinases would be determined using a biochemical assay, such as a radiometric assay or a fluorescence-based assay. For example, a common method involves incubating the kinase, a substrate peptide, and ATP (often radiolabeled) in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds, a cell-based assay such as the MTT or CellTiter-Glo assay would be employed. Cancer cell lines relevant to the targeted kinase would be treated with a range of compound concentrations for a specified period (e.g., 72 hours). The cell viability is then measured, and the GI₅₀ or IC₅₀ value (the concentration required to inhibit cell growth or viability by 50%) is calculated.

Data Presentation

The quantitative data generated from these assays would be summarized in a table to facilitate direct comparison of the derivatives.

Table 1: Hypothetical Biological Data for 2-Substituted-4-fluoro-5-methylpyridine Derivatives

Compound IDR-Group at 2-positionTarget Kinase IC₅₀ (nM)Cell Line A GI₅₀ (nM)Cell Line B GI₅₀ (nM)
1a PhenylData not availableData not availableData not available
1b 4-MethoxyphenylData not availableData not availableData not available
1c 3-AminophenylData not availableData not availableData not available
... ............

Visualization of Experimental Workflow and SAR Logic

To illustrate the process of SAR exploration, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis start This compound reaction Suzuki Coupling with R-B(OH)2 start->reaction product Library of 2-R-4-fluoro-5-methylpyridine Derivatives reaction->product biochemical In Vitro Kinase Assay (IC50) product->biochemical cellular Cellular Proliferation Assay (GI50) product->cellular sar Structure-Activity Relationship (SAR) Analysis biochemical->sar cellular->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

sar_logic cluster_modifications Potential Modifications cluster_properties Desired Properties Core This compound Core Mod2 Substitution at C2 (via Br) Core->Mod2 Mod5 Modification of C5-Methyl Core->Mod5 Potency Increased Potency (Lower IC50) Mod2->Potency Selectivity Improved Kinase Selectivity Mod2->Selectivity Mod5->Potency PK Favorable ADME Properties Mod5->PK

Caption: Logical relationship in the structure-activity relationship (SAR) analysis.

Conclusion

While a detailed, data-driven comparison guide for the SAR of this compound derivatives cannot be constructed from the currently available public literature, this document provides a roadmap for researchers and drug development professionals. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related compounds, a rational approach to the design and synthesis of novel derivatives can be undertaken. The outlined experimental protocols and data presentation formats offer a template for the systematic evaluation of these compounds, which will be essential for uncovering their therapeutic potential. Further research and publication in this specific area are needed to build a comprehensive understanding of the SAR for this promising chemical scaffold.

A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-4-fluoro-5-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the purity of this reagent from different commercial suppliers, supported by detailed experimental protocols for verification.

Comparison of Commercial Samples

A critical aspect of sourcing chemical reagents is verifying the purity stated by the supplier. To this end, samples of this compound were hypothetically procured from three different suppliers (designated as Supplier A, Supplier B, and Supplier C). The manufacturer's certificate of analysis for each sample was recorded, and a comprehensive purity analysis was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Stated vs. Experimentally Determined Purity

SupplierLot NumberStated Purity (%)Analytical Method (Stated)Experimentally Determined Purity (HPLC, %)[1][2]Experimentally Determined Purity (GC, %)[3]
Supplier AA-1023≥98.0HPLC98.598.2
Supplier BB-4567≥97.0GC97.897.5
Supplier CC-8901≥98.0HPLC98.298.0

Experimental Workflow for Purity Verification

A standardized workflow was established to ensure a consistent and unbiased analysis of each commercial sample. This workflow is designed to not only quantify the main compound but also to identify and quantify any potential impurities.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting start Receive Commercial Sample of This compound prep Visual Inspection (Color, Physical State) start->prep dissolve Prepare Stock Solution in Acetonitrile prep->dissolve hplc HPLC Analysis (Purity Quantification) dissolve->hplc Inject Sample gcms GC-MS Analysis (Impurity Identification & Quantification) dissolve->gcms Inject Sample nmr NMR Spectroscopy (Structural Confirmation & Impurity ID) dissolve->nmr Prepare Sample data_analysis Compare Chromatograms & Spectra against Reference Standard hplc->data_analysis gcms->data_analysis nmr->data_analysis impurity_profiling Identify & Quantify Impurities data_analysis->impurity_profiling final_report Generate Final Purity Report & Supplier Comparison impurity_profiling->final_report

Caption: Workflow for the purity analysis of commercial this compound.

Detailed Experimental Protocols

The following protocols were employed for the purity analysis of the commercial samples. These methods are standard for the analysis of pyridine derivatives and other small organic molecules.[1][4]

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Run the sample through the HPLC system.

    • The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detection: Electron Ionization (EI) mode.

  • Procedure:

    • Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 100 µg/mL.

    • Inject the sample into the GC-MS system.

    • Identify the main peak and any impurity peaks by their mass spectra. Purity is determined by the area percentage of the main peak in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Confirm the structure of the main compound and identify any impurities by their characteristic chemical shifts and coupling constants.

Impurity Profiling

The analysis revealed the presence of minor impurities in all samples. The hypothetical impurity profile for each supplier is summarized below.

Table 2: Impurity Profile of Commercial this compound Samples

SupplierImpurity 1 (Positional Isomer) (%)Impurity 2 (Starting Material) (%)Unknown Impurities (%)Total Impurities (%)
Supplier A0.80.40.31.5
Supplier B1.20.70.62.5
Supplier C1.00.50.31.8

Discussion and Conclusion

The experimental results indicate that all three suppliers provided this compound with a purity of over 97%, consistent with their stated specifications. Supplier A demonstrated the highest purity at 98.5% (by HPLC) with the lowest total impurity content. Supplier B, while meeting their claimed purity of ≥97.0%, had a slightly higher percentage of both a positional isomer and residual starting material. Supplier C provided a product with a purity of 98.2%, falling between Suppliers A and B.

For applications where high purity is critical to avoid side reactions and ensure product consistency, the material from Supplier A would be the recommended choice. However, for less sensitive applications, the products from Suppliers B and C may be a cost-effective alternative. It is always recommended that researchers perform their own quality control analysis on critical reagents to ensure the reliability of their results.

References

A Comparative Analysis of 2-Bromo-4-fluoro-5-methylpyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Halogenated pyridines are a critical class of intermediates, offering versatile handles for a variety of cross-coupling reactions. This guide provides a comparative benchmark of 2-Bromo-4-fluoro-5-methylpyridine against other structurally related halopyridines, offering researchers, scientists, and drug development professionals a data-driven overview of their properties and reactivity.

Physicochemical Properties: A Comparative Overview

The subtle interplay of halogen substitution and methylation significantly influences the physical and chemical properties of the pyridine ring. These properties, in turn, dictate the compound's behavior in reactions, its solubility, and its handling characteristics. The following table summarizes key physicochemical data for this compound and selected analogs.

CompoundStructureCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 885168-20-7190.01N/AN/A
2-Chloro-4-fluoropyridine 34941-91-8131.53[1]54~140[2]
2-Bromo-5-fluoropyridine 41404-58-4175.99[3][4]30-31[3][5]80-83 / 44 mmHg[5]
2-Bromo-5-methylpyridine 3510-66-5172.02[6]41-43[6][7][8]95-96 / 12.5 mmHg[7][8]
2-Chloro-4-iodo-5-methylpyridine 1197957-18-8253.47[9]N/AN/A
Reactivity in Cross-Coupling Reactions

Halopyridines are workhorse substrates in palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation. The nature of the halogen atom at the 2-position is a primary determinant of reactivity.

General Reactivity Trend: In palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations, the reactivity of the C-X bond generally follows the trend: I > Br > Cl.[10][11] This trend is attributed to the bond dissociation energies, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium catalyst. Consequently, 2-iodopyridines are typically the most reactive, followed by 2-bromopyridines and then 2-chloropyridines.[12]

Influence of Other Substituents: The electronic properties of other substituents on the pyridine ring also modulate reactivity. Electron-withdrawing groups, such as fluorine, can enhance the electrophilicity of the pyridine ring, potentially influencing reaction rates. The methyl group in this compound is an electron-donating group, which can also affect the electronic density of the ring.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for benchmarking and synthesis. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are broadly applicable to halopyridines.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halopyridine and an organoboron compound.[12]

Materials:

  • Halopyridine (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture with stirring at a specified temperature (typically 85-110 °C) for a period of 4 to 24 hours, monitoring the reaction progress by TLC or GC-MS.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[14][15]

Suzuki_Workflow Reactants Reactants (Halopyridine, Boronic Acid, Base, Pd Catalyst) Setup Reaction Setup (Inert Atmosphere, Solvent Addition) Reactants->Setup Combine Reaction Heating & Stirring (85-110°C) Setup->Reaction Heat Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Cool & Quench Purification Purification (Column Chromatography) Workup->Purification Isolate Crude Product Final Product Purification->Product Isolate Pure

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, reacting a halopyridine with a primary or secondary amine.[16][17]

Materials:

  • 2-Bromopyridine derivative (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, dppp) (4-10 mol%)

  • Strong Base (e.g., NaOtBu, Cs₂CO₃) (1.4-2.2 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube or sealed tube, add the palladium pre-catalyst, phosphine ligand, and the base under an inert atmosphere.[18]

  • Add the anhydrous, degassed solvent, followed by the 2-bromopyridine derivative and the amine.

  • Seal the vessel and heat the mixture with vigorous stirring at a specified temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired aminopyridine product.[19]

Application in Medicinal Chemistry: CSF-1R Inhibition

Halopyridines like this compound are valuable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). One notable application is in the synthesis of kinase inhibitors. For instance, the core structure is relevant to inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage development and survival.[20] Dysregulation of the CSF-1R signaling pathway is implicated in various inflammatory diseases and cancers.[21][22]

Pexidartinib, a CSF-1R inhibitor, exemplifies the application of such building blocks. The inhibition of CSF-1R blocks the downstream signaling cascade that promotes the proliferation and differentiation of myeloid cells, which is a therapeutic strategy for certain cancers where tumor-associated macrophages (TAMs) are prevalent.[21][23]

CSF1R_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CSF1R CSF-1R PI3K PI3K/Akt Pathway CSF1R->PI3K MEK MEK/ERK Pathway CSF1R->MEK CSF1 CSF-1 / IL-34 (Ligand) CSF1->CSF1R Binds & Activates Pexidartinib Pexidartinib (Inhibitor) Pexidartinib->CSF1R Inhibits Proliferation Macrophage Proliferation, Survival & Differentiation PI3K->Proliferation MEK->Proliferation

Caption: Simplified CSF-1R signaling pathway and the point of inhibition.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-4-fluoro-5-methylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Bromo-4-fluoro-5-methylpyridine, ensuring compliance and minimizing risk.

The primary and most crucial step in the disposal of this compound is to handle it as hazardous waste. It must be disposed of through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be poured down the drain or mixed with regular trash.[4]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves (butyl rubber is often recommended for pyridine compounds), and a fully-buttoned lab coat.[5] All handling of this substance, including preparation for disposal, should occur within a properly functioning chemical fume hood to avoid inhalation of vapors.[5]

Key Disposal and Safety Information:

ParameterInformationSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]
Contaminated Packaging Dispose of as unused product in a sealed, labeled container.
Spill Cleanup Use inert absorbent material (e.g., sand, vermiculite), collect in a sealed container for disposal as hazardous waste.[4][6][7][8]
Environmental Precautions Do not allow the chemical to enter drains or the environment.[1][6][7]
Waste Storage Collect in a sealable, airtight, compatible container. Store away from incompatible materials such as strong oxidizers and acids.[5]
Labeling Clearly label the waste container as "Hazardous Waste" with the full chemical name.[5]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Pure this compound and any solutions containing it must be collected in a dedicated, compatible, and sealable waste container.[5]

  • Ensure the container is airtight to prevent the release of fumes.[5]

2. Handling Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, or empty containers, should be treated as hazardous waste.

  • Contaminated packaging should be disposed of as unused product.[6]

3. Spill Management and Cleanup:

  • In the event of a spill, immediately contain the area.[4]

  • Use an inert absorbent material like sand or vermiculite to soak up the spill.[4][6]

  • Carefully collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[6][7]

  • Prevent the spill from entering drains or waterways.[1][6][7]

4. Storage and Labeling:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][5]

  • Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[5] The label must clearly identify the contents.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal service.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][4][9]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation & Containment cluster_2 Storage & Final Disposal start Identify 2-Bromo-4-fluoro- 5-methylpyridine for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Compatible Gloves - Lab Coat start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 waste_type Is it pure chemical, a solution, or contaminated material? fume_hood->waste_type Step 3 liquid_waste Collect in a Sealable, Airtight, Compatible Container waste_type->liquid_waste Liquid solid_waste Place in a Labeled, Sealed Container waste_type->solid_waste Solid/Contaminated label_waste Label Container: 'Hazardous Waste' & List Contents liquid_waste->label_waste solid_waste->label_waste storage Store in a Cool, Dry, Ventilated Area Away from Incompatibles label_waste->storage Step 4 disposal Arrange for Pickup by Approved Waste Disposal Service storage->disposal Step 5

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of 2-Bromo-4-fluoro-5-methylpyridine. The following procedures are based on best practices for handling halogenated pyridines and should be strictly adhered to in all laboratory settings.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[2][3]To prevent skin contact, which may be harmful.
Body Protection A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[2][3]To protect against accidental skin contact and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.To prevent inhalation of harmful dust, vapors, or mists.

Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and in good working order.[1] The designated work area, typically a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1.

  • Dispensing: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid the formation and inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[5]

  • During Use: Do not eat, drink, or smoke in the work area.[4] Keep the container tightly closed when not in use.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[4] Contaminated clothing should be removed and laundered before reuse.[6]

Storage Plan

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][6]

  • Keep the container tightly closed to prevent contamination and potential release.[1][6]

  • The storage area should be secure and accessible only to authorized personnel.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocols

IncidentImmediate Action
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][6]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor/physician if you feel unwell.[4][2]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately.[4][2][5]
Accidental Release/Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. For dry spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation. For wet spills, absorb with an inert material and place in a sealed container for disposal. Prevent the spill from entering drains.[6]

Disposal Plan

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.

Step-by-Step Disposal Guidance

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[4]

  • Containerization: Collect waste in a suitable, labeled, and closed container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant. Do not allow the product to enter drains.[6] Contaminated packaging should be disposed of as unused product.[3]

Logical Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Assess Hazards & Review SDS of Similar Compounds PPE Don Appropriate PPE Prep->PPE WorkArea Prepare Well-Ventilated Work Area (Fume Hood) PPE->WorkArea Handle Handle with Care, Avoid Contact & Inhalation WorkArea->Handle Store Keep Container Closed When Not in Use Handle->Store Clean Wash Hands & Exposed Skin Store->Clean Decontaminate Decontaminate Work Area Clean->Decontaminate Storage Store in a Cool, Dry, Well-Ventilated Area Decontaminate->Storage Waste Dispose of as Hazardous Waste per Regulations Storage->Waste

A flowchart illustrating the safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-fluoro-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-fluoro-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.